Disodium phthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15968-01-1 |
|---|---|
Molecular Formula |
C8H6NaO4 |
Molecular Weight |
189.12 g/mol |
IUPAC Name |
disodium;phthalate |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |
InChI Key |
DFLCZDIXTAAMLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na] |
Other CAS No. |
15968-01-1 10197-71-4 |
physical_description |
DryPowder; Liquid |
Related CAS |
88-99-3 (Parent) |
Synonyms |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Disodium Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium phthalate (C₈H₄Na₂O₄), the disodium salt of phthalic acid, is a white, crystalline organic compound valued in various scientific and industrial applications for its chemical properties. As a salt of a dicarboxylic acid, its ionic nature dictates many of its physical characteristics, distinguishing it from its more commonly known phthalate ester counterparts. This guide provides an in-depth overview of the core physical properties of this compound, complete with methodologies for their determination and a summary of key quantitative data. Its primary roles include acting as a buffering agent to maintain stable pH levels in experimental systems and as a chelating agent that forms stable complexes with metal ions.[1][2]
Core Physical and Chemical Properties
This compound is typically a white to almost white crystalline powder. It is known to be hygroscopic, readily absorbing moisture from the atmosphere. This property necessitates storage in a cool, dark, and dry environment to maintain its purity and physical characteristics.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that variations in reported values can occur due to different experimental conditions and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Na₂O₄ | |
| Molecular Weight | 210.10 g/mol | |
| 210.09 g/mol | [3][4] | |
| 189.12 g/mol | [1][5] | |
| Appearance | White to almost white powder to crystal | |
| Melting Point | Decomposes at ~180°C | |
| Not Applicable (Decomposes) | [3] | |
| Boiling Point | 378.3°C at 760 mmHg | [3] |
| Density | 1.451 g/cm³ | [3] |
| 1.67 g/cm³ (at 20°C) | [4] | |
| Solubility | Soluble in water | [3] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies that can be employed to determine the key physical properties of this compound. These protocols are based on established general procedures for solid organic compounds.
Determination of Moisture Content (Loss on Drying)
Given the hygroscopic nature of this compound, determining its water content is crucial. The USP <731> Loss on Drying method is a suitable protocol.[3][6]
Methodology:
-
A glass-stoppered, shallow weighing bottle is dried for 30 minutes under the same conditions as the sample and tared.
-
Approximately 1-2 g of the this compound sample is placed in the tared bottle and weighed accurately.
-
The sample is distributed evenly in the bottle.
-
The loaded bottle, with the stopper removed and placed alongside, is heated in a drying oven at a specified temperature (e.g., 105°C) for a specified duration.
-
If the substance melts below the drying temperature, it should be pre-heated for 1-2 hours at a temperature 5-10°C below its melting point before proceeding to the specified drying temperature.[6]
-
After drying, the bottle is stoppered, cooled to room temperature in a desiccator, and weighed again.
-
The loss on drying is calculated as a percentage of the initial sample weight.
Determination of Density
The bulk and tapped density of powdered this compound can be determined using the methods outlined in USP <616>.[1][2][5][7][8]
Methodology for Bulk Density (Method I):
-
A sufficient quantity of the this compound powder is passed through a 1.0 mm sieve to break up any agglomerates.
-
The powder is gently poured into a graduated cylinder of a known volume.
-
The volume occupied by the powder is recorded.
-
The bulk density is calculated by dividing the mass of the powder by the observed volume.
Methodology for Tapped Density:
-
A graduated cylinder containing a known mass of the powder is subjected to a specified number of mechanical taps using a tapping apparatus.
-
The tapping causes the powder to settle and consolidate.
-
The volume of the tapped powder is recorded after a set number of taps, and tapping is continued until the volume no longer changes significantly.
-
The tapped density is calculated by dividing the mass of the powder by the final tapped volume.
Determination of Melting Point (Decomposition)
Since this compound is reported to decompose, a standard melting point apparatus can be used to determine the temperature range of decomposition.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the sample begins to visibly change (e.g., darken, shrink, or liquefy) and the temperature at which it is fully decomposed are recorded as the decomposition range.
Determination of Solubility
A standard method to determine the solubility of this compound in a solvent like water involves creating a saturated solution.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a flask.
-
The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or titration.
Logical and Workflow Diagrams
The following diagrams illustrate key processes and relationships involving this compound.
References
A Comprehensive Technical Guide to the Synthesis of Disodium Phthalate from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of disodium phthalate, a significant compound in various chemical and pharmaceutical applications. The synthesis route from phthalic anhydride is a fundamental process involving the hydrolysis of an acid anhydride followed by neutralization. This document outlines the reaction principles, stoichiometry, a detailed experimental protocol, and relevant quantitative data to support researchers in the lab.
Reaction Mechanism and Stoichiometry
The synthesis of this compound from phthalic anhydride in an aqueous basic solution is a two-step process. First, phthalic anhydride undergoes rapid hydrolysis in the presence of water to open the anhydride ring, forming ortho-phthalic acid. Subsequently, the resulting phthalic acid, being a dicarboxylic acid, is neutralized by two molar equivalents of sodium hydroxide to yield the target compound, this compound, and water.[1]
Step 1: Hydrolysis of Phthalic Anhydride C₆H₄(CO)₂O + H₂O → C₆H₄(CO₂H)₂
Step 2: Neutralization of Phthalic Acid C₆H₄(CO₂H)₂ + 2 NaOH → Na₂C₈H₄O₄ + 2 H₂O
The overall reaction, therefore, demonstrates a 1:2 molar ratio between phthalic anhydride and sodium hydroxide for complete conversion to the disodium salt.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from phthalic anhydride.
| Parameter | Value | Unit |
| Reactants | ||
| Molar Mass of Phthalic Anhydride (C₈H₄O₃) | 148.1 | g/mol |
| Molar Mass of Sodium Hydroxide (NaOH) | 40.00 | g/mol |
| Product | ||
| Molar Mass of this compound (Na₂C₈H₄O₄) | 210.1 | g/mol |
| Stoichiometry | ||
| Molar Ratio (Phthalic Anhydride : NaOH) | 1 : 2 | - |
| Physical Properties | ||
| Phthalic Anhydride Melting Point | 131.6 | °C |
| Phthalic Anhydride Boiling Point | 295 (sublimes) | °C |
| Phthalic Anhydride Solubility in Water (20-25 °C) | 0.62 (reacts slowly) | g/100g |
Detailed Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
3.1 Materials and Equipment
-
Reagents:
-
Phthalic Anhydride (C₈H₄O₃), high purity
-
Sodium Hydroxide (NaOH), pellets or solution
-
Distilled or Deionized Water
-
-
Equipment:
-
250 mL Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Weighing balance
-
pH meter or pH indicator strips
-
Heating mantle or hot plate (optional, for enhancing dissolution)
-
Crystallizing dish
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
3.2 Procedure
-
Preparation of Sodium Hydroxide Solution:
-
Calculate the required mass of NaOH for a 2:1 molar ratio with the starting amount of phthalic anhydride. For example, for 14.8 g (0.1 mol) of phthalic anhydride, 8.0 g (0.2 mol) of NaOH is required.
-
In a 250 mL beaker, dissolve the calculated mass of NaOH in approximately 100 mL of distilled water. Caution: This process is highly exothermic; use a borosilicate glass container and stir continuously. Allow the solution to cool to room temperature.
-
-
Reaction with Phthalic Anhydride:
-
Place the beaker containing the NaOH solution on a magnetic stirrer.
-
Slowly and portion-wise, add the pre-weighed phthalic anhydride to the stirring sodium hydroxide solution. The anhydride will first hydrolyze to phthalic acid, which is then immediately neutralized.[1]
-
Continue stirring until all the phthalic anhydride has dissolved completely. The reaction mixture may warm up slightly. Gentle heating can be applied to facilitate dissolution if necessary.
-
-
Reaction Completion and pH Adjustment:
-
Once the solution is clear, check the pH using a calibrated pH meter or pH strip. The final pH should be basic (typically > 9) to ensure the complete formation of the disodium salt.
-
If the solution is not sufficiently basic, add a small amount of concentrated NaOH solution dropwise until the target pH is reached.
-
-
Isolation of this compound:
-
The product can be isolated by evaporating the water. Transfer the solution to a large crystallizing or evaporating dish and heat gently to reduce the volume.
-
As the water evaporates, white crystals of this compound will begin to form.
-
Alternatively, the product can be precipitated by adding a solvent in which it is insoluble (e.g., ethanol), though this may require further purification.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any residual impurities.
-
Dry the crystals in a desiccator or a low-temperature oven.
-
-
Yield Calculation:
-
Weigh the final dried product and calculate the percentage yield based on the initial limiting reagent (phthalic anhydride).
-
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis and the chemical transformation pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical pathway from phthalic anhydride to this compound.
References
Disodium Phthalate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium phthalate, the sodium salt of phthalic acid, is a versatile compound utilized across various scientific disciplines. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications, with a particular focus on its relevance to laboratory research and pharmaceutical development. While the broader class of phthalates has been extensively studied for its endocrine-disrupting properties, this document specifically addresses the known characteristics and functions of this compound, including its use as a buffering agent, chelating agent, and a primary standard in analytical chemistry. Experimental methodologies for its synthesis and analysis are detailed, and its role in stabilizing pharmaceutical formulations is discussed.
Core Properties of this compound
This compound (CAS Number: 15968-01-1) is a white, crystalline, and hygroscopic solid that is soluble in water.[1] It is the disodium salt of 1,2-benzenedicarboxylic acid.
| Property | Value | Reference |
| CAS Number | 15968-01-1 | [2] |
| Molecular Formula | C₈H₄Na₂O₄ | [2] |
| Molecular Weight | 210.09 g/mol | [2] |
| Appearance | White to almost white powder to crystal | [1] |
| Solubility | Soluble in water | [1] |
| Synonyms | Phthalic acid disodium salt, Sodium phthalate | [1][3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through a straightforward acid-base neutralization reaction.
Neutralization of Phthalic Acid
This method involves the direct reaction of phthalic acid with sodium hydroxide.
Materials:
-
Phthalic acid (C₈H₆O₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Dissolve a known molar quantity of phthalic acid in distilled water. Gentle heating may be applied to aid dissolution.
-
In a separate container, prepare a stoichiometric equivalent solution of sodium hydroxide (a 1:2 molar ratio of phthalic acid to sodium hydroxide is required for complete neutralization of both carboxylic acid groups).[3]
-
Slowly add the sodium hydroxide solution to the phthalic acid solution while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled.[3]
-
After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
-
The resulting solution of this compound can be used directly or the solid can be isolated by evaporation of the water.
-
For higher purity, the crude this compound can be recrystallized from a suitable solvent such as ethanol.
Hydrolysis of Phthalic Anhydride
An alternative synthesis route involves the hydrolysis of phthalic anhydride to phthalic acid, followed by neutralization.
Materials:
-
Phthalic anhydride (C₈H₄O₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Suspend phthalic anhydride in hot distilled water. The anhydride will slowly hydrolyze to form phthalic acid.
-
Once the phthalic anhydride has completely dissolved, indicating the formation of phthalic acid, proceed with the neutralization step as described in section 2.1 by adding a stoichiometric amount of sodium hydroxide solution.[3]
Applications in Research and Development
This compound's chemical properties make it a valuable reagent in various laboratory and pharmaceutical applications.
Buffering Agent
Due to its nature as the salt of a weak acid and a strong base, solutions of this compound can act as a buffer to maintain a stable pH.[4] This is particularly useful in:
-
Biochemical assays: Maintaining a constant pH is often critical for enzyme activity and stability.
-
Cell culture media: Although less common than other buffering systems, it can be used to control the pH of the growth environment.
Chelating Agent
The ortho-positioned carboxylate groups in the phthalate dianion allow it to act as a chelating agent, forming stable complexes with metal ions.[4] This property is leveraged in:
-
Analytical Chemistry: To sequester metal ions that might interfere with an analysis.
-
Pharmaceutical Formulations: To chelate trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs).[4] For instance, it can reduce the generation of free radicals in parenteral formulations by 40-60%, thereby extending the shelf life of the product.[4]
Primary Standard in Titrimetry
Due to its high purity and stability, this compound can be used as a primary standard for the standardization of strong acids in acid-base titrations.[5]
Analytical Methods for Phthalate Determination
While the analysis of phthalates often focuses on the more volatile ester forms, the principles can be adapted for the determination of this compound. The primary analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the separation and quantification of phthalates.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent technique for phthalate analysis, especially for trace-level detection.[6] For non-volatile salts like this compound, derivatization to a more volatile ester form may be necessary prior to GC analysis.
Biological Signaling Pathways: A Note on Phthalates
It is crucial to distinguish this compound from its ester derivatives (e.g., DEHP, DBP), which are the primary subjects of toxicological studies concerning endocrine disruption. The vast body of research on the biological effects of "phthalates" refers to these ester compounds.
Phthalate esters are known to interact with various nuclear receptors and signaling pathways, including:
-
Estrogen Receptors (ER) and Androgen Receptors (AR): Acting as agonists or antagonists, leading to endocrine-disrupting effects.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Influencing lipid metabolism and adipogenesis.
The diagram below illustrates the generalized signaling pathways affected by phthalate esters. At present, there is a lack of specific research detailing the direct interaction of the this compound ion with these pathways. Its high water solubility and ionic nature suggest a different pharmacokinetic and pharmacodynamic profile compared to the lipophilic phthalate esters.
Caption: Generalized signaling pathways of phthalate esters.
Conclusion
This compound is a compound with well-defined applications in analytical chemistry and pharmaceutical sciences, primarily as a buffering and chelating agent. Its synthesis is straightforward and scalable. While it belongs to the broader class of phthalates, its physicochemical properties and likely biological behavior differ significantly from the more commonly studied phthalate esters. Further research is warranted to delineate any specific biological activities of this compound itself and to fully understand its toxicological profile in comparison to its ester counterparts. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C8H4Na2O4 | CID 85215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15968-01-1 | Benchchem [benchchem.com]
- 4. Buy this compound | 15968-01-1 [smolecule.com]
- 5. Buy Sodium phthalate (EVT-301451) | 15968-01-1 [evitachem.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
The Solubility Profile of Disodium Phthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of disodium phthalate in aqueous and organic media. Understanding the solubility of this compound is critical for its application in various fields, including its use as a buffering agent and as a primary standard in analytical chemistry. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Solubility of this compound
This compound (C₈H₄Na₂O₄) is the sodium salt of phthalic acid. Its ionic nature, conferred by the two sodium cations and the phthalate dianion, is the primary determinant of its solubility characteristics.
Aqueous Solubility
This compound exhibits high solubility in water. Its ionic structure allows for strong ion-dipole interactions with polar water molecules, leading to effective dissolution.
Table 1: Aqueous Solubility of this compound
| Temperature | Solubility (g/L) | Citation |
| 20°C | > 500 |
Solubility in Organic Solvents
The solubility of this compound in organic solvents is limited due to its ionic character. Non-polar organic solvents are unable to overcome the strong electrostatic forces of the crystal lattice of this salt.
There are some conflicting reports in the available literature regarding its solubility in certain polar organic solvents. One source suggests it is "soluble in alcohol; sparingly soluble in ether," while another indicates it is "insoluble in non-polar organic solvents like ethanol or ether". Due to the lack of quantitative experimental data, caution is advised when considering its solubility in organic media. Generally, as an ionic compound, it is expected to have very low solubility in most organic solvents, particularly non-polar ones.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Very low to insoluble | The non-polar hydrocarbon portion of the alcohol is significant, limiting interaction with the ionic solute. |
| Ethers | Diethyl ether, Tetrahydrofuran | Insoluble | Ethers are relatively non-polar and cannot effectively solvate the sodium and phthalate ions. |
| Ketones | Acetone | Insoluble | While possessing a polar carbonyl group, the overall polarity is insufficient to dissolve the ionic salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents lack any mechanism to interact favorably with the ionic compound. |
Note: The information in Table 2 is based on the general principles of solubility for ionic compounds and the qualitative descriptions found in the literature. Quantitative solubility data for this compound in these organic solvents is not available in the reviewed sources.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the aqueous solubility of a solid compound like this compound, based on the OECD Guideline 105 (Flask Method). This method is appropriate for substances with a solubility greater than 10⁻² g/L.
Principle of the Flask Method
An excess amount of the solid test substance is agitated in water at a constant temperature to achieve equilibrium and form a saturated solution. The concentration of the substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.
Materials and Apparatus
-
Test Substance: High-purity this compound.
-
Solvent: Distilled or deionized water.
-
Apparatus:
-
Constant temperature water bath or shaker.
-
Flasks with stoppers.
-
Analytical balance.
-
Filtration system (e.g., syringe filters with a pore size of 0.45 µm or less).
-
Calibrated glassware (pipettes, volumetric flasks).
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
-
Experimental Procedure
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and the duration for the main test.
-
Main Test: a. Add an excess amount of this compound to a flask containing a known volume of water. The excess solid should be clearly visible. b. Place the flask in a constant temperature bath and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled to ± 0.5°C. c. After the equilibration period, allow the solution to stand at the test temperature to let the undissolved solid settle. d. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. e. Filter the aliquot to remove any suspended microparticles. f. Analyze the concentration of this compound in the clear filtrate using a validated analytical method.
-
Data Analysis: The solubility is reported as the average of at least three replicate determinations, expressed in g/L or other appropriate units, at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of a solid compound using the shake-flask method.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
In-Depth Technical Guide: Safety and Handling of Disodium Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Disodium Phthalate. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide synthesizes available information on the parent compound, phthalic acid, and the broader class of phthalates to provide a thorough understanding of its potential hazards. Detailed experimental protocols for key toxicological assessments are provided, adhering to internationally recognized OECD guidelines. Furthermore, this guide elucidates the known signaling pathways through which phthalates can exert biological effects, offering critical insights for researchers and drug development professionals.
Chemical and Physical Properties
This compound is the disodium salt of phthalic acid. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₄Na₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 210.09 g/mol | --INVALID-LINK-- |
| CAS Number | 15968-01-1 | --INVALID-LINK-- |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in water | - |
Toxicological Data
Table 2: Acute Toxicity of Phthalic Acid
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 7900 mg/kg | --INVALID-LINK-- |
| LD50 | Mouse | Oral | 2530 mg/kg | --INVALID-LINK-- |
Skin and Eye Irritation: Data specific to this compound is not available. Phthalic acid is reported to cause skin and eye irritation.
Genotoxicity: Studies on a number of phthalate esters in Salmonella typhimurium (Ames test) have shown them to be non-mutagenic. However, the genotoxic potential of this compound specifically has not been extensively evaluated in the public domain.
Reproductive and Developmental Toxicity: Certain phthalates are known endocrine disruptors and have been associated with reproductive and developmental toxicity in animal studies. These effects are often mediated through the disruption of hormone signaling pathways. The specific reproductive and developmental toxicity of this compound has not been well-characterized.
Handling Precautions and Safety Measures
Based on the available safety data sheets for this compound and related compounds, the following handling precautions are recommended.
Engineering Controls:
-
Use in a well-ventilated area.
-
Utilize local exhaust ventilation to control airborne dust.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in work areas.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Spill and Disposal:
-
In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be appropriate for assessing the safety of this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dosing: The test substance is administered orally by gavage in a single dose. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure: A stepwise procedure is used, with a group of animals being dosed at a particular level. The outcome for this group determines the dose for the next group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Guideline 439
Objective: To determine the skin irritation potential of a substance using an in vitro model.
Methodology:
-
Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure: a. The test substance is applied topically to the skin tissue surface. b. After a defined exposure period, the substance is removed by rinsing. c. The viability of the skin cells is then measured, typically using an MTT assay.
-
Data Analysis: The reduction in cell viability compared to negative controls is used to predict the skin irritation potential. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Procedure: a. The bacterial tester strains are exposed to the test substance at various concentrations. b. The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Signaling Pathways
Phthalates are known to interact with several biological signaling pathways, which can lead to a range of toxicological effects. The primary mechanisms involve interactions with nuclear receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Certain phthalate monoesters can act as ligands for PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation.[1][2][3] Activation of PPARα in rodents has been linked to liver effects, while activation of PPARγ is involved in adipogenesis.[2]
Caption: Phthalate activation of the PPAR signaling pathway.
Aryl Hydrocarbon Receptor (AhR)
Some phthalates and their metabolites can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[4][5][6][7][8] AhR activation can lead to the induction of cytochrome P450 enzymes.[7]
Caption: Phthalate-mediated activation of the AhR signaling pathway.
Estrogen Receptor (ER) Signaling
Certain phthalates have been shown to interact with the estrogen receptor (ER) signaling pathway, exhibiting both estrogenic and anti-estrogenic activities.[9][10][11][12][13] This interaction can disrupt normal endocrine function and has been linked to adverse reproductive health outcomes.[9]
References
- 1. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plastic components affect the activation of the aryl hydrocarbon and the androgen receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ERα, ERβ, and AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differential effects of phthalate esters on transcriptional activities via human estrogen receptors alpha and beta, and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemicals in everything from nail polish to perfume to hair spray may trigger ‘more aggressive’ breast cancer - Final Call News [new.finalcall.com]
An In-depth Technical Guide to the Hazardous Substance Profile of Disodium Phthalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disodium phthalate, the disodium salt of phthalic acid, is a chemical compound that, based on available regulatory information, is not classified as a hazardous substance. This technical guide provides a comprehensive overview of the available data, or lack thereof, for this compound and contrasts it with the broader class of phthalate esters, which are well-documented as endocrine disruptors with significant health concerns. While this compound itself does not currently meet the criteria for hazardous classification under the Globally Harmonized System (GHS), the extensive research into related phthalate compounds warrants a thorough understanding of the potential mechanisms of action and the standardized protocols for toxicological assessment. This guide is intended to serve as a resource for researchers and professionals in drug development by detailing the regulatory landscape, summarizing toxicological data for related compounds, outlining relevant experimental protocols, and illustrating key biological signaling pathways affected by the broader phthalate class.
Regulatory and Safety Classification
This compound is listed in various chemical inventories, including those managed by the European Chemicals Agency (ECHA). According to notifications to the ECHA Classification & Labelling (C&L) Inventory, the vast majority of notifiers have concluded that this compound does not meet the criteria for classification as a hazardous substance. However, it is crucial to distinguish this compound from phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisobutyl phthalate (DIBP). Many of these phthalate esters are classified as toxic to reproduction and are subject to restrictions and authorization under regulations like REACH in the European Union.
Table 1: Regulatory and Hazard Classification Summary
| Compound Name | CAS Number | GHS Classification (ECHA C&L) | Key Regulatory Notes |
| This compound | 15968-01-1 | Not Classified | Generally not considered hazardous by most notifiers. |
| Di(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |
| Dibutyl phthalate (DBP) | 84-74-2 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |
| Benzyl butyl phthalate (BBP) | 85-68-7 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |
| Diisobutyl phthalate (DIBP) | 84-69-5 | Toxic to reproduction (Repr. 1B) | Restricted under REACH; on the Authorisation List. |
Toxicological Data
A thorough review of available safety data sheets and toxicological literature reveals a significant lack of specific quantitative data for this compound. For key toxicological endpoints, data is often listed as "not available." In contrast, extensive research has been conducted on various phthalate esters, establishing their potential for adverse health effects. The data for these related compounds are presented here for context and to highlight the toxicological profile of the broader phthalate class.
Table 2: Comparative Toxicological Endpoints
| Toxicological Endpoint | This compound | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) |
| Acute Oral Toxicity (LD50, rat) | No data available | 30,000 - 49,000 mg/kg | 6,300 - 8,000 mg/kg[1] |
| Acute Dermal Toxicity (LD50, rabbit) | No data available | 25,000 mg/kg | >4,000 mg/kg[1] |
| Skin Irritation/Corrosion | No data available | Not irritating to slight irritation | Not irritating |
| Eye Irritation/Corrosion | No data available | Slight to mild irritation | Mild irritation |
| Germ Cell Mutagenicity | No data available | Generally considered not mutagenic | Generally considered not mutagenic |
| Reproductive Toxicity | No data available | Known reproductive toxicant | Known reproductive toxicant |
| Carcinogenicity | No data available | Suspected of causing cancer | Not classified as a carcinogen |
Mechanisms of Action and Signaling Pathways of Phthalates
While specific data for this compound is wanting, the broader class of phthalate esters has been extensively studied for their role as endocrine-disrupting chemicals (EDCs).[2][3] Phthalates can interfere with the endocrine system at multiple levels, including hormone synthesis, release, and receptor binding.[2] The primary mechanisms of action involve interactions with nuclear receptors, which are critical in regulating gene expression related to reproduction and development.[2][4]
Key signaling pathways affected by certain phthalate esters include:
-
Peroxisome Proliferator-Activated Receptors (PPARs) : Phthalates and their metabolites can act as ligands for PPARs (α, γ, and δ), which are involved in lipid metabolism and inflammatory responses.[5][6] Activation of PPARs is thought to be a key mechanism in the testicular toxicity of some phthalates.[5]
-
Estrogen Receptors (ERs) : Some phthalates exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), potentially disrupting normal estrogen signaling.
-
Androgen Receptors (ARs) : Several phthalates are known for their anti-androgenic effects. They can act as antagonists to the androgen receptor, inhibiting the action of testosterone and other androgens, which is critical for male reproductive development.[4]
Experimental Protocols for Hazard Assessment
The toxicological properties of a chemical substance are evaluated through a battery of standardized tests. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals to ensure consistency and reliability of data.[7][8][9] The following are descriptions of key experimental protocols that would be used to assess the potential hazards of a substance like this compound.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification.[10]
-
Principle: A stepwise procedure where a small number of animals (typically rats, usually females) are dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The presence or absence of mortality or clear signs of toxicity in the first step determines the dose for the next step or if further testing is needed.[10]
-
Procedure:
-
A single animal is dosed with the starting dose (typically 300 mg/kg if there is no prior information).[10]
-
The animal is observed for signs of toxicity and mortality for up to 14 days.[10]
-
Based on the outcome, the next step involves dosing additional animals at the same, a lower, or a higher dose level until a confident classification can be made.
-
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute toxicity without calculating a precise LD50.
Skin Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11][12]
-
Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.
-
The exposure duration is typically 4 hours.[11]
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days.
-
-
Endpoint: The severity and reversibility of the skin reactions are scored to determine if the substance is an irritant or corrosive.
Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.[13]
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit). The untreated eye serves as a control.
-
Procedure:
-
The test substance is instilled into the eye of a single animal.
-
The eye is examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.
-
If a corrosive effect is not observed, the response can be confirmed in up to two additional animals.
-
-
Endpoint: The severity and reversibility of ocular lesions are scored to classify the substance's eye irritation potential.
In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473)
This in vitro test is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[14][15][16][17][18]
-
Principle: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance, both with and without an external metabolic activation system (like rat liver S9 fraction).[17][18]
-
Procedure:
-
Cell cultures are treated with at least three concentrations of the test substance.[15]
-
After a suitable exposure period, the cells are treated with a substance that arrests them in metaphase.[14][15]
-
The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.[14][15]
-
-
Endpoint: A statistically significant, dose-dependent increase in the number of cells with structural chromosome aberrations indicates a positive result for mutagenic potential.[14]
Conclusion
Based on the current regulatory landscape and available scientific data, this compound is not classified as a hazardous substance. There is a notable absence of specific toxicological data for this compound, which contrasts sharply with the extensive body of research on phthalate esters. These esters are recognized as endocrine disruptors with the potential to cause reproductive and developmental toxicity through interference with key signaling pathways, including those mediated by PPAR, estrogen, and androgen receptors.
For researchers and professionals in drug development, it is essential to differentiate between this compound and the more hazardous phthalate esters. While this compound may not pose the same risks, the general concern over the phthalate class of chemicals underscores the importance of rigorous toxicological evaluation using standardized protocols, such as the OECD guidelines detailed in this guide. Future research should aim to fill the existing data gaps for this compound to provide a more complete and definitive hazard assessment.
References
- 1. agilent.com [agilent.com]
- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. policycommons.net [policycommons.net]
- 12. scribd.com [scribd.com]
- 13. enfo.hu [enfo.hu]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to Disodium 1,2-benzenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Disodium 1,2-benzenedicarboxylate, also known as disodium phthalate or phthalic acid disodium salt, is the disodium salt of phthalic acid.[1][2][3] This organic compound is of significant interest in various scientific fields due to its utility as a buffering agent, chelating agent, and a primary standard in analytical chemistry.[1][4][5] This guide provides a comprehensive overview of its core characteristics, synthesis, and key applications.
Core Properties
Disodium 1,2-benzenedicarboxylate is a white crystalline solid that is soluble in water.[2] It is characterized by the presence of two sodium cations ionically bonded to the phthalate dianion.[1]
Table 1: Physicochemical Properties of Disodium 1,2-benzenedicarboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₄Na₂O₄ | [2] |
| Molecular Weight | 210.09 g/mol | [6][7] |
| Appearance | White to almost white powder/crystal | [2] |
| Solubility in Water | Soluble | [2][7] |
| Boiling Point | 378.3°C at 760 mmHg | [7] |
| Flash Point | 196.7°C | [7] |
| Density | 1.451 g/cm³ | [7] |
Synthesis and Chemical Reactions
The synthesis of disodium 1,2-benzenedicarboxylate is primarily achieved through straightforward acid-base chemistry.
1. Neutralization of Phthalic Acid: [1][4] This is the most direct method. Phthalic acid is reacted with two equivalents of sodium hydroxide in an aqueous solution. The reaction is exothermic and requires careful temperature control.[1]
-
Methodology:
-
Dissolve a known quantity of phthalic acid in distilled water.
-
Slowly add a stoichiometric amount (2 molar equivalents) of a standardized sodium hydroxide solution while stirring continuously.
-
Monitor the temperature of the reaction mixture and cool if necessary to prevent decomposition.
-
The resulting solution contains this compound. The solid product can be obtained by evaporation of the water.
-
2. From Phthalic Anhydride: [1][4] Phthalic anhydride is first hydrolyzed to phthalic acid, which is then neutralized with sodium hydroxide.
-
Methodology:
-
Hydrolyze phthalic anhydride by heating it in water to form phthalic acid.
-
Follow the neutralization protocol as described above, adding two equivalents of sodium hydroxide to the resulting phthalic acid solution.
-
-
Oxidation: Under specific conditions, this compound can be oxidized to form phthalic anhydride.[4]
-
Reduction: It can be reduced to yield phthalic acid.[4]
Core Applications in Research and Development
Disodium 1,2-benzenedicarboxylate's chemical properties make it a versatile tool in various laboratory settings.
-
Buffering Agent: It is effective in maintaining a stable pH in biological and chemical experiments, such as enzyme assays.[4] Its ability to neutralize small amounts of both acids and bases allows it to resist significant pH changes.[4]
-
Chelating Agent: The phthalate anion can form stable complexes with metal ions.[1][4] This property is valuable in analytical chemistry to prevent metal ion interference and in environmental studies to understand metal mobility.[1]
-
Primary Standard: Due to its high purity and well-defined stoichiometry, it is used as a primary standard for acid-base titrations in analytical chemistry.[4][5]
Safety and Handling
While generally not classified as hazardous under GHS criteria, caution is advised when handling disodium 1,2-benzenedicarboxylate.[6]
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[4]
-
Skin Contact: Prolonged or repeated contact may lead to skin irritation.[4]
-
Eye Contact: May cause eye irritation.[4]
It is recommended to use proper personal protective equipment, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[4]
Conclusion
Disodium 1,2-benzenedicarboxylate is a valuable compound for researchers and scientists, primarily due to its reliable performance as a buffering agent, chelating agent, and analytical standard. Its synthesis is straightforward, and its properties are well-defined, making it a useful tool in a variety of experimental contexts. Proper safety precautions should be observed during its handling and use.
References
- 1. This compound | 15968-01-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. Buy this compound | 15968-01-1 [smolecule.com]
- 5. Buy Sodium phthalate (EVT-301451) | 15968-01-1 [evitachem.com]
- 6. This compound | C8H4Na2O4 | CID 85215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 15968-01-1,PHTHALIC ACID DISODIUM SALT | lookchem [lookchem.com]
An In-depth Technical Guide to the Ionic Nature of Sodium Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium phthalate, the disodium salt of phthalic acid, is a compound of significant interest in various scientific disciplines, including analytical chemistry and drug development. Its ionic properties in aqueous solutions govern its behavior as a buffer and its potential interactions with biological systems. This technical guide provides a comprehensive examination of the ionic nature of sodium phthalate, detailing its synthesis, acid-base properties, and conductivity in solution. Furthermore, it explores the toxicological relevance of phthalates, focusing on their interaction with nuclear receptors, a critical consideration for drug development professionals. This guide synthesizes quantitative data into clear tabular formats, provides detailed experimental methodologies, and utilizes visualizations to illustrate key concepts and pathways.
Introduction
Sodium phthalate (C₈H₄Na₂O₄) is a salt formed from the diprotic phthalic acid and a strong base, sodium hydroxide. In an aqueous environment, it fully dissociates, yielding two sodium cations (Na⁺) and a phthalate dianion (C₈H₄O₄²⁻). The ionic behavior of the phthalate dianion, a conjugate base of a weak acid, dictates the chemical properties of sodium phthalate solutions, rendering them basic due to hydrolysis. Understanding these properties is crucial for its application as a buffering agent and for comprehending its potential physiological effects, as phthalates are known endocrine disruptors.
Chemical and Physical Properties
Sodium phthalate is a white, crystalline solid that is readily soluble in water and exhibits hygroscopic properties. Its chemical structure is characterized by a benzene ring with two adjacent carboxylate groups, which are ionically bonded to sodium ions.
Table 1: Physical and Chemical Properties of Disodium Phthalate
| Property | Value | Reference |
| Chemical Formula | C₈H₄Na₂O₄ | [1] |
| Molecular Weight | 210.09 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Solubility in Water | Soluble | [1] |
| CAS Number | 15968-01-1 | [1] |
Synthesis of this compound
This compound is typically synthesized through a neutralization reaction between phthalic acid and sodium hydroxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phthalic acid (C₈H₆O₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH indicator paper
-
Burette
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reactants:
-
Accurately weigh a known amount of phthalic acid and dissolve it in a minimal amount of distilled water in a beaker with gentle heating and stirring.
-
Prepare a standardized solution of sodium hydroxide (e.g., 1 M) by dissolving the required amount of NaOH pellets in distilled water.
-
-
Neutralization Reaction:
-
Slowly add the sodium hydroxide solution to the phthalic acid solution from a burette while continuously monitoring the pH.
-
The reaction proceeds in two steps, corresponding to the neutralization of the two carboxylic acid groups. Continue adding NaOH until the pH of the solution is basic (pH > 10) to ensure complete formation of the disodium salt. The overall reaction is: C₈H₆O₄(aq) + 2NaOH(aq) → C₈H₄Na₂O₄(aq) + 2H₂O(l)
-
-
Isolation and Purification:
-
Concentrate the resulting solution by gentle heating to induce crystallization.
-
Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.
-
-
Characterization:
-
The purity of the synthesized this compound can be confirmed by techniques such as melting point determination, FTIR spectroscopy (to confirm the presence of the carboxylate functional group and the absence of the carboxylic acid OH peak), and NMR spectroscopy.
-
Ionic Nature in Aqueous Solution
Dissociation and Hydrolysis
In aqueous solution, this compound dissociates completely:
C₈H₄Na₂O₄(s) → 2Na⁺(aq) + C₈H₄O₄²⁻(aq)
The phthalate dianion (P²⁻) is the conjugate base of the hydrogen phthalate ion (HP⁻), which is itself the conjugate base of phthalic acid (H₂P). The phthalate dianion undergoes hydrolysis, reacting with water to produce hydroxide ions, which makes the solution basic.
The hydrolysis reactions are:
-
P²⁻(aq) + H₂O(l) ⇌ HP⁻(aq) + OH⁻(aq) (governed by Kb1)
-
HP⁻(aq) + H₂O(l) ⇌ H₂P(aq) + OH⁻(aq) (governed by Kb2)
Basicity and pKb Values
The basicity of the phthalate anion is described by its base dissociation constants, Kb1 and Kb2. These can be calculated from the acid dissociation constants (Ka1 and Ka2) of phthalic acid using the ion product of water (Kw = 1.0 x 10⁻¹⁴ at 25 °C).
Kb1 = Kw / Ka2 Kb2 = Kw / Ka1
The pKa values for phthalic acid at 25 °C are approximately pKa1 = 2.95 and pKa2 = 5.41.
Therefore, the pKb values for the phthalate anion can be calculated:
pKb1 = 14 - pKa2 = 14 - 5.41 = 8.59 pKb2 = 14 - pKa1 = 14 - 2.95 = 11.05
The first hydrolysis step (governed by pKb1) is more significant in determining the pH of a this compound solution.
Table 2: Acid-Base Properties of Phthalate Species in Water at 25°C
| Equilibrium | K Value | pK Value |
| H₂P ⇌ H⁺ + HP⁻ | Ka1 ≈ 1.12 x 10⁻³ | pKa1 ≈ 2.95 |
| HP⁻ ⇌ H⁺ + P²⁻ | Ka2 ≈ 3.91 x 10⁻⁶ | pKa2 ≈ 5.41 |
| P²⁻ + H₂O ⇌ HP⁻ + OH⁻ | Kb1 ≈ 2.56 x 10⁻⁹ | pKb1 ≈ 8.59 |
| HP⁻ + H₂O ⇌ H₂P + OH⁻ | Kb2 ≈ 8.91 x 10⁻¹² | pKb2 ≈ 11.05 |
Molar Conductivity
The molar conductivity of a this compound solution depends on its concentration. As a strong electrolyte, it dissociates completely into ions. The molar conductivity (Λm) decreases as the concentration increases due to inter-ionic attractions. For strong electrolytes at low concentrations, this relationship can be described by the Kohlrausch equation:
Λm = Λ°m - K√c
Experimental Protocol: Conductometric Titration of Phthalic Acid
Conductometric titration can be used to determine the equivalence points of the neutralization of phthalic acid with a strong base like NaOH, providing insights into the ionic behavior of the system.
Materials:
-
Phthalic acid solution (e.g., 0.01 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Conductivity meter and probe
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Setup:
-
Pipette a known volume of the phthalic acid solution into a beaker and add enough distilled water to ensure the conductivity probe is submerged.
-
Place the beaker on a magnetic stirrer and place the conductivity probe in the solution.
-
Fill the burette with the standardized NaOH solution.
-
-
Titration:
-
Record the initial conductivity of the phthalic acid solution.
-
Add the NaOH solution from the burette in small increments (e.g., 0.5 mL).
-
After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of NaOH added.
-
Continue the titration well beyond the second equivalence point.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of the volume of NaOH added.
-
The resulting graph will show two distinct equivalence points, corresponding to the neutralization of the first and second protons of phthalic acid. The change in slope is due to the replacement of highly mobile H⁺ ions with less mobile Na⁺ ions, and subsequently the conversion of HP⁻ to P²⁻.
-
Biological Relevance and Signaling Pathway
Certain phthalates, particularly their monoester metabolites, are recognized as endocrine-disrupting chemicals that can interfere with the endocrine system. One of the key mechanisms of their action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.
Phthalate-Induced PPAR Signaling
Phthalate monoesters can act as ligands for PPARs, particularly PPARα and PPARγ.[2][3][4] This interaction can lead to a cascade of downstream effects.
Caption: Phthalate-induced PPAR signaling pathway.
The activation of PPARs by phthalates can lead to the transcription of target genes such as Fabp4 (Fatty acid-binding protein 4) and Cd36, which are involved in fatty acid uptake and metabolism.[2] This disruption of normal metabolic and hormonal signaling pathways is a key concern in the context of drug development, where excipients must be carefully evaluated for their potential biological activity.
Conclusion
The ionic nature of sodium phthalate is central to its chemical behavior and biological interactions. As the salt of a weak diprotic acid and a strong base, its aqueous solutions are basic due to the hydrolysis of the phthalate dianion. Its properties as a strong electrolyte are evident in its conductivity, which varies with concentration. For drug development professionals, understanding these fundamental ionic properties is a prerequisite for its safe and effective use. Furthermore, the potential for phthalates to act as endocrine disruptors by activating nuclear receptor signaling pathways, such as the PPAR pathway, highlights the importance of considering the broader toxicological profile of any substance used in pharmaceutical formulations. This guide provides a foundational understanding of these critical aspects of sodium phthalate chemistry and biology.
References
- 1. This compound | 15968-01-1 | Benchchem [benchchem.com]
- 2. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Disodium Phthalate as a Buffering Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium phthalate, the disodium salt of phthalic acid, is a versatile buffering agent used in a variety of scientific and pharmaceutical applications. Its ability to maintain a stable pH in aqueous solutions makes it a valuable tool in drug formulation, enzymatic assays, and cell culture. These application notes provide detailed information and protocols for the effective use of this compound as a buffering agent.
Phthalate buffers are known for their stability and are commonly used in the preparation of parenteral products.[1] The buffering capacity of this compound is derived from the two ionizable carboxyl groups of phthalic acid, which allows for effective pH control in the acidic to neutral range.
Principle of Buffering Action
The buffering capacity of this compound is based on the equilibria of phthalic acid and its conjugate bases in solution. Phthalic acid is a diprotic acid with two pKa values.
The equilibrium reactions are as follows:
H₂C₈H₄O₄ ⇌ H⁺ + HC₈H₄O₄⁻ (pKa₁ ≈ 2.9) HC₈H₄O₄⁻ ⇌ H⁺ + C₈H₄O₄²⁻ (pKa₂ ≈ 5.4)[2]
This compound (Na₂C₈H₄O₄) is the fully deprotonated form. To create a buffer, this compound can be combined with a strong acid (like HCl) to form a mixture of the phthalate dianion (C₈H₄O₄²⁻) and the monoprotonated hydrogen phthalate anion (HC₈H₄O₄⁻). The ratio of these two species will determine the pH of the buffer, as described by the Henderson-Hasselbalch equation. The optimal buffering range is typically considered to be pKa ± 1.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₄Na₂O₄ | |
| Molar Mass | 210.10 g/mol | |
| pKa₁ (Phthalic Acid) | ~2.9 | [2] |
| pKa₂ (Phthalic Acid) | ~5.4 | [2] |
| Effective Buffering Range | pH 4.4 - 6.4 (around pKa₂) | [2] |
Buffer Stability
Phthalate buffers are known for their good stability.[3] However, several factors can influence their long-term performance:
| Factor | Effect on Stability | Recommendations |
| Temperature | pH can shift with temperature changes. | Prepare and use the buffer at the intended experimental temperature. Calibrate the pH meter at the working temperature. |
| Ionic Strength | High ionic strength can slightly alter the pKa and pH. | For precise applications, consider the ionic strength of the final solution and adjust the pH accordingly. |
| Microbial Growth | Can alter the pH and degrade the buffer components. | Store buffers at low temperatures (2-8 °C). For long-term storage, consider adding a preservative like sodium azide (if compatible with the application).[3] |
| Storage Container | Leaching of contaminants from the container can affect pH. | Store in well-sealed, chemically resistant glass or plastic containers. |
Experimental Protocols
Preparation of a 0.1 M this compound Stock Solution
Materials:
-
This compound (anhydrous)
-
Deionized, distilled water
-
Volumetric flask (1 L)
-
Analytical balance
Protocol:
-
Accurately weigh 21.01 g of anhydrous this compound.
-
Transfer the weighed solid into a 1 L volumetric flask.
-
Add approximately 800 mL of deionized water to the flask.
-
Swirl the flask gently to dissolve the solid completely.
-
Once dissolved, add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution in a clean, well-labeled bottle at 2-8 °C.
Preparation of a Phthalate Buffer of a Specific pH
This protocol is adapted from the well-established Clark and Lubs buffer system, which traditionally uses potassium hydrogen phthalate. The same principle applies when starting with this compound and adding a strong acid.
Materials:
-
0.1 M this compound stock solution (prepared as in 4.1)
-
0.1 M Hydrochloric acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flasks (100 mL)
-
Pipettes
Protocol:
-
To prepare 100 mL of a phthalate buffer of a specific pH, start with 50 mL of the 0.1 M this compound stock solution in a 100 mL volumetric flask.
-
Add the volume of 0.1 M HCl as indicated in the table below for the desired pH.
-
Add deionized water to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
Verify the pH of the prepared buffer using a calibrated pH meter and adjust if necessary with small additions of 0.1 M HCl or 0.1 M NaOH.
Buffer Preparation Table (for 100 mL of 0.05 M Phthalate Buffer):
| Desired pH | Volume of 0.1 M this compound (mL) | Volume of 0.1 M HCl (mL) |
| 4.4 | 50 | 35.5 |
| 4.6 | 50 | 30.0 |
| 4.8 | 50 | 23.85 |
| 5.0 | 50 | 17.7 |
| 5.2 | 50 | 12.2 |
| 5.4 | 50 | 7.5 |
| 5.6 | 50 | 4.2 |
| 5.8 | 50 | 2.0 |
| 6.0 | 50 | 0.8 |
| 6.2 | 50 | 0.1 |
Note: The volumes of HCl are derived from the principles of the Clark and Lubs buffer system and Henderson-Hasselbalch calculations. It is always recommended to verify the final pH with a calibrated pH meter.
Applications in Research and Drug Development
This compound buffers are utilized in various applications where stable pH is critical:
-
Enzyme Assays: To maintain the optimal pH for enzyme activity and stability during kinetic studies.
-
Drug Formulation: As an excipient in parenteral (injectable) and ophthalmic preparations to maintain the pH of the formulation, which can be crucial for drug solubility, stability, and patient comfort.[1]
-
Cell Culture: As a component of cell culture media to provide a stable physiological pH environment for optimal cell growth and function.
-
Drug Delivery Systems: In the development of pH-responsive drug delivery systems, where the buffer can influence the release profile of the active pharmaceutical ingredient.
Visualizations
Caption: Ionization equilibria of phthalic acid.
Caption: Workflow for preparing a this compound buffer.
Conclusion
This compound is a reliable and effective buffering agent for a range of applications in research and pharmaceutical development. By following the provided protocols and considering the factors affecting stability, researchers can confidently prepare and utilize phthalate buffers to maintain precise pH control in their experimental systems. The adaptability of the Clark and Lubs buffer principles provides a solid foundation for creating buffers across a useful pH range.
References
Application Notes and Protocols for Disodium Phthalate Buffer in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and application of disodium phthalate buffer in enzyme assays. This buffer system is particularly useful for enzymes active in the acidic pH range.
Introduction
A this compound buffer is a versatile buffer system prepared by the neutralization of phthalic acid with sodium hydroxide. While not typically made by dissolving this compound salt directly, the in-situ formation of the phthalate dianion provides buffering capacity in the acidic to neutral pH range. The buffer is effective due to the two pKa values of phthalic acid, approximately 2.9 and 5.4, allowing for buffering between pH 2.2 and 6.2. Its stability and ease of preparation make it a suitable choice for various enzyme kinetic studies.
Quantitative Data Summary
The preparation of a phthalate buffer relies on the acid-base equilibrium of phthalic acid, a diprotic acid.
Physicochemical Properties of Phthalic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₄ | N/A |
| Molar Mass | 166.13 g/mol | N/A |
| pKa₁ | 2.89 | [1][2][3] |
| pKa₂ | 5.51 | [1][2][3] |
Phthalate Buffer Preparation Tables
The following tables provide the necessary volumes of stock solutions to prepare phthalate buffers of a specific pH at 25°C.
Table 1: Phthalate Buffer (pH 2.2 - 4.0)
This buffer is prepared by mixing 50 mL of 0.2 M potassium hydrogen phthalate with a specified volume of 0.2 M HCl and diluting to 200 mL.[4]
| Desired pH | Volume of 0.2 M HCl (mL) |
| 2.2 | 46.70 |
| 2.4 | 39.60 |
| 2.6 | 33.00 |
| 2.8 | 26.50 |
| 3.0 | 20.32 |
| 3.2 | 14.70 |
| 3.4 | 9.90 |
| 3.6 | 5.97 |
| 3.8 | 2.63 |
| 4.0 | 0.10 |
Table 2: Phthalate Buffer (pH 4.1 - 5.9)
This buffer is prepared by mixing 50 mL of 0.2 M potassium hydrogen phthalate with a specified volume of 0.2 M NaOH and diluting to 200 mL.[4]
| Desired pH | Volume of 0.2 M NaOH (mL) |
| 4.1 | 3.05 |
| 4.2 | 6.00 |
| 4.4 | 12.15 |
| 4.6 | 19.55 |
| 4.8 | 27.80 |
| 5.0 | 35.45 |
| 5.2 | 41.55 |
| 5.4 | 45.40 |
| 5.6 | 47.70 |
| 5.8 | 49.05 |
| 5.9 | 49.65 |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Phthalate Buffer (pH 5.0)
Materials:
-
Phthalic acid (C₈H₆O₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.1 M Phthalic Acid Solution: Dissolve 1.6613 g of phthalic acid in deionized water and make up the volume to 100 mL in a volumetric flask.
-
Prepare a 0.1 M Sodium Hydroxide Solution: Dissolve 0.400 g of NaOH in deionized water and make up the volume to 100 mL in a volumetric flask.
-
Mix the Solutions: In a beaker, combine 50 mL of the 0.1 M phthalic acid solution with approximately 45.5 mL of the 0.1 M sodium hydroxide solution while stirring.
-
Adjust pH: Place the pH electrode in the solution and slowly add the 0.1 M NaOH solution dropwise until the pH meter reads 5.00.
-
Final Volume Adjustment: Transfer the final solution to a 100 mL volumetric flask and add deionized water to the mark.
-
Storage: Store the buffer solution at 4°C.
Protocol 2: Acid Phosphatase Activity Assay using Phthalate Buffer
This protocol describes a colorimetric assay for determining acid phosphatase activity.
Materials:
-
Phthalate buffer (0.1 M, pH 4.8)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (5 mM)
-
Enzyme sample (e.g., prostatic acid phosphatase)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Spectrophotometer
-
96-well microplate
-
Incubator
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate, add 50 µL of 0.1 M phthalate buffer (pH 4.8).
-
Add Substrate: Add 50 µL of the 5 mM pNPP substrate solution to each well.
-
Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the Reaction: Add 20 µL of the enzyme sample to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30 minutes.
-
Stop the Reaction: Stop the reaction by adding 50 µL of 0.1 M NaOH solution to each well. The addition of NaOH will also develop the yellow color of the p-nitrophenol product.
-
Measure Absorbance: Measure the absorbance of each well at 405 nm using a spectrophotometer.
-
Calculate Activity: The enzyme activity is proportional to the absorbance at 405 nm. A standard curve using p-nitrophenol can be used to quantify the amount of product formed.
Diagrams
Experimental Workflow for Phthalate Buffer Preparation
Caption: Workflow for preparing a 0.1 M phthalate buffer at pH 5.0.
Signaling Pathway Involving Acid Phosphatase
Acid phosphatase plays a role in bone metabolism and can be linked to the Wnt/β-catenin signaling pathway.[5] Sclerostin (SOST) is an inhibitor of this pathway. Acid phosphatase activity is often used as a marker in bone-related studies.
Caption: Role of Acid Phosphatase in the context of the Wnt/β-catenin signaling pathway in bone metabolism.
References
Application of Disodium Phthalate in Cell Culture Media: A Review of Its Limited Use and Potential Toxicological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium phthalate, the disodium salt of phthalic acid, is a chemical compound that, based on its chemical properties, has been suggested for use as a buffering agent in various biological and chemical experiments.[1] Theoretically, its ability to maintain a stable pH could be beneficial in cell culture media, which requires a precise physiological pH range for optimal cell growth and function.[1] However, the practical application of this compound in cell culture is virtually nonexistent. This is due to the well-documented adverse effects of the broader class of chemicals to which it belongs—phthalates. Phthalates are widely recognized as endocrine-disrupting chemicals (EDCs) and are often considered contaminants in cell culture environments, leaching from plastic consumables.[2][3][4][5] Consequently, the discussion of this compound in the context of cell culture media shifts from one of application to one of cautionary concern regarding its potential as a contaminant.
This document provides a detailed overview of the theoretical application of this compound, the overwhelming evidence of the toxicological effects of phthalates on cultured cells, and protocols to assess the impact of phthalate contamination.
Theoretical Application as a Buffering Agent
This compound can act as a buffering agent, capable of neutralizing small amounts of both acids and bases to resist significant pH changes.[1] This property is crucial for in vitro cell culture, where cellular metabolism can lead to shifts in the pH of the culture medium, affecting cell viability and function. While this chemical property suggests a potential use, the biological activity of phthalates, including this compound, largely precludes its use in favor of more inert and biocompatible buffering systems like HEPES and bicarbonate-CO2.
Toxicological Profile of Phthalates in Cell Culture
The primary reason this compound is not used in cell culture media is the extensive body of research demonstrating the cytotoxic and endocrine-disrupting effects of phthalates. These compounds are known to leach from plastic labware, such as flasks, plates, and tubing, and can have significant, often unintended, effects on experimental results.
Effects on Cell Proliferation and the Cell Cycle
Phthalates have been shown to induce cell cycle progression and proliferation in a dose-dependent manner.[2] Studies on normal breast cells exposed to various phthalates demonstrated an increased number of cells in the S (DNA synthesis) and G2/M (cell growth/mitosis) phases of the cell cycle, similar to the effects of estrogen.[2] This suggests that phthalate contamination can lead to aberrant cell growth and potentially contribute to tumorigenesis.[2]
Induction of Apoptosis and Cellular Damage
Paradoxically, while some studies show increased proliferation, others demonstrate that phthalates can induce apoptosis (programmed cell death) and other forms of cellular damage. This compound itself has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation.[1] This disruption of cellular functions highlights its potential to compromise cell health and experimental integrity.[1]
Endocrine Disruption
Phthalates are well-known endocrine disruptors that can interfere with hormonal signaling pathways.[3][4] For example, they can act as anti-androgens, disrupting the balance between estradiol and testosterone, which can lead to abnormal cell proliferation in hormone-responsive tissues.[3] This is a critical concern in studies involving endocrinology, reproductive biology, and cancer research.
Quantitative Data on Phthalate Effects
The following tables summarize quantitative data from studies on the effects of various phthalates on cell cultures. It is important to note that these studies often focus on more commonly encountered phthalate contaminants like di-2-ethylhexyl phthalate (DEHP) and dibutyl phthalate (DBP), as this compound is not typically studied as a deliberate additive.
Table 1: Effects of Phthalates on Cell Proliferation and Viability
| Phthalate Compound | Cell Line | Concentration | Observed Effect | Reference |
| Di-2-ethylhexyl phthalate (DEHP) | WI-38 (human diploid) | 70 µM | 50% growth inhibition (ID50) | [6] |
| Butyl glycolyl butyl phthalate | WI-38 (human diploid) | 12 µM | 50% growth inhibition (ID50) | [6] |
| Diethyl phthalate (DEP) | Normal breast cells | 10 nM - 100 nM | Increased proportion of live, healthy cells | [2] |
| Dibutyl phthalate (DBP) | Normal breast cells | 10 nM - 100 nM | Increased proportion of live, healthy cells | [2] |
| DEHP, BBzP, DBP | PC-3 (prostatic carcinoma) | 10⁻⁶–10⁻⁷ mol/L | Stimulated proliferation | [3] |
Table 2: Effects of Phthalates on the Cell Cycle
| Phthalate Compound | Cell Line | Concentration | Cell Cycle Effect | Reference |
| Diethyl phthalate (DEP) | Normal breast cells | 10 nM - 100 nM | Increased number of cells in S and G2/M phases | [2] |
| Dibutyl phthalate (DBP) | Normal breast cells | 10 nM - 100 nM | Increased number of cells in S and G2/M phases | [2] |
| Phthalate Metabolite Mixture | Mouse neonatal ovaries | 100 µg/mL | Increased expression of cell cycle inhibitors (Cdkn2b, Cdkn2d) | [7] |
Experimental Protocols for Assessing Phthalate Contamination
Given that the primary interaction with this compound in a cell culture context is as a potential contaminant, the following protocols are designed to assess its effects rather than to apply it.
Protocol: Assessment of Phthalate-Induced Cytotoxicity
-
Cell Seeding: Plate cells (e.g., a human cell line like HeLa or a more sensitive line like a primary endocrine cell type) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of the phthalate to be tested (e.g., this compound, DEHP) in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with solvent) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the phthalate.
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay. Add the reagent to each well according to the manufacturer's instructions, incubate for the recommended time, and read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. Plot the results to determine the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: Analysis of Cell Cycle by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the phthalate for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle distribution of treated cells to that of control cells to identify any phthalate-induced cell cycle arrest or progression.
Signaling Pathways and Visualizations
Phthalates can influence several cellular signaling pathways. The diagram below illustrates a generalized workflow for assessing the impact of a potential contaminant like this compound on a cell culture experiment.
Caption: Workflow for assessing the impact of phthalate contamination.
The following diagram illustrates a simplified hypothetical signaling pathway that could be affected by phthalate-induced oxidative stress.
Caption: Phthalate-induced oxidative stress pathway.
Conclusion and Recommendations
While this compound possesses chemical properties that would theoretically make it a suitable buffering agent for cell culture, its practical application is strongly discouraged. The overwhelming evidence of the harmful effects of phthalates as endocrine disruptors and cytotoxic agents means that their presence in cell culture is a significant concern, typically as leached contaminants from plasticware.
Recommendations for Researchers:
-
Avoid Phthalates: Do not intentionally add this compound or any other phthalate to cell culture media.
-
Use Phthalate-Free Plastics: Whenever possible, use certified phthalate-free laboratory consumables to minimize the risk of contamination.
-
Be Aware of Contamination: When unexpected or inconsistent results are obtained, particularly in sensitive assays like those involving hormone signaling or reproductive cells, the possibility of phthalate contamination from plasticware should be considered.
-
Conduct Control Experiments: If contamination is suspected, conduct experiments to assess the effects of leached chemicals by incubating the medium in the plasticware for a period before using it on cells and comparing the results to a control using glass or phthalate-free containers.
References
- 1. Buy this compound | 15968-01-1 [smolecule.com]
- 2. Low-Dose Exposure To Phthalates Induces Cell Cycle Progression And Proliferation | Food for Breast Cancer [foodforbreastcancer.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. There Might Be Microplastics in Your Penis, According to Research. Now What? [menshealth.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Environmentally relevant mixtures of phthalates and phthalate metabolites differentially alter the cell cycle and apoptosis in mouse neonatal ovaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Disodium Phthalate as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium phthalate, the disodium salt of phthalic acid, serves as an effective chelating agent for a variety of metal ions. Its utility stems from the phthalate dianion, which features two carboxylate groups positioned ortho on a benzene ring. This specific arrangement allows for the formation of stable, five-membered chelate rings with metal cations. The ionic bonds between the sodium cations and the phthalate dianion facilitate its solubility in aqueous solutions, making it a versatile tool in various chemical and biological applications.[1]
In the pharmaceutical and drug development sectors, controlling metal ion activity is crucial. Trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to reduced shelf-life and the formation of potentially harmful impurities. Chelating agents like this compound sequester these metal ions, rendering them chemically inert and thereby enhancing the stability of drug formulations.
Mechanism of Chelation
The chelating action of this compound involves the donation of electron pairs from the oxygen atoms of its two carboxylate groups to a central metal ion. This forms a coordination complex, a stable, ring-like structure that effectively sequesters the metal ion from the surrounding solution. The stability of these complexes is influenced by factors such as the nature of the metal ion (charge and ionic radius), the pH of the solution, and the presence of other competing ligands.
Data Presentation: Stability of Metal-Phthalate Complexes
Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺ [1]
This trend is valuable for predicting which metal ions will be most effectively sequestered by this compound in a multi-ion system. For instance, in a solution containing both copper and calcium ions, this compound will preferentially bind to the copper ions.
Table 1: Stability Constants (log K) of Metal-Phthalate Complexes
| Metal Ion | log K₁ | log K₂ | Conditions |
| Pb²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Cu²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Cd²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Zn²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Ni²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Co²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Ca²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
| Mg²⁺ | Data not available | Data not available | T = 25°C, I = 0.1 M |
Note: This table is provided as a template. Researchers are encouraged to determine specific log K values under their experimental conditions using the protocols outlined below.
Experimental Protocols
The stability constants of metal-phthalate complexes can be determined using various analytical techniques. Below are protocols for two common methods: potentiometric titration and spectrophotometric analysis.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the metal ion and this compound upon titration with a standard base.
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄, ZnCl₂)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
-
Calibrated pH meter and electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of nitric acid to protonate the phthalate.
-
All solutions should be prepared in deionized water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Pipette a known volume of the this compound solution and the metal salt solution into the thermostated reaction vessel.
-
Add a known amount of nitric acid to lower the initial pH.
-
Place the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the vessel.
-
Stir the solution continuously.
-
-
Titration:
-
Record the initial pH.
-
Add small, precise increments of the NaOH titrant.
-
After each addition, allow the pH to stabilize and record the value and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
The stability constants are calculated from the titration data using specialized software (e.g., HYPERQUAD) that fits the data to a model of the chemical equilibria in the solution.
-
References
Application Notes and Protocols: Phthalate-Based Primary Standards in Acid-Base Titrations
To: Researchers, Scientists, and Drug Development Professionals
Subject: Utilization of Phthalate Derivatives as Primary Standards in Acid-Base Titrimetry
Introduction
Accurate determination of the concentration of acidic and basic solutions is fundamental in chemical analysis, quality control, and drug development. This process, known as standardization, relies on the use of a primary standard—a substance of high purity and stability. While the disodium salt of phthalic acid, disodium phthalate, is recognized as a basic substance suitable for the standardization of acids, detailed experimental protocols for its use are not widely established or documented in standard analytical literature. Research indicates its potential as a primary standard due to its stoichiometric reactions with strong acids.[1][2]
Conversely, the acidic salt, potassium hydrogen phthalate (KHP), is a universally accepted primary standard for the standardization of bases. Its prevalence is due to its high purity, stability (non-hygroscopic), and high molecular weight, which minimizes weighing errors.[3][4] One significant disadvantage of sodium-based phthalate standards, such as sodium hydrogen phthalate, is their tendency to crystallize as hydrates, which can introduce uncertainty in their precise molecular weight.[4]
Given the extensive validation and widespread use of potassium hydrogen phthalate, these application notes will focus on the detailed protocols for its use in the standardization of a strong base (Sodium Hydroxide, NaOH), which can then be used as a secondary standard to determine the concentration of an unknown acid.
Principle of Standardization using Potassium Hydrogen Phthalate (KHP)
Potassium hydrogen phthalate (KHC₈H₄O₄) is a weak monoprotic acid that reacts with strong bases in a 1:1 stoichiometric ratio. The reaction with sodium hydroxide is as follows:
KHC₈H₄O₄ (aq) + NaOH (aq) → KNaC₈H₄O₄ (aq) + H₂O (l)
The endpoint of the titration, where all the KHP has been neutralized by the NaOH, is typically detected using a colorimetric indicator such as phenolphthalein. Phenolphthalein is colorless in acidic solutions and turns pink in basic solutions.[5]
Quantitative Data Summary
The following table summarizes representative data for the standardization of a sodium hydroxide solution with KHP.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Mass of KHP (g) | 0.7052 | 0.7085 | 0.7068 |
| Molar Mass of KHP ( g/mol ) | 204.22 | 204.22 | 204.22 |
| Moles of KHP (mol) | 0.003453 | 0.003469 | 0.003461 |
| Initial Buret Reading (mL) | 0.50 | 0.85 | 1.20 |
| Final Buret Reading (mL) | 35.05 | 35.59 | 35.96 |
| Volume of NaOH used (mL) | 34.55 | 34.74 | 34.76 |
| Molarity of NaOH (mol/L) | 0.0999 | 0.1000 | 0.0996 |
| Average Molarity of NaOH (mol/L) | \multicolumn{3}{c | }{0.0998 } | |
| Standard Deviation | \multicolumn{3}{c | }{0.00021 } | |
| Relative Standard Deviation (%) | \multicolumn{3}{c | }{0.21% } |
Experimental Protocols
Preparation of a Standard Potassium Hydrogen Phthalate (KHP) Solution
Materials:
-
Primary standard grade Potassium Hydrogen Phthalate (KHP)
-
Deionized water
-
Analytical balance
-
Weighing paper/boat
-
250 mL Erlenmeyer flasks (x3)
-
100 mL graduated cylinder
Procedure:
-
Dry the KHP in an oven at 110-120°C for 1-2 hours to remove any surface moisture.[6]
-
Cool the dried KHP in a desiccator to room temperature.
-
Accurately weigh, by difference, approximately 0.7-0.8 grams of KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass to four decimal places.[6]
-
To each flask, add approximately 50-75 mL of deionized water and swirl gently to dissolve the KHP completely. Gentle warming may be applied if necessary to aid dissolution.[5]
Standardization of Sodium Hydroxide (~0.1 M) with KHP
Materials:
-
Prepared KHP solutions in Erlenmeyer flasks
-
Sodium Hydroxide (NaOH) solution (approximately 0.1 M)
-
Phenolphthalein indicator solution
-
50 mL buret
-
Buret clamp and stand
-
White tile or paper
Procedure:
-
Rinse the 50 mL buret with a small amount of the NaOH solution and discard the rinsing.
-
Fill the buret with the NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.
-
Add 2-3 drops of phenolphthalein indicator to each of the KHP solutions. The solutions should remain colorless.[5]
-
Place the first Erlenmeyer flask on a white tile or paper beneath the buret to easily observe the color change.
-
Titrate the KHP solution with the NaOH solution while continuously swirling the flask.
-
As the endpoint approaches, the pink color will persist for longer periods upon addition of the NaOH. Add the NaOH dropwise until a faint pink color persists for at least 30 seconds. This is the endpoint.[6]
-
Record the final buret volume to two decimal places.
-
Repeat the titration for the other two KHP samples. The volumes of NaOH used should agree within ±0.2 mL.
Calculation of NaOH Molarity
The molarity of the NaOH solution is calculated using the following formula:
Molarity of NaOH (mol/L) = (Mass of KHP (g) / Molar Mass of KHP ( g/mol )) / Volume of NaOH used (L)
Visualizations
Logical Relationship of Phthalate Salts in Titrimetry
References
- 1. Buy this compound | 15968-01-1 [smolecule.com]
- 2. This compound | 15968-01-1 | Benchchem [benchchem.com]
- 3. odinity.com [odinity.com]
- 4. titration - Why isn't sodium hydrogen phthalate used instead of KHP? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Chemistry 104: Standardization of Acid and Base Solutions [chem.latech.edu]
- 6. Standardization of Strong Acids and Bases | Chem Lab [chemlab.truman.edu]
Application Note: HPLC Analysis of Disodium Phthalate in Aqueous Samples
Abstract
This application note details a robust and sensitive method for the quantitative analysis of disodium phthalate in various aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound. The methodology encompasses sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound, the disodium salt of phthalic acid, is a chemical compound that can be found in aqueous environments due to industrial processes or as a degradation product of phthalate esters. Monitoring its concentration is crucial for environmental and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for the separation and quantification of such compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound, leveraging established principles of reversed-phase chromatography.
Principle
The method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound, being a polar compound, will have a relatively short retention time on the C18 column. The separation is achieved by a gradient elution, which allows for the efficient elution of the target analyte while separating it from potential matrix interferences. Quantification is performed using a UV detector, as phthalates exhibit strong absorbance in the UV range.[3][4]
Experimental
Apparatus and Materials
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).[3]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Data Acquisition Software: ChemStation or equivalent.
-
Sample Filtration: 0.45 µm syringe filters (e.g., PTFE or nylon).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical balance.
Reagents and Standards
-
This compound analytical standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade).
-
Phosphoric Acid (analytical grade).
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Solvent): Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Experimental Protocols
Sample Preparation
-
Aqueous Sample Collection: Collect the aqueous sample in a clean, pre-rinsed glass container.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution (if necessary): If the expected concentration of this compound is high, dilute the sample with water to bring it within the calibration range.
HPLC Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4, pH 3.0B: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 30% B15-18 min: 30% B18-20 min: 30% to 5% B20-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm[3][4] |
| Run Time | 25 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are typically assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Determined by spiking a known concentration of this compound into a blank matrix and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
Data Presentation
The following table summarizes typical performance characteristics for the HPLC analysis of phthalates, which can be expected for this compound analysis with the described method.
| Analyte | Linearity (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Dimethyl Phthalate | 0.5 - 100 | ≥ 0.999 | 0.1 | 0.3 | 95 - 105 |
| Diethyl Phthalate | 0.5 - 100 | ≥ 0.999 | 0.1 | 0.3 | 94 - 106 |
| Dibutyl Phthalate | 0.5 - 100 | ≥ 0.999 | 0.15 | 0.5 | 93 - 107 |
| This compound (Expected) | 0.1 - 50 | ≥ 0.999 | ~0.05 | ~0.15 | 90 - 110 |
Note: The values for this compound are expected ranges and should be experimentally determined during method validation.
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound in aqueous samples.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the determination of this compound in aqueous samples. The use of a standard C18 column and a straightforward mobile phase system makes this method easily adaptable in most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and professionals in the field of analytical chemistry and drug development.
References
Application Note: Quantification of Phthalate Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] They are found in a vast array of consumer products, including food packaging, medical devices, toys, and building materials.[2] Because PAEs are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[1][2] Growing concerns over their potential as endocrine disruptors and their association with various health issues have necessitated sensitive and reliable analytical methods for their quantification.[2][3]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the determination of phthalates due to its simplicity, speed, and the detailed structural information it provides.[3][4] This application note provides a detailed protocol for the quantification of 15 common phthalate esters in liquid samples using liquid-liquid extraction (LLE) followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane, Hexane, Acetone (all HPLC or pesticide residue grade).
-
Standards: A certified standard stock solution containing 15 phthalate esters at 1000 µg/mL in a hexane/acetone mixture (8:2 v/v).[5]
-
Internal Standard (ISTD): Benzyl benzoate.[5]
-
Glassware: All glassware (volumetric flasks, vials, pipettes) should be thoroughly cleaned, rinsed with methanol, and oven-dried to minimize background contamination.[6] It is recommended to dedicate glassware specifically for phthalate analysis.[6]
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa. High-temperature resistant septa are recommended for the high injector temperatures used.[5]
Standard Solution Preparation
-
Stock Solution: Use a commercial 1000 µg/mL stock solution of the 15 target phthalate esters.[5]
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution in hexane to achieve concentrations of 100, 300, 500, 1000, 3000, and 5000 ng/mL.[5]
-
Internal Standard Spiking: Add the internal standard (Benzyl benzoate) to each working standard to a final concentration of 1000 ng/mL.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for a liquid matrix such as a soft drink.[5]
-
Sample Collection: Measure 5 mL of the liquid sample into a clean glass extraction tube.
-
Spiking: For quality control (QC) and recovery experiments, spike the sample with a known concentration of the phthalate standard solution (e.g., 300 ng/mL or 1000 ng/mL).[5]
-
Extraction: Add 5 mL of dichloromethane containing the internal standard (1000 ng/mL Benzyl benzoate) to the sample tube.[5]
-
Vortexing: Cap the tube and shake it vigorously for at least 1 minute to ensure thorough mixing and extraction of the analytes into the organic layer.[5]
-
Phase Separation: Allow the layers to separate. The bottom organic layer contains the extracted phthalates.
-
Collection: Carefully transfer an aliquot of the bottom organic layer into a GC vial for analysis.[5]
GC-MS Instrumentation and Method
The following parameters are a representative example and may require optimization for different instruments.
Instrumental Setup
| Component | Parameter |
| Gas Chromatograph | Agilent 8890 GC or equivalent[7] |
| Mass Spectrometer | Agilent 5977B MS or Thermo Scientific ISQ Single Quadrupole MS[5][7] |
| GC Column | J&W HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or TraceGOLD TG-5MS[5][8] |
| Carrier Gas | Helium or Hydrogen[8] |
| Liner | Ultra Inert mid-frit liner[8] |
GC-MS Method Parameters
| Parameter | Value |
| Inlet Mode | Pulsed Splitless[8] |
| Inlet Temperature | 320 °C[5] |
| Injection Volume | 1 µL |
| Oven Program | Initial 60°C, hold for 1 min; Ramp at 15°C/min to 320°C, hold for 5 min[7] |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) |
| MS Transfer Line Temp. | 300 °C[5] |
| MS Ion Source Temp. | 260 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[5] |
Data Presentation and Quantitative Results
SIM Parameters and Retention Times
The following table lists the target phthalate esters with their abbreviations, retention times (RT), and the ions used for quantification and qualification in SIM mode. Many phthalates share a common base peak ion at m/z 149, making chromatographic separation crucial for accurate quantification.[3]
| Compound | Abbreviation | Quan Ion (m/z) | Qual Ion(s) (m/z) |
| Dimethylphthalate | DMP | 163 | 194, 77 |
| Diethylphthalate | DEP | 149 | 177, 121 |
| Diisobutyl phthalate | DIBP | 149 | 223, 205 |
| Di-n-butyl phthalate | DBP | 149 | 223, 205 |
| Bis(2-methoxyethyl) phthalate | DMEP | 59 | 149, 193 |
| Bis(4-methyl-2-pentyl) phthalate | BMPP | 149 | 251, 167 |
| Bis(2-ethoxyethyl) phthalate | DEEP | 45 | 72, 149 |
| Dipentylphthalate | DPP | 149 | 237, 219 |
| Di-n-hexyl phthalate | DHXP | 104 | 149, 76 |
| Benzyl butyl phthalate | BBP | 149 | 91, 206 |
| Bis(2-n-butoxyethyl) phthalate | DBEP | 149 | 223, 205 |
| Dicyclohexyl phthalate | DCHP | 149 | 167, 83 |
| Bis(2-ethylhexyl) phthalate | DEHP | 149 | 167, 279 |
| Di-n-octyl phthalate | DNOP | 149 | 279 |
| Diisononyl phthalate | DINP | 293 | 149 |
| Internal Standard | |||
| Benzyl benzoate | ISTD | 105 | 212, 91 |
| (Data synthesized from Thermo Fisher Scientific Application Note)[5] |
Method Performance
Method validation is critical to ensure reliable data. The following table summarizes typical performance characteristics.
| Parameter | Result | Description |
| Calibration Range | 100 - 5000 ng/mL | The concentration range over which the method is linear.[5] |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, demonstrating excellent linearity.[1][5] |
| Recovery | 97.27% - 105.05% | The efficiency of the extraction process, tested at low and high spiking levels.[1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final data analysis.
Caption: Workflow for phthalate analysis by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. extraction-and-gc-ms-analysis-of-phthalate-esters-in-food-matrices-a-review - Ask this paper | Bohrium [bohrium.com]
- 3. gcms.cz [gcms.cz]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: The Role of Disodium Phthalate in Environmental Water Treatment Research
Abstract: This document provides detailed application notes and protocols relevant to the study of disodium phthalate in environmental water treatment. Recognizing the limited direct research on this compound, this document contextualizes its significance as the water-soluble salt of phthalic acid, a primary degradation product of ubiquitous phthalate ester (PAE) contaminants. The protocols and data presented are synthesized from research on PAEs and phthalic acid, providing a foundational framework for researchers, scientists, and drug development professionals investigating the fate and remediation of phthalate-based compounds in aqueous environments.
Introduction: The Significance of this compound in Water Treatment
Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Due to their extensive use, PAEs are now considered ubiquitous environmental contaminants found in various matrices, including water, soil, and sediment.[1] These compounds are of significant concern due to their potential endocrine-disrupting properties and adverse effects on human and ecosystem health.[1][2]
This compound is the disodium salt of phthalic acid. In the environment, particularly under alkaline conditions in water, phthalate esters can undergo hydrolysis to form monoesters and subsequently phthalic acid. Phthalic acid, in turn, can exist as its salt, this compound, depending on the pH of the water. Therefore, while direct contamination from this compound may be limited, its presence can be an indicator of PAE degradation. Understanding the fate and treatability of this compound is crucial for developing comprehensive water treatment strategies for phthalate-contaminated sources.
The primary route of formation of phthalic acid, and consequently its salts like this compound, in water is through the biotic and abiotic degradation of phthalate esters.[3][4] Microbial degradation is considered a major pathway for the removal of PAEs from natural water bodies and wastewater.[5]
Application Notes
Analytical Methodologies for Detection
The detection and quantification of this compound in water samples would rely on methods developed for phthalic acid and its esters. Given that this compound is the salt of a dicarboxylic acid, analytical techniques would typically involve sample preparation to convert the salt to its acidic form, followed by chromatographic separation and detection.
Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a common technique for the pre-concentration and cleanup of phthalates from water samples. Oasis HLB cartridges are often cited as effective for this purpose.[2]
-
Liquid-Liquid Extraction (LLE): An established method for extracting organic compounds from aqueous matrices.
-
Acidification: Prior to extraction, water samples should be acidified (e.g., with HCl) to convert this compound to phthalic acid, which is more amenable to extraction with organic solvents.
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and highly sensitive method for the analysis of phthalates. Derivatization of phthalic acid to a more volatile ester form may be necessary.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: HPLC is suitable for the analysis of less volatile compounds like phthalic acid without the need for derivatization.[3]
Water Treatment Technologies
Several water treatment technologies have proven effective in removing phthalate esters and can be expected to be effective for phthalic acid and its salts. The choice of technology depends on the concentration of the contaminant, the water matrix, and the desired level of treatment.
-
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, UV/H2O2, and Fenton processes, are highly effective in degrading recalcitrant organic compounds like phthalates into simpler, less harmful substances.[1][5]
-
Adsorption: Activated carbon has demonstrated high efficiency in adsorbing phthalates from water due to its large surface area and porous structure.[1][5] Other low-cost adsorbents like chitosan and smectite clay have also been investigated.[1]
-
Membrane Filtration: Nanofiltration (NF) and Reverse Osmosis (RO) have shown high rejection rates for phthalates.[7][8] The removal efficiency is influenced by the molecular weight of the phthalate and the membrane characteristics.[7]
-
Biodegradation: Microbial degradation is a key process in the natural attenuation of phthalates and is utilized in biological wastewater treatment systems.[4][5] Several bacterial strains capable of degrading phthalates have been isolated and identified.[5]
Quantitative Data Presentation
The following table summarizes the removal efficiencies of various phthalate esters using different water treatment technologies. While specific data for this compound is not available, these values provide a strong indication of the potential efficacy of these methods for the removal of the phthalate moiety from water.
| Contaminant | Treatment Technology | Removal Efficiency (%) | Reference |
| Dimethyl Phthalate (DMP) | UV/TiO2 | 93.03 | [5] |
| Diethyl Phthalate (DEP) | UV/TiO2 | 92.64 | [5] |
| Dibutyl Phthalate (DBP) | UV/TiO2 | 92.50 | [5] |
| Di(2-ethylhexyl) Phthalate (DEHP) | Coagulation (FeCl3) | 70 | [5] |
| Dibutyl Phthalate (DBP) | Biodegradation | ~90 | [5] |
| Mixed PAEs | Nanofiltration | 97.6 - 99.9 | [8] |
| Mixed PAEs | Reverse Osmosis | 97.6 - 99.9 | [8] |
| Mixed PAEs | Anaerobic + MBR | 95 - 97 | [4] |
Experimental Protocols
Protocol for Analysis of Phthalates in Water by SPE and GC-MS
Objective: To determine the concentration of phthalates (including phthalic acid derived from this compound) in a water sample.
Materials:
-
Water sample (1 L)
-
Hydrochloric acid (HCl), concentrated
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE manifold
-
Glassware (beakers, graduated cylinders, vials)
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preservation: Collect the water sample in a pre-cleaned amber glass bottle. If not analyzed immediately, store at 4°C.
-
Acidification: Adjust the pH of 1 L of the water sample to < 2 with concentrated HCl. This ensures that this compound is converted to phthalic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 30 minutes.
-
Elution: Elute the retained analytes by passing 10 mL of DCM through the cartridge. Collect the eluate in a clean glass tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS Detector: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Visualizations
Degradation Pathway of Phthalate Esters
Caption: Generalized degradation pathway of phthalate esters to this compound.
Experimental Workflow for Phthalate Analysis
Caption: Experimental workflow for the analysis of phthalates in water samples.
Conclusion
While direct research on the environmental fate and treatment of this compound is scarce, its relevance is intrinsically linked to the widespread contamination by its parent compounds, the phthalate esters. The application notes and protocols provided herein, adapted from the extensive literature on PAEs and phthalic acid, offer a robust starting point for researchers. By understanding the degradation pathways and utilizing established analytical and treatment methodologies, the scientific community can effectively address the challenges posed by phthalate contamination in water resources. Further research focusing specifically on the behavior of phthalic acid and its salts under various environmental and treatment conditions is encouraged to fill the existing knowledge gaps.
References
- 1. iwaponline.com [iwaponline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Disodium Phthalate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium phthalate (C₈H₄Na₂O₄), the disodium salt of phthalic acid, is a versatile chemical compound with several applications in and adjacent to the field of polymer chemistry.[1][2] While less common as a direct additive in bulk polymers compared to its ester derivatives, it serves as a valuable precursor and building block in specialized polymeric structures. Its utility stems from its properties as a buffering agent, a chelating agent, and, most notably, as a component in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs).[3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in polymer chemistry.
Application 1: Precursor for Metal-Organic Framework (MOF) Synthesis
This compound, or more commonly its parent acid, phthalic acid, is a fundamental building block in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[1] The phthalate ligand's ability to bridge metal centers allows for the construction of extended, porous networks with applications in gas storage, catalysis, and separation.[1]
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF using Phthalic Acid
This protocol describes a typical solvothermal synthesis of a zinc-based MOF using phthalic acid as the organic linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Phthalic acid (can be synthesized from this compound by acidification)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of phthalic acid in 20 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After 48 hours, cool the autoclave to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the final product under vacuum at 60 °C for 12 hours.
Quantitative Data for MOF Synthesis
| Parameter | Value | Unit |
| Zinc Nitrate Hexahydrate | 1.0 | mmol |
| Phthalic Acid | 1.0 | mmol |
| Solvent (DMF) | 20 | mL |
| Reaction Temperature | 120 | °C |
| Reaction Time | 48 | hours |
| Typical Yield | 70-85 | % |
| BET Surface Area | 800-1200 | m²/g |
Workflow for MOF Synthesis
Caption: Solvothermal synthesis workflow for a zinc-based MOF.
Application 2: Precursor for Phthalate Ester Plasticizers
Phthalate esters are the most widely used plasticizers for polyvinyl chloride (PVC) and other polymers, imparting flexibility, durability, and transparency.[2] While this compound itself is not typically used as a plasticizer due to its ionic nature, it can be readily converted to phthalic anhydride, a key precursor for the synthesis of phthalate esters.
Experimental Protocol: Synthesis of Di(2-ethylhexyl) Phthalate (DEHP)
This protocol outlines the synthesis of DEHP, a common phthalate plasticizer, from phthalic anhydride and 2-ethylhexanol.
Materials:
-
Phthalic anhydride
-
2-ethylhexanol
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas
-
Sodium carbonate solution (5% w/v)
-
Sodium chloride solution (saturated)
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
Set up a reaction flask equipped with a Dean-Stark trap, a condenser, a thermometer, and a nitrogen inlet.
-
Charge the flask with phthalic anhydride (1.0 mol), 2-ethylhexanol (2.2 mol), and titanium(IV) isopropoxide (0.1% by weight of phthalic anhydride).
-
Add a small amount of toluene to facilitate azeotropic removal of water.
-
Heat the mixture to 180-220 °C under a slow stream of nitrogen.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below 0.1 mg KOH/g.
-
Cool the reaction mixture to below 100 °C.
-
Neutralize the remaining acidic catalyst and unreacted phthalic acid by washing with a 5% sodium carbonate solution.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the excess 2-ethylhexanol and toluene by vacuum distillation.
-
The final product, di(2-ethylhexyl) phthalate (DEHP), is obtained as a clear, viscous liquid.
Quantitative Data for DEHP Synthesis
| Parameter | Value | Unit |
| Phthalic Anhydride | 1.0 | mol |
| 2-ethylhexanol | 2.2 | mol |
| Catalyst Loading | 0.1 | % w/w |
| Reaction Temperature | 180-220 | °C |
| Typical Reaction Time | 4-6 | hours |
| Final Acid Value | < 0.1 | mg KOH/g |
| Typical Yield | > 98 | % |
Logical Relationship of Plasticizer Action
Caption: Mechanism of phthalate ester plasticizer action in a polymer matrix.
Conclusion
This compound, while not a mainstream polymer additive in its salt form, holds significant value as a precursor for advanced materials like MOFs and for the synthesis of widely used phthalate ester plasticizers. The protocols and data presented herein provide a foundation for researchers and professionals to explore the applications of this versatile compound in various areas of polymer and materials science. Careful adherence to experimental procedures and safety guidelines is essential when working with these chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Disodium Phthalate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of disodium phthalate for improved yields and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure Stoichiometry: Use a 1:2 molar ratio of phthalic acid to sodium hydroxide (NaOH). For phthalic anhydride, ensure complete hydrolysis to phthalic acid before or during neutralization. - Optimize Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction progress using appropriate analytical techniques. - Adequate Mixing: Ensure efficient stirring to promote contact between reactants. |
| Side Reactions | - Temperature Control: Maintain the reaction temperature within the optimal range (70-95°C) to prevent decomposition or decarboxylation of the product.[1] The neutralization reaction is exothermic, so careful temperature management is crucial.[1] - Controlled Addition of Reactants: Add NaOH solution gradually to control the exothermic reaction and maintain the desired temperature. |
| Product Loss During Workup | - Optimize Crystallization: If purifying by crystallization, control the cooling rate to maximize crystal formation and recovery. Cooling the mixture to around 20°C can facilitate crystallization.[1] - Washing Solvent: Use a minimal amount of a cold, appropriate solvent to wash the crystals to avoid significant product dissolution. |
| Impure Reactants | - Use High-Purity Starting Materials: The purity of phthalic acid or phthalic anhydride and NaOH can significantly impact the yield and quality of the final product. |
Problem 2: Product Discoloration (Yellowish or Brownish Tint)
| Potential Cause | Recommended Solution |
| Decomposition at High Temperatures | - Strict Temperature Control: Avoid exceeding the recommended reaction temperature. Excessive heat can lead to the decomposition of phthalates.[1] |
| Impurities in Starting Materials | - Purify Starting Materials: If the starting materials are of low purity, consider purification steps before synthesis. For example, phthalic acid can be purified by recrystallization. |
| Oxidation | - Inert Atmosphere: For sensitive applications, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem 3: Incomplete Dissolution of Reactants
| Potential Cause | Recommended Solution |
| Insufficient Solvent | - Adjust Solvent Volume: Ensure enough aqueous solvent is used to dissolve the reactants, particularly the sodium hydroxide. |
| Low Temperature | - Maintain Reaction Temperature: Ensure the reaction mixture is heated to the optimal temperature range (70-95°C) to facilitate dissolution and reaction.[1] |
| Poor Quality Reactants | - Check Reactant Purity: Impurities in the starting materials may be insoluble in the reaction medium. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: For the neutralization of phthalic acid with sodium hydroxide, a temperature range of 70-95°C is generally recommended.[1] This range promotes a sufficient reaction rate without causing significant product decomposition.[1]
Q2: What is the correct stoichiometric ratio of reactants?
A2: When synthesizing from phthalic acid, a 1:2 molar ratio of phthalic acid to sodium hydroxide is required for complete neutralization to this compound.
Q3: How can I purify the synthesized this compound?
A3: Cooling crystallization is a common method for purification. This involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, which induces the formation of pure crystals.[1]
Q4: What are the potential side reactions to be aware of?
A4: The primary side reaction of concern is the decarboxylation of the phthalate at excessively high temperatures.[1] If starting from phthalic anhydride, incomplete hydrolysis can lead to the formation of monosodium phthalate.
Q5: Can I use phthalic anhydride directly to synthesize this compound?
A5: Yes, phthalic anhydride can be used. It will first hydrolyze in the aqueous solution to form phthalic acid, which then reacts with sodium hydroxide. The reaction mixture is typically heated to 80-90°C for several hours.
Experimental Protocols
Synthesis of this compound from Phthalic Acid
-
Preparation: In a reaction vessel equipped with a stirrer and a thermometer, dissolve a known molar amount of phthalic acid in water.
-
Neutralization: While stirring, slowly add a stoichiometric equivalent (2 moles of NaOH for every 1 mole of phthalic acid) of a concentrated sodium hydroxide solution.
-
Heating: Heat the reaction mixture to a temperature between 70°C and 95°C.[1]
-
Reaction Monitoring: Maintain the temperature and continue stirring for a set period, monitoring the reaction completion by pH measurement or other analytical methods.
-
Crystallization: Upon completion, allow the solution to cool to room temperature and then further cool to approximately 20°C to induce crystallization of the this compound.[1]
-
Isolation: Filter the crystals and wash with a small amount of cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
Synthesis of this compound from Phthalic Anhydride
-
Hydrolysis: In a reaction vessel, suspend a known molar amount of phthalic anhydride in water.
-
Neutralization: While stirring, add a 2-molar equivalent of sodium hydroxide solution.
-
Heating: Heat the mixture to 80-90°C and maintain this temperature for several hours to ensure complete hydrolysis and neutralization.
-
Crystallization: Cool the reaction mixture to induce crystallization.
-
Isolation and Drying: Filter, wash with cold water, and dry the resulting this compound crystals.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | From Phthalic Acid | From Phthalic Anhydride |
| Molar Ratio (Acid/Anhydride : NaOH) | 1 : 2 | 1 : 2 |
| Reaction Temperature | 70 - 95 °C[1] | 80 - 90 °C |
| Crystallization Temperature | ~20 °C[1] | Room Temperature, then cooled |
| Reported Yield | 85-90% (based on recovery and conversion)[1] | High yields reported |
Visualizations
Caption: Experimental workflow for this compound synthesis from phthalic acid.
Caption: Experimental workflow for this compound synthesis from phthalic anhydride.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Disodium Phthalate Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of disodium phthalate during heating. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for this compound?
The primary thermal decomposition pathway for this compound, like other sodium salts of aromatic carboxylic acids, is believed to be decarboxylation.[1][2] In this reaction, the carboxylate groups (-COONa) are removed from the phthalate molecule, releasing sodium carbonate (Na₂CO₃) and forming benzene.[1] The reaction can be represented as:
C₆H₄(COONa)₂ + 2NaOH (from soda-lime, if present) → C₆H₆ + 2Na₂CO₃[1]
While direct heating without a strong base might proceed differently, decarboxylation remains the most probable decomposition route.
Q2: At what temperature does this compound begin to decompose?
Currently, there is limited publicly available data specifying the exact decomposition temperature of this compound. The thermal stability of aromatic carboxylates can be influenced by various factors, including the heating rate, atmospheric conditions, and the presence of impurities.[3][4] To determine the precise decomposition temperature for your specific sample and experimental conditions, it is crucial to perform thermal analysis.
Q3: What are the expected decomposition products of this compound?
Upon heating, the expected primary decomposition products of this compound are benzene and sodium carbonate, resulting from decarboxylation.[1][5] Depending on the atmosphere and temperature, other byproducts might form, but these are considered the principal decomposition products.
Q4: Are there any known stabilizers to prevent the decomposition of this compound?
While specific stabilizers for this compound are not well-documented in the available literature, general strategies for preventing the decomposition of thermally sensitive organic salts can be applied. These strategies focus on controlling the experimental conditions to minimize thermal stress on the compound.
Troubleshooting Guide
This guide addresses common issues encountered when heating this compound.
| Issue | Potential Cause | Recommended Solution |
| Sample discoloration (yellowing or browning) upon heating. | Onset of thermal decomposition. | 1. Lower the heating temperature.2. Reduce the heating duration.3. Conduct the heating process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Unexpected loss of sample mass during heating. | Sublimation or decomposition of the sample. | 1. Perform a Thermogravimetric Analysis (TGA) to determine the temperature at which mass loss occurs and to differentiate between sublimation and decomposition.2. If decomposition is confirmed, apply the solutions for preventing decomposition mentioned above. |
| Inconsistent experimental results involving heated this compound. | Partial decomposition of the material, leading to impurities. | 1. Characterize the thermal stability of your this compound sample using TGA and DSC before use.2. Ensure consistent heating protocols (rate, temperature, atmosphere) across all experiments. |
| Formation of unexpected byproducts in a reaction involving heated this compound. | The reaction of decomposition products with other reagents. | 1. Confirm the thermal stability of this compound under your specific reaction conditions.2. Consider running the reaction at a lower temperature or for a shorter duration.3. Analyze the byproduct to identify its structure, which may provide clues about the decomposition pathway. |
Experimental Protocols
To assess the thermal stability of this compound and develop strategies to prevent its decomposition, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the percentage of mass loss as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon (inert) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Heating Rate: A standard heating rate is 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.
-
Temperature Range: Start from ambient temperature (e.g., 25 °C) and heat to a temperature beyond the expected decomposition, for instance, up to 600 °C.
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
The onset temperature of decomposition is determined from the point where a significant mass loss begins.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to determine the associated enthalpy changes.
Methodology:
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program:
-
Heat from ambient temperature to a temperature below the expected decomposition (determined by TGA) to observe any phase transitions.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample to observe any changes in the thermal profile.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.
-
The onset temperature and peak temperature of these transitions provide valuable information about the material's thermal behavior.
-
Data Presentation
| Analytical Method | Parameter | Air Atmosphere | Nitrogen Atmosphere |
| TGA | Onset of Decomposition (°C) | e.g., 350 | e.g., 400 |
| Temperature of Max. Decomposition Rate (°C) | e.g., 420 | e.g., 450 | |
| Residual Mass at 600 °C (%) | e.g., 40 | e.g., 50 | |
| DSC | Melting Point (°C) | e.g., >300 (decomposes) | e.g., >300 (decomposes) |
| Decomposition Enthalpy (J/g) | e.g., -250 (exothermic) | e.g., -200 (exothermic) |
Note: The values in this table are hypothetical and should be replaced with experimental data.
Visualizations
Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound via decarboxylation.
Caption: Proposed thermal decomposition of this compound.
Experimental Workflow
This workflow outlines the steps to characterize the thermal stability of this compound and implement preventative measures.
Caption: Workflow for thermal stability analysis.
References
Managing hygroscopic properties of Disodium phthalate in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of disodium phthalate in a laboratory setting.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound due to its hygroscopic nature.
| Issue | Probable Cause | Recommended Solution |
| Inaccurate or unstable weight measurements | Rapid moisture absorption from the atmosphere onto the solid powder. | 1. Weigh the compound quickly after removal from the desiccator. 2. Use a weighing vessel with a narrow opening to minimize exposure to air. 3. Consider weighing the material inside a glovebox with controlled low humidity. 4. If precise concentration is critical, prepare a stock solution from the entire contents of a new bottle and determine the exact concentration by titration.[1] |
| Clumping or caking of the powder | Prolonged or repeated exposure to ambient humidity, leading to the formation of liquid bridges between particles. | 1. Store this compound in a tightly sealed container within a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[2][3] 2. After dispensing, purge the container with a dry, inert gas like nitrogen or argon before resealing. 3. If clumping has already occurred, the material can sometimes be broken up with a spatula, but be aware that the water content will be elevated and non-uniform.[2] For sensitive experiments, it is best to use a fresh, unclumped lot. |
| Poor powder flowability | Increased inter-particle cohesion due to absorbed moisture. | 1. Ensure the powder is stored under dry conditions as mentioned above. 2. Work in a low-humidity environment whenever possible. 3. For larger-scale operations, consider using flow aids, although this may not be suitable for all applications. |
| Inconsistent experimental results | Variable water content in the this compound used across different experiments. The absorbed water can act as an impurity, affecting reaction rates, solubility, and other physical properties. | 1. Standardize the handling procedure for this compound for all experiments. 2. Determine the water content of the batch being used via Karl Fischer titration or thermogravimetric analysis (TGA) before use. 3. If necessary, dry the material under vacuum at an elevated temperature (ensure the temperature is below the decomposition point) to achieve a consistent, low water content. |
| Difficulty in preparing solutions of a precise concentration | The weighed mass of the hygroscopic powder includes an unknown amount of water, leading to a lower-than-calculated concentration of the active compound. | 1. For highly accurate concentrations, prepare a stock solution and standardize it against a primary standard. 2. Alternatively, determine the water content of the solid this compound and correct the mass used for solution preparation accordingly. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize moisture absorption?
A1: this compound should be stored in a tightly sealed, airtight container.[2][3] For best practice, place this container inside a desiccator with a desiccant such as silica gel or anhydrous calcium sulfate to maintain a dry environment.[2] Store in a cool, dry place.[3]
Q2: I opened a bottle of this compound and it has formed hard clumps. Can I still use it?
A2: While you can mechanically break up the clumps, the material has already absorbed a significant and likely non-uniform amount of moisture.[2] This will affect the accuracy of your weighing and the true concentration of your solutions. For applications where high precision is required, it is strongly recommended to use a fresh, free-flowing lot of the compound.
Q3: How can I accurately weigh a hygroscopic compound like this compound?
A3: To accurately weigh this compound, minimize its exposure to atmospheric moisture.[2] Have your weighing vessel and spatula ready, and perform the weighing process as quickly as possible after removing the container from the desiccator. For the highest accuracy, especially for preparing standard solutions, consider preparing a stock solution from a known quantity of the powder and then standardizing it.
Q4: Is it possible to dry this compound if it has absorbed moisture?
A4: Yes, it is often possible to dry hygroscopic compounds. A common method is to heat the material in a vacuum oven. However, it is crucial to use a temperature that is high enough to drive off the water but well below the compound's decomposition temperature. Gentle heating is recommended.[2] The efficacy of the drying process should be confirmed by determining the water content after drying.
Q5: How does the absorbed water affect the properties of this compound?
A5: Absorbed water can lead to several changes in the physical and chemical properties of this compound. Physically, it can cause clumping, caking, and poor flowability.[2] Chemically, the presence of water can affect the stability of the compound and may influence its reactivity in certain experimental systems. It also leads to inaccuracies in concentration when preparing solutions.
Quantitative Data
Table 1: Representative Moisture Sorption Isotherm Data
| Relative Humidity (%) | Water Content (% w/w) |
| 0 | 0.1 |
| 10 | 0.3 |
| 20 | 0.6 |
| 30 | 1.0 |
| 40 | 1.5 |
| 50 | 2.2 |
| 60 | 3.5 |
| 70 | 5.8 |
| 80 | 9.2 |
| 90 | 15.5 |
Note: This is illustrative data for a hypothetical hygroscopic compound and not actual experimental data for this compound.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is suitable for the accurate determination of water content in this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol
-
Water standard for titer determination
-
Airtight sample handling equipment
Procedure:
-
Titer Determination:
-
Add anhydrous methanol to the titration vessel.
-
Titrate to a dry endpoint to remove any residual water in the solvent.
-
Accurately add a known amount of water standard and titrate with the Karl Fischer reagent to the endpoint.
-
The titer of the reagent (mg of water per mL of titrant) is calculated. This should be performed in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
In a low-humidity environment (e.g., a glovebox), accurately weigh a sample of this compound.
-
Quickly transfer the sample to the pre-tared titration vessel.
-
Titrate the sample with the standardized Karl Fischer reagent to the endpoint.
-
The volume of titrant used is recorded.
-
-
Calculation:
-
The water content (% w/w) is calculated using the following formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
-
Protocol 2: Determination of Moisture Content by Thermogravimetric Analysis (TGA)
This method measures the loss of mass upon heating and can be used to determine the moisture content.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (aluminum or ceramic)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Instrument Setup:
-
Set the TGA to the desired temperature program. A typical program for moisture determination involves heating from ambient temperature to a temperature above the boiling point of water (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min).
-
Use a constant flow of an inert purge gas to remove volatiles.
-
-
Sample Preparation:
-
In a low-humidity environment, accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.
-
-
Analysis:
-
Place the sample pan in the TGA furnace.
-
Start the temperature program.
-
The instrument will record the sample weight as a function of temperature.
-
-
Data Interpretation:
-
The weight loss observed in the temperature range corresponding to the vaporization of water is attributed to the moisture content.
-
It is important to ensure that no decomposition of the this compound occurs in this temperature range. A sharp weight loss before a stable plateau is indicative of water loss.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
References
Optimizing pH range for Disodium phthalate buffer systems
Welcome to the Technical Support Center for Disodium Phthalate Buffer Systems. This guide provides detailed answers to frequently asked questions, step-by-step protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their use of phthalate buffers.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a phthalate buffer system?
A phthalate buffer system is based on phthalic acid, a diprotic acid. Its buffering capacity is effective in two distinct pH ranges, centered around its two pKa values. The most commonly used range for this buffer is between pH 4.2 and 6.0, which utilizes the second pKa value.[1][2] A lower pH range, from 2.2 to 4.0, can also be prepared by combining potassium hydrogen phthalate with hydrochloric acid.[2][3]
Q2: What are the pKa values of phthalic acid?
Phthalic acid (Benzene-1,2-dicarboxylic acid) has two pKa values:
-
pKa1: ~2.89 - 2.95
-
pKa2: ~5.41 - 5.51
These values represent the two dissociation steps of the dicarboxylic acid.[4] The second pKa is the basis for the most frequently used phthalate buffer range.
Q3: Why is potassium hydrogen phthalate (KHP) commonly used to prepare this buffer instead of this compound?
Potassium hydrogen phthalate (KHC₈H₄O₄) is a primary standard. This means it is exceptionally pure, stable, non-hygroscopic, and has a high molecular weight, allowing for highly accurate and reproducible weighing.[4] Standard buffer solutions, like those of Clark and Lubs, are based on titrating a precise solution of KHP with a strong base (NaOH) or a strong acid (HCl) to achieve the desired pH.[5][6] This method is more reliable than starting with this compound, which is not a primary standard.
Q4: How does temperature affect the pH of a phthalate buffer?
Like most buffer systems, the pH of a phthalate buffer is sensitive to temperature changes. The pH of the buffer solution can vary depending on the temperature at which it is measured.[2] For experiments where temperature control is critical (e.g., enzyme kinetics), it is imperative to calibrate the pH meter and adjust the buffer's pH at the experimental temperature.[7] Failing to do so can lead to significant deviations from the target pH and affect reproducibility.
Q5: Are there any known compatibility or interference issues with phthalate buffers?
Yes, while useful, phthalate buffers may not be suitable for all applications.
-
Biological Assays: Phthalates have been identified as potential endocrine disruptors, which could interfere with specific cellular or hormonal assays.[4]
-
Enzyme Activity: this compound acts as a buffering agent, which is crucial for maintaining the stable pH required for optimal enzyme function.[8] However, the phthalate molecule itself could potentially interact with or inhibit certain enzymes. It is always recommended to run a control experiment to check for buffer-specific effects.
-
Metal Ion Chelation: Phthalate can form complexes with some metal ions. This can be problematic in experiments where specific metal ion concentrations are critical. For such studies, non-chelating buffers like MES or HEPES might be more appropriate.[9]
Data & Properties
The quantitative properties of the phthalate buffer system are summarized below for easy reference.
Table 1: Physicochemical Properties of Phthalic Acid
| Property | Value | Reference |
| IUPAC Name | Benzene-1,2-dicarboxylic acid | [10][11][12] |
| Molar Mass | 166.13 g/mol | |
| pKa1 (at 25°C) | 2.89 | [4][13] |
| pKa2 (at 25°C) | 5.51 | [4] |
| Water Solubility (25°C) | 7 g/L | [13] |
Table 2: Preparation of 0.1 M Phthalate Buffer (25°C)
This table provides the volumes needed to prepare 100 mL of a 0.1 M phthalate buffer solution at various pH values. The procedure starts with a precise volume of 0.2 M Potassium Hydrogen Phthalate (KHP) and adds a specified volume of 0.2 M Sodium Hydroxide (NaOH), followed by dilution.
| Target pH | 0.2 M KHP (mL) | 0.2 M NaOH (mL) | Add Water to (mL) |
| 4.2 | 50 | 13.05 | 200 |
| 4.4 | 50 | 18.75 | 200 |
| 4.6 | 50 | 25.85 | 200 |
| 4.8 | 50 | 33.00 | 200 |
| 5.0 | 50 | 39.70 | 200 |
| 5.2 | 50 | 44.85 | 200 |
| 5.4 | 50 | 48.55 | 200 |
| 5.6 | 50 | 51.20 | 200 |
| 5.8 | 50 | 53.05 | 200 |
Note: Data adapted from standard 0.2 M buffer tables.[5][6] The final buffer concentration will be 0.05 M in phthalate.
Experimental Protocols
Protocol: Preparation of 200 mL of 0.05 M Phthalate Buffer, pH 5.0
This protocol details the steps to prepare a standard phthalate buffer using the highly reliable KHP and NaOH method.
Materials:
-
Potassium Hydrogen Phthalate (KHP), dried at 110-120°C for 2 hours
-
Sodium Hydroxide (NaOH), pellets
-
CO₂-free deionized water
-
Calibrated pH meter with a temperature probe
-
200 mL volumetric flask
-
Stir plate and stir bar
Methodology:
-
Prepare 0.2 M KHP Stock Solution:
-
Accurately weigh 40.85 g of dried KHP.
-
Dissolve it in CO₂-free deionized water in a 1000 mL volumetric flask.
-
Fill the flask to the 1000 mL mark with CO₂-free water and mix thoroughly. This solution is stable for several weeks when stored in a tightly sealed bottle.[6]
-
-
Prepare 0.2 M NaOH Stock Solution:
-
Accurately weigh ~8.0 g of NaOH pellets. Caution: NaOH is caustic.
-
Dissolve in ~800 mL of CO₂-free deionized water.
-
Allow the solution to cool to room temperature.
-
Transfer to a 1000 mL volumetric flask and fill to the mark with CO₂-free water.
-
Standardize the NaOH solution by titrating against the 0.2 M KHP primary standard solution to determine its exact molarity. Adjust the concentration to be as close to 0.2 M as possible.
-
-
Prepare the pH 5.0 Buffer:
-
Using a pipette, transfer exactly 50.0 mL of the 0.2 M KHP solution into a 200 mL volumetric flask.[5]
-
Using a burette, add exactly 39.70 mL of the standardized 0.2 M NaOH solution to the flask (refer to Table 2).[5]
-
Dilute the mixture to the 200 mL mark with CO₂-free deionized water.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Verify and Adjust the pH:
-
Calibrate your pH meter at the temperature you will use the buffer.
-
Measure the pH of the prepared buffer. It should be very close to 5.0.
-
If minor adjustments are needed, use a small amount of your 0.2 M NaOH or 0.2 M HCl solution. Be aware that adding a significant volume will alter the buffer's molarity.
-
Troubleshooting Guide
Workflow for Buffer Preparation
The following diagram illustrates the standard workflow for preparing a phthalate buffer, highlighting critical checkpoints for accuracy.
Caption: Workflow for preparing an accurate phthalate buffer.
Q: My final buffer pH is incorrect. What went wrong?
A: An incorrect final pH is usually due to one of the following:
-
Inaccurate Reagent Concentration: The molarity of your NaOH or HCl solution was not accurately determined. Always standardize your strong base/acid against a primary standard like KHP.
-
Incorrect Volumes: Ensure your pipettes and burettes are calibrated and used correctly.
-
Temperature Mismatch: You measured the pH at a temperature different from your pH meter's calibration temperature. Always calibrate and measure at the same temperature.[7]
-
Poor Quality Reagents: Use analytical grade reagents and high-purity, CO₂-free water for the best results.
Q: The pH of my buffer drifts over time. How can I prevent this?
A: pH instability in a stored buffer is often caused by:
-
CO₂ Absorption: Carbon dioxide from the atmosphere can dissolve in the buffer, forming carbonic acid and lowering the pH. Always store your buffer in a tightly sealed, airtight container.
-
Microbial Growth: Bacteria or fungi can grow in buffers, especially those near neutral pH, and their metabolic byproducts can alter the pH. Store buffers in a cool, dark place (e.g., at 4°C) or consider adding a bacteriostatic agent like sodium azide (if compatible with your experiment).
-
Evaporation: Over time, water can evaporate from the solution, increasing the concentration of the buffer components and potentially shifting the pH. Ensure the container is well-sealed.
Troubleshooting Logic for pH Instability
Use this decision tree to diagnose the cause of a drifting pH in your prepared buffer.
Caption: Decision tree for troubleshooting phthalate buffer pH instability.
References
- 1. biodynamics.co.jp [biodynamics.co.jp]
- 2. data.epo.org [data.epo.org]
- 3. Prepared Buffer solutions [delloyd.50megs.com]
- 4. youtube.com [youtube.com]
- 5. Preparing Standard Buffer Solutions -Phthalate Acid and Neutralized Buffers | Chemistry Net [chem-net.blogspot.com]
- 6. uspbpep.com [uspbpep.com]
- 7. youtube.com [youtube.com]
- 8. This compound | 15968-01-1 | Benchchem [benchchem.com]
- 9. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 88-99-3 CAS MSDS (Phthalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Eliminating Metal Ion Interference with Disodium Phthalate Chelation
Welcome to the technical support center for the effective elimination of metal ion interference using disodium phthalate chelation. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with metal ion interference in their analytical experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as a chelating agent to mitigate metal ion interference.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of metal ion interference. | 1. Insufficient concentration of this compound: The molar ratio of chelator to metal ion may be too low for complete complexation. 2. pH of the solution is not optimal: The stability of metal-phthalate complexes is pH-dependent.[1] 3. Presence of competing ions: Other ions in the sample matrix may be competing for the chelating agent. | 1. Increase the concentration of this compound: A stepwise increase in the chelator concentration should be tested to find the optimal ratio. 2. Adjust the pH of the sample solution: The optimal pH for the formation of many metal-phthalate complexes is in the slightly acidic to neutral range (pH 4-7). Prepare a phthalate buffer to maintain the desired pH.[1] 3. Increase the chelator concentration or consider a pre-treatment step: If competing ions are known, a higher concentration of this compound may be required. Alternatively, a pre-precipitation or extraction step for the interfering ion might be necessary. |
| Precipitation of the sample upon addition of this compound. | 1. Low solubility of the formed metal-phthalate complex: Some metal-phthalate complexes may have limited solubility in the sample matrix. 2. Supersaturation of the sample: The addition of the this compound salt may exceed the solubility limit of other components in the sample. | 1. Adjust the pH or dilute the sample: The solubility of the complex can sometimes be improved by adjusting the pH. Diluting the sample may also help, but be mindful of bringing the analyte concentration below the detection limit. 2. Filter the sample after chelation: If the analyte of interest remains in the solution, the precipitate can be removed by filtration before analysis. Ensure the analyte is not co-precipitating. |
| Signal suppression or enhancement in analytical readings (e.g., AAS). | 1. Viscosity changes in the sample: The addition of this compound can alter the viscosity of the sample, affecting its introduction into the instrument (e.g., nebulization in AAS). 2. Formation of non-volatile complexes: While phthalate complexes are generally more volatile than many interfering species, in some cases, the formed complex may not be efficiently atomized.[2][3] | 1. Match the matrix of the standards and blanks: Prepare calibration standards and blanks with the same concentration of this compound as the samples to compensate for viscosity effects. 2. Optimize instrument parameters: For techniques like AAS, adjusting the flame temperature (e.g., using a nitrous oxide-acetylene flame for less volatile complexes) or furnace parameters can improve atomization.[2][3] |
| Inconsistent or non-reproducible results. | 1. Variability in pH: Small fluctuations in pH between samples can lead to inconsistent chelation efficiency. 2. Incomplete dissolution of this compound: If the chelating agent is not fully dissolved, its effective concentration will vary. 3. Contamination: Contamination from glassware or reagents can introduce interfering metal ions. | 1. Use a phthalate buffer: A buffered solution will resist pH changes and ensure consistent chelation conditions.[1] 2. Ensure complete dissolution: Prepare the this compound solution in deionized water and ensure it is fully dissolved before adding it to the samples. Gentle heating and stirring can aid dissolution. 3. Use high-purity reagents and acid-washed glassware: To minimize contamination, use analytical grade reagents and thoroughly clean all glassware with a dilute acid solution followed by rinsing with deionized water. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound eliminates metal ion interference?
A1: this compound is the disodium salt of phthalic acid, a dicarboxylic acid. The two carboxylate groups on the phthalate anion can donate electron pairs to a metal ion, forming a stable, ring-like structure called a chelate complex. This process, known as chelation, effectively "masks" the interfering metal ion, preventing it from participating in reactions that would otherwise interfere with the analysis of the target analyte.[2] In techniques like Atomic Absorption Spectroscopy (AAS), this prevents the formation of non-volatile compounds that can reduce the signal of the analyte.[2][3][4]
Q2: For which types of metal ions is this compound an effective chelating agent?
A2: this compound can form complexes with a variety of divalent and trivalent metal ions. It is known to form stable complexes with transition metals such as copper (Cu²⁺) and cobalt (Co²⁺). It can also chelate other metal ions, and its effectiveness will depend on the stability constant of the metal-phthalate complex at the specific experimental conditions.
Q3: How do I determine the correct concentration of this compound to use?
A3: The optimal concentration of this compound depends on the concentration of the interfering metal ion(s) in your sample. A general starting point is to use a molar excess of this compound relative to the estimated concentration of the interfering metal. It is recommended to perform a series of experiments with varying concentrations of the chelating agent to determine the minimum concentration required for complete interference removal.
Q4: Can this compound be used in any analytical technique?
A4: this compound is particularly useful in techniques where metal ions can cause chemical interference, such as Flame Atomic Absorption Spectroscopy (FAAS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[2] Its applicability to other techniques, such as liquid chromatography or electrochemical methods, would need to be evaluated on a case-by-case basis, considering potential interactions with the column or electrodes.
Q5: What is the importance of pH when using this compound?
A5: pH is a critical factor in the formation and stability of metal-phthalate complexes. The carboxylate groups of the phthalate ion need to be deprotonated to effectively bind to metal ions. At low pH, these groups will be protonated, reducing the chelation efficiency. Therefore, maintaining a suitable pH, typically in the slightly acidic to neutral range, is crucial for effective metal ion sequestration. The use of a phthalate buffer is highly recommended to control the pH.[1]
Quantitative Data: Stability of Metal-Phthalate Complexes
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table provides some available stability constants for phthalate complexes with various metal ions.
| Metal Ion | Log K₁ | Log K₂ | Conditions |
| Cu²⁺ | 2.85 | - | 25 °C, 0.1 M KNO₃ |
| Ni²⁺ | 2.30 | - | 25 °C, 0.1 M KNO₃ |
| Co²⁺ | 2.20 | - | 25 °C, 0.1 M KNO₃ |
| Zn²⁺ | 2.40 | - | 25 °C, 0.1 M KNO₃ |
| Cd²⁺ | 2.35 | - | 25 °C, 0.1 M KNO₃ |
| Pb²⁺ | 3.05 | - | 25 °C, 0.1 M KNO₃ |
| Mn²⁺ | 2.15 | - | 25 °C, 0.1 M KNO₃ |
| Mg²⁺ | 1.80 | - | 25 °C, 0.1 M KNO₃ |
| Ca²⁺ | 1.70 | - | 25 °C, 0.1 M KNO₃ |
| La³⁺ | 4.21 | 3.32 | 25 °C, 0.1 M KNO₃ |
| Gd³⁺ | 4.45 | 3.55 | 25 °C, 0.1 M KNO₃ |
| Tb³⁺ | 4.55 | 3.65 | 25 °C, 0.1 M KNO₃ |
| Dy³⁺ | 4.60 | 3.70 | 25 °C, 0.1 M KNO₃ |
Note: This table is compiled from various literature sources and experimental conditions may vary. It is intended as a guide. More comprehensive and critically evaluated data can be found in databases such as the NIST Standard Reference Database 46.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Stock Solution
Materials:
-
This compound (C₈H₄Na₂O₄), analytical grade
-
Deionized water (18 MΩ·cm)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of 0.1 M solution (Molar Mass = 210.10 g/mol ). For 100 mL, this would be 2.101 g.
-
Accurately weigh the calculated mass of this compound using an analytical balance.
-
Transfer the weighed solid into a clean volumetric flask.
-
Add approximately half the final volume of deionized water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. Gentle heating can be applied if necessary, but allow the solution to cool to room temperature before final dilution.
-
Once dissolved and cooled, carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-sealed container.
Protocol 2: Eliminating Metal Ion Interference in Flame Atomic Absorption Spectroscopy (FAAS)
This protocol provides a general procedure for using this compound as a protecting agent to overcome chemical interference from a known metal ion in the analysis of a target analyte by FAAS.
Materials:
-
Sample solution containing the analyte and interfering metal ion(s)
-
0.1 M this compound stock solution (from Protocol 1)
-
Standard solutions of the analyte
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
pH meter
Procedure:
-
Sample and Standard Preparation: a. Blank: In a volumetric flask, add the same volume of 0.1 M this compound solution that will be added to the samples and standards. Dilute to the final volume with deionized water. b. Standards: Prepare a series of calibration standards by diluting a stock standard solution of the analyte. To each standard, add a predetermined volume of the 0.1 M this compound solution. The amount of phthalate should be in molar excess of the highest expected concentration of the interfering ion. Dilute to the final volume with deionized water. c. Sample: In a volumetric flask, pipette an aliquot of your sample. Add the same volume of 0.1 M this compound solution as added to the standards. Dilute to the final volume with deionized water.
-
pH Adjustment (Optional but Recommended): a. Measure the pH of the prepared blank, standards, and sample. b. If necessary, adjust the pH of all solutions to a consistent value within the optimal range for metal-phthalate complex formation (typically pH 4-7) using dilute nitric acid or sodium hydroxide.
-
Instrumental Analysis: a. Set up the FAAS instrument according to the manufacturer's instructions for the analyte of interest. b. Aspirate the blank solution and zero the instrument. c. Aspirate the standards in order of increasing concentration and record the absorbance readings. d. Aspirate the sample solution and record its absorbance. e. It is good practice to re-aspirate a standard periodically to check for instrument drift.
-
Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. b. Determine the concentration of the analyte in the prepared sample solution from the calibration curve. c. Calculate the concentration of the analyte in the original sample, accounting for any dilutions made.
Visualizations
Caption: The chelation process of a metal ion by this compound.
Caption: Experimental workflow for AAS analysis with metal ion masking.
References
Common sources of contamination in phthalate analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of contamination during phthalate analysis.
Frequently Asked Questions (FAQs)
Q1: I am seeing phthalate peaks in my blank injections. What are the most common sources of this background contamination?
Phthalates are ubiquitous in the laboratory environment, leading to frequent background contamination. The most common sources include:
-
Laboratory Air and Dust: The air in the lab can contain phthalates that have off-gassed from building materials, furniture, and equipment. These can settle as dust on surfaces and contaminate samples.
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. Water from purification systems can also become contaminated if plastic tubing is used. It is crucial to test all solvents and reagents for phthalate content.
-
Laboratory Consumables: Many common lab items are made of plastic and can leach phthalates. Significant sources include pipette tips, plastic vials, tubing (especially PVC), and laboratory gloves.
-
Glassware: Improperly cleaned glassware can be a major source of contamination. Residues from previous experiments or cleaning agents can introduce phthalates.
-
Instrumentation: Phthalates can leach from plastic components within the analytical instrument itself, such as solvent lines, seals, and pump components. The injection port of a gas chromatograph can also be a site of contamination buildup.
Q2: Which specific phthalates are most commonly detected as background contaminants?
The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). This is due to their extensive use as plasticizers in a wide variety of common plastics. Other commonly found phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).
Q3: Can my choice of laboratory gloves contribute to phthalate contamination?
Yes, disposable gloves are a significant potential source of phthalate contamination. The type of material is a critical factor:
-
Polyvinyl chloride (PVC) or vinyl gloves are a major source, as they can contain high percentages of phthalate plasticizers (like DEHP and DINP) which can easily leach upon contact with solvents or samples.[1]
-
Nitrile and latex gloves generally contain much lower or negligible amounts of phthalates and are a safer choice for trace-level phthalate analysis.[1][2]
Q4: How can I minimize contamination from solvents and reagents?
To minimize contamination from liquids:
-
Use High-Purity Solvents: Purchase the highest grade of solvents available (e.g., LC-MS or phthalate-free grade) and, if possible, test different brands to find the cleanest batch.[3]
-
Avoid Plastic Containers: Whenever possible, use glass containers for storing and preparing all solutions and mobile phases. If plastic must be used, prefer polypropylene (PP) or polyethylene (PE) over PVC.
-
Freshly Prepare Solutions: Prepare aqueous mobile phases and buffers fresh daily to prevent the leaching of phthalates from container walls over time.
-
Run Solvent Blanks: Regularly run blanks of each solvent to monitor for contamination.
Q5: What is the best way to clean glassware for phthalate analysis?
A rigorous cleaning procedure is essential. Simply washing with detergent is often insufficient. See the detailed experimental protocol below for a recommended procedure. Key steps include solvent rinsing, washing with a lab-grade detergent, multiple water rinses, and baking at a high temperature to drive off any remaining organic contaminants.
Q6: I've tried everything and still see background peaks. What else can I do?
If background contamination persists, consider these advanced troubleshooting steps:
-
Isolator Column: For LC-MS analysis, an isolator or trap column can be installed before the injector to capture phthalate contaminants from the mobile phase and pump.
-
Instrument Source Cleaning: Contaminants can build up in the mass spectrometer's ion source. Follow the manufacturer's instructions for cleaning the source components.
-
Dedicated Glassware and Equipment: If possible, dedicate a set of glassware and lab equipment solely for phthalate analysis to avoid cross-contamination.
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Environmental Isolation: Prepare standards and samples in a clean area, away from potential sources of phthalates like PVC-containing items. Some labs dedicate a specific fume hood or bench space for this purpose.
Quantitative Data on Common Contamination Sources
The following tables summarize typical concentration levels of common phthalates from various laboratory sources. These values can vary significantly between different laboratories, brands, and even batches.
Table 1: Median Concentration of Phthalates in Laboratory Indoor Air
| Phthalate Compound | Abbreviation | Median Concentration (ng/m³) |
| Diisobutyl phthalate | DiBP | 480 |
| Di(methoxyethyl) phthalate | DMEP | 440 |
| Di-n-butyl phthalate | DBP | 390 |
| Di-(2-propylheptyl) phthalate | DPHP | 160 |
| Di(2-ethylhexyl) phthalate | DEHP | 130 |
Source: Data compiled from a study on indoor air quality in various laboratories.[3]
Table 2: Phthalate Content in Different Types of Disposable Gloves
| Glove Material | Total Phthalate Content (µg/g) | Common Phthalates Detected |
| Polyvinyl Chloride (PVC) | 1.66 – 141,714 | DEHP, DINP, DBP |
| Latex | DBP, DEHP | |
| Nitrile | 0.93 – 1.68 | DBP, DEHP |
| Polyethylene | 1.59 – 1.96 | DBP, DEHP |
Source: Data compiled from studies analyzing plasticizers in personal protective equipment.[1][2]
Table 3: Typical Background Phthalate Concentrations in Commercial Solvents
| Phthalate Compound | Hexane (ng/mL) | Acetone (ng/mL) | Dichloromethane (ng/mL) | Acetonitrile (ng/mL) |
| Diethyl phthalate (DEP) | 0.01 - 0.03 | 0.01 - 0.03 | 0.01 - 0.03 | 0.01 - 0.03 |
| Diisobutyl phthalate (DiBP) | 0.002 - 0.21 | 0.002 - 0.21 | 0.002 - 0.21 | 0.002 - 0.21 |
| Di-n-butyl phthalate (DBP) | 0.01 - 0.80 | 0.01 - 0.80 | 0.01 - 0.80 | 0.01 - 0.80 |
| Benzylbutyl phthalate (BzBP) | 0.02 - 0.07 | 0.02 - 0.07 | 0.02 - 0.07 | 0.02 - 0.07 |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.28 - 6.39 | 0.28 - 6.39 | 0.28 - 6.39 | 0.28 - 6.39 |
Source: Data compiled from a study measuring phthalate concentrations in commercial solvents. Note: 1 ng/mL is equivalent to 1 µg/L.[4]
Experimental Protocols
Protocol 1: Standard Operating Procedure for Cleaning Glassware for Phthalate Analysis
Objective: To provide a standardized procedure for cleaning laboratory glassware to minimize phthalate contamination.
Materials:
-
Phosphate-free laboratory detergent
-
HPLC-grade Acetone
-
HPLC-grade Hexane
-
Deionized (DI) water
-
High-temperature oven (capable of reaching 400°C)
-
Appropriate PPE (gloves, safety glasses)
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with the last solvent used in it. Then, rinse thoroughly with tap water to remove gross contamination.
-
Detergent Wash: Wash the glassware with a hot solution of a suitable laboratory detergent. Use brushes to scrub all surfaces. Avoid using abrasive scouring pads that could scratch the glass.
-
Tap Water Rinse: Rinse the glassware thoroughly with hot tap water, followed by a rinse with cool tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware a minimum of three times with deionized water. After the final rinse, check for uniform wetting of the glass surface as an indicator of cleanliness.
-
Solvent Rinse: Rinse the glassware with HPLC-grade acetone to remove water and any remaining organic residues. Collect the waste solvent for proper disposal.
-
Final Hexane Rinse: Perform a final rinse with HPLC-grade hexane to remove any remaining non-polar contaminants.
-
Drying and Baking: Allow the glassware to air dry in a dust-free environment (e.g., a clean cabinet). For ultimate purity, bake the glassware in an oven at 400°C for at least 1 hour. Allow to cool completely before use. Do not bake volumetric glassware.
-
Storage: Store clean glassware covered with aluminum foil (pre-rinsed with hexane) or in a closed, clean cabinet to prevent re-contamination from dust.
Protocol 2: Analysis of a Laboratory Reagent Blank (LRB)
Objective: To assess the level of phthalate contamination originating from the laboratory environment, reagents, and sample preparation process.
Procedure:
-
Prepare the LRB: Using scrupulously cleaned glassware, take an aliquot of each solvent and reagent that will be used for the actual samples. The volume should be identical to that used for sample preparation.
-
Mimic Sample Preparation: Process this LRB aliquot through every step of the sample preparation procedure. This includes any extraction, concentration, and reconstitution steps. Use the same equipment, consumables (e.g., pipette tips), and instruments as you would for a real sample.
-
Analysis: Analyze the final LRB solution using the same analytical method (e.g., GC-MS or LC-MS) and sequence as the samples.
-
Evaluation: Examine the resulting chromatogram for the presence of target phthalates. The peak areas detected in the LRB represent the background contamination level.
-
Acceptance Criteria: The level of phthalates in the LRB should be significantly lower than the reporting limit for the samples (e.g., less than 10% of the lowest calibration standard). If the blank levels are unacceptably high, the source of contamination must be investigated and eliminated before proceeding with sample analysis.
Visualizations
Caption: Troubleshooting workflow for identifying phthalate contamination sources.
Caption: Workflow for minimizing contamination during sample preparation.
References
- 1. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 2. s4science.at [s4science.at]
- 3. fishersci.com [fishersci.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Disodium Phthalate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of disodium phthalate solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a this compound solution to ensure long-term stability?
For long-term storage, aqueous solutions of this compound should be kept in a cool, dark environment, ideally refrigerated at 2-8°C.[1] The container should be tightly sealed to prevent evaporation and contamination. It is also advisable to use containers made of inert materials, such as borosilicate glass, to minimize the risk of leaching or interaction with the container material. Exposure to light should be avoided to prevent potential photodegradation.
Q2: What are the primary factors that can cause the degradation of a this compound solution?
The stability of this compound solutions can be influenced by several factors:
-
pH: Extreme pH values can promote hydrolysis. While this compound itself forms a buffer, significant shifts in pH due to contamination or interaction with other components can affect its stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation.[3][4]
-
Microbial Contamination: Like many buffered aqueous solutions, this compound solutions can be susceptible to microbial growth over time, which can alter the pH and composition of the solution.
Q3: What is the likely degradation pathway for this compound in an aqueous solution?
While this compound is the salt of a strong base (NaOH) and a weak acid (phthalic acid), the phthalate ion in solution can potentially undergo hydrolysis, especially under non-neutral pH conditions, to form monopotassium phthalate and eventually phthalic acid. However, as a salt, it is generally more stable in solution than its corresponding ester counterparts. The primary degradation pathway of concern for phthalate esters is hydrolysis of the ester bond to yield phthalic acid and the corresponding alcohol.[5] For this compound, significant degradation is less likely under recommended storage conditions but could be initiated by significant pH shifts or microbial action.
Troubleshooting Guide
Problem: I am observing a change in the pH of my stored this compound solution.
-
Possible Cause 1: Microbial Contamination.
-
Solution: Filter-sterilize the solution using a 0.22 µm filter before storage. For long-term storage, consider preparing the solution with sterile water and handling it under aseptic conditions. The addition of a preservative, such as sodium azide, can be considered if it does not interfere with the intended application.[6]
-
-
Possible Cause 2: Absorption of Atmospheric Carbon Dioxide.
-
Solution: Ensure the storage container is tightly sealed. Purging the headspace of the container with an inert gas like nitrogen or argon before sealing can also help to minimize contact with air.
-
-
Possible Cause 3: Interaction with the container.
-
Solution: Use high-quality, inert containers such as borosilicate glass (e.g., Pyrex®) or compatible polymers. For a comprehensive list of compatible materials, consult a chemical compatibility database.[7]
-
Problem: I suspect my this compound solution has degraded. How can I confirm this?
-
Recommended Action: The most reliable way to confirm degradation is through analytical testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the concentration of this compound and detecting potential degradation products.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying and quantifying volatile or semi-volatile degradation byproducts.[3] A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Problem: I see visible precipitates or cloudiness in my stored solution.
-
Possible Cause 1: Microbial Growth.
-
Solution: Discard the solution. Prepare a fresh solution and ensure sterile handling and storage as described above.
-
-
Possible Cause 2: Precipitation of Phthalic Acid.
-
Solution: This may occur if the pH of the solution has significantly decreased, leading to the protonation of the phthalate dianion to the less soluble phthalic acid. Verify the pH of the solution. If a lower pH is confirmed, the solution has likely been compromised and a fresh batch should be prepared.
-
-
Possible Cause 3: Chemical Incompatibility.
-
Solution: If other substances have been added to the solution, precipitation could be due to a chemical reaction. Review the chemical compatibility of all components in the solution.
-
Data Presentation
The following table summarizes the degradation rates of various phthalate esters under different conditions. While this data is for phthalate esters and not this compound directly, it provides insight into the relative impact of environmental factors on the phthalate structure. The degradation of phthalate esters typically follows pseudo-first-order kinetics.[4]
| Phthalate Ester | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Dimethyl Phthalate (DMP) | UV Photolysis | 0.002 min⁻¹ | 346.5 min | [4] |
| Diethyl Phthalate (DEP) | UV Photolysis | 0.003 min⁻¹ | 231.0 min | [4] |
| Dibutyl Phthalate (DBP) | UV Photolysis | 0.004 min⁻¹ | 173.3 min | [4] |
| Diethyl Phthalate (DEP) | Ozonation | 0.06-0.1 M⁻¹s⁻¹ | Not Applicable | [9] |
| Phthalate Esters (general) | Hydrolysis in Landfill Leachate | Dominant abiotic process | Not specified | [5] |
Experimental Protocols
Protocol 1: Stability Testing of a this compound Solution
Objective: To evaluate the stability of a this compound solution under various storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of high-purity this compound.
-
Dissolve it in a precise volume of high-purity water (e.g., HPLC-grade or Milli-Q®) to achieve the desired concentration.
-
If required, adjust the pH to the target value using a minimal amount of dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Filter the solution through a 0.22 µm sterile filter into sterile containers.
-
-
Storage Conditions:
-
Aliquot the stock solution into separate, tightly sealed containers for each storage condition to be tested.
-
Example conditions:
-
Refrigerated (2-8°C), protected from light.
-
Room temperature (~25°C), protected from light.
-
Room temperature (~25°C), exposed to ambient light.
-
Elevated temperature (e.g., 40°C), protected from light (for accelerated stability testing).
-
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw a sample from each storage condition.
-
Analyze the samples using a validated HPLC-UV method (see Protocol 2) to determine the concentration of this compound.
-
Monitor the pH and visual appearance of the solutions at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant (k) and the shelf-life (the time it takes for the concentration to decrease by a certain percentage, e.g., 10%) for each condition.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To quantify the concentration of this compound in an aqueous solution.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 230 nm.[2]
-
-
Standard Preparation:
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from a low to a high concentration that brackets the expected sample concentration.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the samples to be analyzed.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound in aqueous solution.
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Experimental workflow for a stability study of this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-dependent degradation of phthalate esters with persulfate oxidation activated by thermal in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 5. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coleparmer.com [coleparmer.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. Ozonation kinetics for the degradation of phthalate esters in water and the reduction of toxicity in the process of O3/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Phthalate Detection by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of trace levels of phthalates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of phthalate contamination in a laboratory setting?
A1: Phthalate contamination is a significant challenge in trace analysis due to their ubiquitous presence. Common sources in a laboratory include:
-
Laboratory Consumables: Many plastic items can leach phthalates, including pipette tips, plastic syringes, filters (even those made of PTFE), and parafilm.[1]
-
Solvents and Reagents: Solvents can become contaminated from storage containers or filtering apparatus. It is crucial to use high-purity solvents and to test them for phthalate background.
-
Water Purification Systems: Deionized (DI) water systems that use plastic components or storage tanks can be a source of phthalate leaching.[2]
-
Laboratory Environment: Phthalates are present in flooring materials, paints, adhesives, and tubing within the lab, which can lead to background contamination of samples.[2]
-
GC-MS System Components: Septa, injector liners, vials, and vial caps can also be sources of phthalate contamination.[3]
Q2: How can I minimize background contamination from phthalates?
A2: Minimizing background contamination is critical for accurate trace-level detection. Key strategies include:
-
Use Glassware: Whenever possible, substitute plastic consumables with glass alternatives that have been thoroughly cleaned.[1]
-
Solvent Rinsing: Thoroughly rinse all glassware and equipment with a high-purity solvent known to be free of phthalates before use.
-
Bake-out: For certain materials, a high-temperature bake-out process may be necessary to remove residual phthalates.[1][4]
-
Run Blanks: Regularly analyze solvent blanks and procedural blanks to monitor for and identify sources of contamination.[5]
-
Dedicated Glassware: Use glassware dedicated solely to phthalate analysis to avoid cross-contamination.[5]
-
Phthalate-Free Consumables: Source and use certified phthalate-free laboratory consumables where possible.
Q3: What is the advantage of using Selected Ion Monitoring (SIM) mode for trace phthalate analysis?
A3: Selected Ion Monitoring (SIM) mode offers significantly higher sensitivity and selectivity compared to full-scan mode. Instead of scanning a wide mass range, the mass spectrometer is set to detect only specific ions characteristic of the target phthalates. This allows for longer dwell times on the ions of interest, improving the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ). Many phthalates share a common fragment ion at m/z 149, which can be used as a quantifier or qualifier ion.[2][6]
Q4: When should I use splitless injection versus split injection for phthalate analysis?
A4: For trace-level analysis, a splitless injection is generally the preferred technique.[3][7] In this mode, the split vent is closed during the injection, allowing for the transfer of the entire sample onto the GC column, which maximizes sensitivity. Split injection, on the other hand, is suitable for more concentrated samples where only a portion of the sample is needed for analysis to avoid overloading the column.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of trace phthalates.
Problem 1: High background levels of common phthalates (e.g., DEHP, DBP) in blanks and samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | 1. Analyze a fresh bottle of high-purity solvent directly. 2. If the new solvent is clean, filter your working solvent through a cleaned, phthalate-free filtration system. 3. Consider purchasing solvents in smaller bottles to minimize contamination from the laboratory air over time. |
| Leaching from Lab Consumables | 1. Systematically replace plastic consumables (pipette tips, vials, caps, syringes) with glass alternatives where possible and re-run blanks.[1] 2. Ensure all glassware is rigorously cleaned with a suitable solvent and dried in an oven. |
| Contaminated GC-MS System | 1. Replace the injector septum and liner. Use high-temperature, low-bleed septa. 2. Bake out the GC column according to the manufacturer's instructions. 3. Check for contamination from the carrier gas lines or gas traps. |
| Laboratory Air Contamination | 1. Minimize the time samples are exposed to the lab environment. 2. Store samples in tightly sealed glass containers in a clean area. 3. Absorption of phthalates from the air onto the outer wall of the syringe needle can be a source of contamination.[9] Consider cleaning the needle prior to injection.[9] |
Problem 2: Poor peak shape (tailing or fronting) for phthalate peaks.
| Possible Cause | Troubleshooting Step |
| Active Sites in the Inlet or Column | 1. Deactivated liners are crucial for splitless injections to prevent analyte interaction.[10] Replace the liner with a new, deactivated one. 2. Column activity can cause peak tailing. Condition the column at a high temperature or trim the first few centimeters from the inlet end. |
| Inappropriate Initial Oven Temperature | 1. For splitless injections, the initial oven temperature should be 10-15°C lower than the boiling point of the injection solvent to ensure proper focusing of the analytes at the head of the column.[8] |
| Column Overload | 1. If peaks are fronting, the column may be overloaded. Dilute the sample or, if using splitless injection, consider switching to a split injection with a small split ratio. |
Problem 3: Low sensitivity or poor recovery of phthalates.
| Possible Cause | Troubleshooting Step |
| Non-optimized Injection Parameters | 1. For splitless injection, ensure the splitless hold time is sufficient for the complete transfer of analytes to the column. A good starting point is a hold time that allows the carrier gas to sweep the liner volume 1.5 to 2 times.[10] 2. Use a pulsed splitless injection to facilitate the rapid transfer of the sample into the column.[11] |
| Inefficient Extraction from Sample Matrix | 1. Optimize the sample preparation method. This may involve adjusting the solvent type, extraction time, or pH. 2. Consider using a different extraction technique, such as solid-phase extraction (SPE), which can help to concentrate the analytes and remove matrix interferences. |
| Suboptimal MS Parameters | 1. Ensure the MS is tuned correctly. 2. In SIM mode, verify that the correct quantifier and qualifier ions are selected and that the dwell times are appropriate. |
Quantitative Data
Table 1: Recommended GC Columns for Phthalate Analysis
| Stationary Phase Type | Common Trade Names | Characteristics & Recommendations |
| 5% Phenyl-Methylpolysiloxane | DB-5ms, HP-5ms | A versatile, low-polarity phase suitable for a broad range of phthalates. Often a good starting point for method development.[2][6] |
| Mid-Polarity Phases | Rtx-440, Rxi-XLB | These columns are recommended for providing the best resolution for complex phthalate mixtures.[2][6] |
Table 2: Example GC-MS Parameters for Trace Phthalate Analysis
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless (with a 1-minute hold time) | Maximizes sensitivity for trace-level analysis.[7][12] |
| Injector Temperature | 280-320 °C | Ensures efficient vaporization of higher molecular weight phthalates.[1][12] A higher temperature can help release any adsorbed phthalates.[12] |
| Liner | Deactivated, single taper with wool | The wool aids in sample vaporization and mixing, while the deactivation minimizes analyte interaction.[10] |
| Oven Program | ||
| Initial Temperature | 80 °C (hold for 1-2 minutes) | A lower initial temperature helps to focus the analytes at the head of the column, improving peak shape.[1][12] |
| Ramp Rate 1 | 10 °C/min to 210 °C | A moderate ramp rate to separate early-eluting phthalates. |
| Ramp Rate 2 | 20 °C/min to 300-320 °C (hold for 5-8 minutes) | A faster ramp to elute higher-boiling phthalates in a reasonable time.[12] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 250-320 °C | A higher temperature can help minimize contamination within the source.[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides the highest sensitivity for trace analysis. |
Table 3: Selected Ions (m/z) for SIM Analysis of Common Phthalates
| Phthalate | Abbreviation | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Di-n-butyl phthalate | DBP | 149 | 223 | 104 |
| Benzyl butyl phthalate | BBP | 149 | 91 | 206 |
| Di(2-ethylhexyl) phthalate | DEHP | 149 | 167 | 279 |
| Di-n-octyl phthalate | DNOP | 149 | 279 | 167 |
| Diisononyl phthalate | DINP | 149 | 293 | 167 |
| Diisodecyl phthalate | DIDP | 149 | 307 | 167 |
Note: The ion at m/z 149 is a common fragment for many phthalates and is often used as the primary quantifier. However, for co-eluting isomers, more specific ions are necessary for accurate quantification.[2][6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Sample Preparation:
-
To a 100 mL glass separatory funnel, add 50 mL of the aqueous sample.
-
Spike the sample with an appropriate internal standard.
-
Add 10 mL of high-purity n-hexane (or another suitable non-polar solvent).
-
-
Extraction:
-
Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of n-hexane.
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis:
-
Transfer the final extract to a 2 mL amber glass GC vial with a PTFE-lined cap for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for trace phthalate analysis.
Caption: Troubleshooting logic for phthalate contamination.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. Optimizing Splitless Injections: Introduction [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle [ricerca.unityfvg.it]
- 10. Optimizing Splitless Injection [restek.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Addressing matrix effects in Disodium phthalate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Disodium Phthalate.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound in complex matrices.
Question 1: I am observing significant signal suppression for this compound when analyzing my samples (e.g., plasma, tissue homogenate) compared to the standard in a clean solvent. What is causing this and how can I fix it?
Answer:
This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS/MS analysis. Co-eluting endogenous or exogenous molecules from your sample matrix compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain this compound while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition this compound, leaving interferences in the original sample matrix.
-
Matrix Solid-Phase Dispersion (MSPD): This technique can be effective for solid or semi-solid samples, combining extraction and cleanup in a single step.[3]
-
-
Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.[1][4]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.
-
Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects.
-
Consider the Standard Addition Method: This method involves adding known amounts of a standard to the sample, and can be very effective at correcting for matrix effects, especially when a suitable blank matrix is unavailable.[5][6][7][8]
Question 2: My results show unexpectedly high concentrations of this compound, and the signal is higher in my samples than in my highest calibration standard. What could be the cause?
Answer:
This issue may be due to ion enhancement , the opposite of ion suppression.[9] In this case, components in your sample matrix are increasing the ionization efficiency of this compound. It can also be caused by contamination.
Troubleshooting Steps:
-
Investigate Contamination: Phthalates are ubiquitous plasticizers and contamination is a common issue.[10][11][12]
-
Check all lab materials: tubes, pipette tips, solvents, and glassware for phthalate contamination.
-
Run procedural blanks to identify the source of contamination.
-
-
Follow the same mitigation strategies as for ion suppression:
-
Improved Sample Cleanup: Removing the matrix components causing enhancement is crucial.
-
Chromatographic Optimization: Better separation can resolve the analyte from the enhancing compounds.
-
Use of a SIL-IS: An appropriate internal standard will also be subject to ion enhancement, allowing for accurate correction.
-
Matrix-Matched Calibration: This will account for the enhancement effect.
-
Standard Addition Method: This is also a robust method for correcting for ion enhancement.[9]
-
Question 3: My results for this compound are inconsistent and show poor reproducibility across replicate injections of the same sample. What are the potential causes?
Answer:
Poor reproducibility can stem from several sources, often related to matrix effects and sample preparation variability.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Ensure your sample preparation method is highly consistent. Small variations in extraction efficiency or cleanup can lead to significant differences in the final analysis.
-
Differential Matrix Effects: The composition of your matrix may vary slightly between samples, leading to different degrees of ion suppression or enhancement. The use of a reliable SIL-IS is the best way to correct for this.
-
Instrumental Carryover: If a high concentration sample is followed by a lower concentration one, carryover in the injection port or on the column can lead to artificially high results in the second sample. Implement rigorous wash steps between injections.
-
Co-eluting Interferences: An interfering peak that is not completely resolved from this compound can lead to inconsistent integration and, therefore, poor reproducibility. Re-optimize your chromatography for better separation.
Experimental Protocols
Here are detailed methodologies for key experiments to mitigate matrix effects.
Method 1: Stable Isotope-Labeled Internal Standard (SIL-IS) Protocol
This is often the most effective method for correcting matrix effects.
-
Selection of SIL-IS: Choose a stable isotope-labeled version of this compound (e.g., this compound-d4).
-
Standard Preparation:
-
Prepare a stock solution of the this compound analytical standard and a separate stock solution of the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Create a series of calibration standards by spiking a known amount of the analytical standard into a blank matrix or solvent, with each calibration level containing the same constant concentration of the SIL-IS.
-
-
Sample Preparation:
-
To each of your unknown samples, add the same constant concentration of the SIL-IS as used in the calibration standards. This should be done at the earliest possible stage of the sample preparation process to account for variability in extraction and cleanup.
-
-
LC-MS/MS Analysis:
-
Develop an MRM (Multiple Reaction Monitoring) method with at least one transition for the this compound analyte and one for the SIL-IS.
-
-
Data Analysis:
-
For each calibration standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analytical standard.
-
Determine the concentration of this compound in your samples by interpolating their peak area ratios from the calibration curve.
-
Method 2: Matrix-Matched Calibration Protocol
This method is useful when a representative blank matrix is available.[13]
-
Source Blank Matrix: Obtain a matrix that is as close in composition as possible to your samples but does not contain this compound.
-
Prepare Matrix Extract: Process the blank matrix using the same extraction and cleanup procedure as your samples.
-
Prepare Calibration Standards:
-
Prepare a stock solution of the this compound analytical standard.
-
Spike the blank matrix extract with the analytical standard at various concentration levels to create your calibration curve.
-
-
Sample Preparation: Prepare your unknown samples using the same procedure.
-
LC-MS/MS Analysis: Analyze the matrix-matched calibration standards and the unknown samples.
-
Data Analysis:
-
Construct a calibration curve from the matrix-matched standards.
-
Quantify the this compound in your samples using this curve.
-
Method 3: Standard Addition Protocol
This method is ideal for complex matrices where a blank matrix is not available.[5][6][8][14]
-
Sample Aliquoting: Divide your unknown sample into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot un-spiked.
-
Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution. The spiking concentrations should ideally be around 0.5x, 1x, and 1.5x the expected concentration in the sample.[6]
-
-
Sample Preparation: Process all aliquots (spiked and un-spiked) through your entire sample preparation procedure.
-
LC-MS/MS Analysis: Analyze all prepared aliquots.
-
Data Analysis:
-
Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.[5][8][14]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on phthalate analysis, illustrating the impact of matrix effects and the effectiveness of mitigation strategies.
Table 1: Linearity of Phthalate Analysis in Different Matrices
| Phthalate | Matrix | Calibration Method | Linearity (R²) | Reference |
| Various Phthalates | Mussel | Matrix-Matched | > 0.998 | [3] |
| Seven Phthalates | - | Standard Curve | > 0.99 | [15] |
| Various Phthalates | Green Beans | Matrix-Matched | > 0.99 | [13] |
| Four Phthalates | Tap Water | Standard Curve with Methanol Addition | 0.5-50 ng/mL | [11] |
Table 2: Recovery of Phthalates from Various Matrices
| Phthalate | Matrix | Extraction Method | Recovery (%) | Reference |
| Various Phthalates | Mussel | MSPD | 93 - 114 | [3] |
| Various Phthalates | Polymer | Ultrasonic Extraction | 76 - 100 | [16] |
| Various Phthalates | Drinking Water | - | 77 - 110 | [17] |
| Various Phthalates | Tea | QuEChERS | 84.7 - 112.7 | [18] |
Table 3: Limits of Quantification (LOQ) for Phthalates in Different Matrices
| Phthalate | Matrix | Analytical Method | LOQ | Reference |
| Various Phthalates | Mussel | MSPD-GC-MS/MS | 0.25 - 16.20 µg/kg | [3] |
| Seven Phthalates | - | GC/MSD | < 0.01 mg/L | [15] |
| Four Phthalates | Tap Water | UPLC-MS/MS | 0.32 - 0.54 ng/mL | [11] |
| Various Phthalates | Tea | QuEChERS-GC-MS | 2.0 - 120.0 µg/kg | [18] |
Visualizations
The following diagrams illustrate key workflows and concepts for addressing matrix effects.
Caption: Troubleshooting workflow for matrix effects.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. alpha-measure.com [alpha-measure.com]
- 9. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. lcms.cz [lcms.cz]
- 14. Standard Additions | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Primary Standards: Disodium Phthalate vs. Potassium Hydrogen Phthalate
For researchers, scientists, and drug development professionals engaged in meticulous analytical work, the choice of a primary standard is a critical decision that underpins the accuracy and reliability of experimental results. In acid-base titrations, both disodium phthalate and potassium hydrogen phthalate (KHP) have been considered for the standardization of basic solutions. This guide provides an objective comparison of their performance, supported by established chemical principles and available data, to inform the selection of the most appropriate primary standard for your analytical needs.
Performance Comparison: A Head-to-Head Analysis
A primary standard must possess several key characteristics to be deemed reliable: high purity, stability under normal laboratory conditions, non-hygroscopicity (resistance to absorbing moisture from the air), a high molecular weight to minimize weighing errors, and a known, consistent stoichiometry. An evaluation of this compound and potassium hydrogen phthalate against these criteria reveals a clear distinction in their suitability.
| Property | This compound | Potassium Hydrogen Phthalate (KHP) | Analysis |
| Purity | Typically available at >95% purity.[1] | Available in exceptionally high purity, often exceeding 99.95%. | KHP's significantly higher purity minimizes the introduction of systematic errors in calculations. |
| Hygroscopicity | Exhibits hygroscopic properties, readily absorbing moisture from the atmosphere.[1] | Non-hygroscopic, making it stable and easy to weigh accurately without special precautions. | The hygroscopic nature of this compound can lead to significant errors in determining its mass, thereby affecting the accuracy of the standardization. |
| Stability | Less stable due to its tendency to absorb atmospheric moisture. | Highly stable under ambient conditions and can be dried at elevated temperatures without decomposition. | KHP's stability ensures that its composition remains constant over time, a crucial attribute for a reference material. |
| Molecular Weight | 210.10 g/mol | 204.22 g/mol | Both have relatively high molecular weights, which is advantageous for minimizing weighing errors. |
| Stoichiometry | Reacts with two moles of a monoprotic acid. | Reacts in a 1:1 molar ratio with a monoprotic base. | The straightforward 1:1 stoichiometry of KHP simplifies calculations during standardization. |
| Availability of Protocols | Limited availability of detailed, standardized protocols for its use as a primary standard. | Numerous well-established and validated experimental protocols are available for its use in titrations.[2][3][4][5][6] | The extensive documentation for KHP provides a robust and reliable framework for its application in the laboratory. |
Experimental Protocol: Standardization of Sodium Hydroxide with Potassium Hydrogen Phthalate
The following is a detailed methodology for the accurate standardization of a sodium hydroxide (NaOH) solution using KHP.
Materials:
-
Potassium hydrogen phthalate (KHP), primary standard grade
-
Sodium hydroxide (NaOH) solution of approximate concentration
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Buret, 50 mL
-
Volumetric flask, 250 mL
-
Erlenmeyer flasks, 250 mL (x3)
-
Drying oven
Procedure:
-
Preparation of KHP Standard:
-
Dry the KHP at 110°C for 1-2 hours and cool in a desiccator.
-
Accurately weigh, to four decimal places, approximately 0.4-0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the exact mass of KHP in each flask.
-
To each flask, add approximately 50 mL of deionized water and swirl gently to dissolve the KHP completely.
-
-
Preparation of the Buret:
-
Rinse the 50 mL buret with deionized water, followed by two rinses with small portions of the NaOH solution to be standardized.
-
Fill the buret with the NaOH solution, ensuring there are no air bubbles in the tip.
-
Record the initial volume of the NaOH solution to two decimal places.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to each KHP solution.
-
Titrate the first KHP solution with the NaOH solution from the buret while continuously swirling the flask.
-
As the endpoint approaches, the pink color of the indicator will persist for longer periods. Add the NaOH dropwise until the first appearance of a faint but permanent pink color that persists for at least 30 seconds.
-
Record the final volume of the NaOH solution to two decimal places.
-
Repeat the titration for the other two KHP samples.
-
-
Calculation of NaOH Concentration:
-
The reaction between KHP (KHC₈H₄O₄) and NaOH is: KHC₈H₄O₄(aq) + NaOH(aq) → KNaC₈H₄O₄(aq) + H₂O(l)
-
The molarity of the NaOH solution can be calculated for each trial using the following formula: Molarity of NaOH = (mass of KHP / molar mass of KHP) / volume of NaOH in L
-
Calculate the average molarity from the three trials. The results should be in close agreement.
-
Logical Framework for Primary Standard Selection
The selection of a suitable primary standard is a logical process based on a hierarchy of essential chemical properties. The following diagram illustrates this decision-making workflow.
References
A Comparative Guide to Disodium Phthalate and Other Phthalate Esters as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of disodium phthalate and other commonly used phthalate esters as plasticizers, with a focus on their performance, permanence, and toxicological profiles. While extensive data exists for traditional phthalate esters, this guide also highlights the current data gaps for this compound, offering a clear perspective for future research and development.
Introduction to Phthalate Plasticizers
Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). Their molecular structure, characterized by a diester of phthalic acid, allows them to integrate between polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the material. The choice of a specific phthalate ester depends on the desired properties of the final product, including its mechanical strength, resistance to leaching, and toxicological profile.
Commonly used phthalate esters include Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). This compound, the sodium salt of phthalic acid, is also mentioned in the literature as a potential plasticizer, although its primary applications are as a buffering and chelating agent.[1][2] This guide aims to provide a detailed comparison of these compounds based on available experimental data.
Performance Comparison of Phthalate Plasticizers
Table 1: Comparative Performance of Common Phthalate Esters in PVC
| Property | DEHP (Di(2-ethylhexyl) phthalate) | DBP (Dibutyl phthalate) | DINP (Diisononyl phthalate) | This compound |
| Plasticizer Efficiency | ||||
| Tensile Strength | Decreases | Decreases | Decreases | Data not available |
| Elongation at Break | Increases significantly | Increases | Increases | Data not available |
| Hardness (Shore A) | Decreases | Decreases | Decreases | Data not available |
| Permanence | ||||
| Volatility | Low | High | Very Low | Data not available |
| Leaching in Water | Low | Moderate | Very Low | Likely high due to water solubility |
| Leaching in Hexane | High | Moderate | Low | Data not available |
| Toxicity | ||||
| Endocrine Disruption | Yes | Yes | Yes | Data not available |
Note: The performance of plasticizers can vary depending on the specific formulation, including the concentration of the plasticizer and the presence of other additives.
Experimental Protocols for Plasticizer Evaluation
To ensure a standardized and objective comparison of plasticizer performance, a series of well-defined experimental protocols are employed.
Mechanical Properties Testing
Protocol: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
-
Sample Preparation: PVC sheets plasticized with a specific concentration of the test plasticizer are prepared by milling and compression molding.
-
Testing: Dumbbell-shaped specimens are cut from the sheets and subjected to tensile stress in a universal testing machine at a constant rate of crosshead displacement.
-
Data Acquisition: The force required to elongate the specimen and the elongation at the point of rupture are recorded.
-
Calculations: Tensile strength (stress at break) and elongation at break (percentage increase in length) are calculated. Hardness is typically measured using a durometer according to ASTM D2240.
Volatility Assessment
Protocol: Based on ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.
-
Sample Preparation: A known weight of the plasticized PVC sample is prepared.
-
Exposure: The sample is placed in a controlled environment (e.g., an oven at a specific temperature) for a defined period.
-
Measurement: The sample is reweighed after the exposure period.
-
Calculation: The percentage of weight loss is calculated, representing the amount of plasticizer that has volatilized.
Leaching Resistance Test
Protocol: Based on ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
-
Sample Preparation: A pre-weighed sample of the plasticized PVC is prepared.
-
Immersion: The sample is immersed in a specific solvent (e.g., deionized water, hexane) for a set duration at a controlled temperature.
-
Drying and Weighing: The sample is removed, dried to a constant weight, and reweighed.
-
Calculation: The percentage of weight loss is determined, indicating the amount of plasticizer that has leached into the solvent.
Caption: Experimental workflow for evaluating plasticizer performance.
Toxicity and Signaling Pathways
The potential for adverse health effects is a critical consideration in the selection of plasticizers. Many common phthalate esters have been identified as endocrine-disrupting chemicals (EDCs), primarily through their interaction with nuclear receptors.
Common Phthalate Esters (e.g., DBP, DEHP)
-
Endocrine Disruption: DBP and DEHP have been shown to exhibit anti-androgenic activity by interfering with the androgen receptor (AR) signaling pathway. They can also interact with estrogen receptors (ERs), leading to estrogenic or anti-estrogenic effects.
-
Signaling Pathway: One of the key mechanisms involves the binding of phthalates or their metabolites to nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs). This interaction can disrupt the normal hormonal balance and lead to adverse effects on reproductive health and development.
Caption: Simplified signaling pathway of DBP's anti-androgenic effect.
This compound
Currently, there is a lack of specific studies in the public domain detailing the toxicological profile of this compound in the context of its use as a plasticizer. Its high water solubility suggests a different pharmacokinetic profile compared to lipophilic phthalate esters, which may influence its potential for bioaccumulation and interaction with cellular components. Further research is required to elucidate any potential endocrine-disrupting activity or other toxicological effects.
Conclusion
Common phthalate esters such as DEHP, DBP, and DINP are effective plasticizers for PVC, but their use is increasingly scrutinized due to their potential as endocrine-disrupting chemicals. While this compound is identified as a potential plasticizer, a significant data gap exists regarding its performance, permanence, and toxicological profile in direct comparison to these established alternatives. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies. A thorough evaluation of this compound's efficacy and safety is crucial before it can be considered a viable alternative in sensitive applications. This guide serves as a resource for professionals in research and drug development, summarizing the current state of knowledge and highlighting areas for future investigation.
References
A Researcher's Guide to Selecting the Optimal Buffering Agent for Biochemical Assays
A comprehensive comparison of common buffering agents to enhance the accuracy and reliability of your experimental results.
In the intricate world of biochemical research, maintaining a stable pH is not merely a suggestion but a critical requirement for obtaining reliable and reproducible data. Buffering agents are the unsung heroes that resist fluctuations in pH, ensuring that enzymes, proteins, and other biomolecules maintain their native structure and function. The choice of buffer can significantly impact the outcome of an assay, influencing everything from enzyme kinetics to the accuracy of protein quantification. This guide provides a comparative analysis of commonly used buffering agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Key Properties of Common Buffering Agents
The selection of an appropriate buffer is contingent on several key parameters, including its pKa (the pH at which the buffer has its maximum buffering capacity), its effective buffering range, temperature sensitivity, and potential for interaction with assay components. Below is a summary of the essential properties of some of the most widely used buffering agents in biochemical assays.
| Buffer | pKa at 25°C | Effective pH Range | ΔpKa/°C | Metal Ion Chelation | Notes |
| Tris (Tris(hydroxymethyl)aminomethane) | 8.1 | 7.1–9.1 | -0.028 | Yes | Significant temperature dependence; can interact with certain enzymes and electrodes. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.5 | 6.8–8.2 | -0.014 | Negligible | Considered a "Good's" buffer; minimal interaction with metal ions and low temperature dependence.[1] |
| MOPS (3-(N-morpholino)propanesulfonic acid) | 7.2 | 6.5–7.9 | -0.015 | Negligible | Another "Good's" buffer; suitable for many biological systems. |
| PBS (Phosphate-Buffered Saline) | 7.2 (for H₂PO₄⁻) | 6.5–7.5 | -0.0028 | Yes | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺; may inhibit certain enzymes. |
| Acetate | 4.76 | 3.8–5.8 | -0.0002 | Yes | Useful for assays requiring acidic conditions. |
| Citrate | 3.13, 4.76, 6.40 | 2.1–7.4 | - | Strong | Can chelate metal ions, which may be advantageous or disadvantageous depending on the assay. |
Performance in Biochemical Assays: A Quantitative Comparison
The choice of buffer can have a profound effect on the quantitative outcome of a biochemical assay. The following tables present experimental data comparing the performance of different buffering agents in enzyme kinetics and protein quantification assays.
Enzyme Kinetics: Metalloenzyme vs. Non-Metalloenzyme
A study comparing the kinetic parameters of a metalloenzyme (BLC23O) and a non-metalloenzyme (trypsin) in HEPES, Tris-HCl, and Sodium Phosphate buffers revealed significant differences for the metalloenzyme, highlighting the importance of buffer selection in such assays.[2]
Table 1: Influence of Buffering Agent on Metalloenzyme (BLC23O) Kinetics [2]
| Buffer | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | > 10 | 0.33 ± 0.002 | < 0.033 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.15 ± 0.001 | 0.63 ± 0.01 |
Table 2: Influence of Buffering Agent on Non-Metalloenzyme (Trypsin) Kinetics [2]
| Buffer | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 3.14 ± 0.15 | 1.51 ± 0.03 | 0.48 ± 0.02 |
| Tris-HCl | 3.07 ± 0.12 | 1.47 ± 0.02 | 0.48 ± 0.01 |
| Sodium Phosphate | 2.91 ± 0.10 | 1.53 ± 0.02 | 0.52 ± 0.01 |
The data clearly demonstrates that for the metalloenzyme BLC23O, HEPES buffer yielded the highest catalytic efficiency, whereas Tris-HCl showed significant inhibition. In contrast, the kinetic parameters for the non-metalloenzyme trypsin were comparable across all three buffers.
Protein Quantification: Buffer Interference in BCA and Bradford Assays
Buffer components can interfere with common protein quantification assays. The following data, compiled from various sources, illustrates the potential impact of different buffers on the absorbance readings in BCA and Bradford assays. It is important to note that direct comparative studies under identical conditions are limited, and these values should be considered as illustrative of potential interference.
Table 3: Illustrative Comparison of Buffer Interference in Protein Quantification Assays
| Buffer | BCA Assay (Absorbance at 562 nm) | Bradford Assay (Absorbance at 595 nm) |
| PBS (Phosphate-Buffered Saline) | Low to moderate interference | Generally compatible |
| Tris-HCl | Can interfere, especially at higher concentrations | Generally compatible |
| HEPES | Generally compatible | Generally compatible |
| MOPS | Generally compatible | Generally compatible |
| RIPA Lysis Buffer | High interference[2] | Incompatible |
Note: The level of interference can be concentration-dependent. It is always recommended to prepare protein standards in the same buffer as the samples.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Buffer Performance Evaluation
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different buffering agents in a biochemical assay.
Caption: A generalized workflow for the comparative analysis of buffering agents in biochemical assays.
Impact of Buffer Choice on a Signaling Pathway: The MAPK Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and stress responses. The activity of kinases within this pathway can be sensitive to the buffering environment. For instance, the choice between Tris and HEPES can influence the measured activity of key kinases like ERK.
Caption: The MAPK signaling pathway, where buffer choice can influence the activity of key kinases like ERK.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for the accurate comparison of buffering agents.
Determination of Buffering Capacity by Titration
Objective: To experimentally determine the buffering capacity of a prepared buffer solution.
Materials:
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Volumetric flasks
-
The buffering agent to be tested
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of the desired buffer at its pKa.
-
Pipette 100 mL of the buffer solution into a 250 mL beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the buffer solution.
-
Fill the burette with 0.1 M HCl. Record the initial volume.
-
Add the HCl in small increments (e.g., 0.5-1.0 mL) while continuously stirring.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH has dropped by at least 2 pH units from the initial pH.
-
Repeat the titration with a fresh 100 mL of the buffer solution using 0.1 M NaOH, titrating until the pH has increased by at least 2 pH units.
-
Plot the pH versus the volume of added acid or base. The buffering capacity is the amount of acid or base required to change the pH by one unit.
Protocol for Assessing Buffer Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine if a buffering agent interferes with the detection of an antigen in a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Antigen standard
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
The buffering agents to be tested (e.g., Tris-HCl, HEPES, PBS)
-
Microplate reader
Procedure:
-
Prepare a dilution series of the antigen standard in each of the test buffers. Also, prepare a "zero antigen" control (blank) for each buffer.
-
Add 100 µL of each standard dilution and blank to the appropriate wells of the ELISA plate.
-
Incubate the plate according to the manufacturer's protocol (e.g., 2 hours at room temperature).
-
Wash the plate three times with wash buffer.
-
Prepare the detection antibody in each of the test buffers and add 100 µL to each well.
-
Incubate the plate according to the manufacturer's protocol (e.g., 1 hour at room temperature).
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (e.g., 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Compare the standard curves generated in each buffer. Significant differences in the absorbance values or the shape of the curve indicate buffer interference.
General Protocol for Evaluating Buffer Effects on Enzyme Kinetics
Objective: To determine the kinetic parameters (K_m and V_max) of an enzyme in different buffering systems.
Materials:
-
Spectrophotometer or fluorometer
-
Purified enzyme
-
Substrate for the enzyme
-
The buffering agents to be tested (e.g., Tris-HCl, HEPES, MOPS) at the desired pH and concentration
-
Cuvettes or microplate
Procedure:
-
Prepare a stock solution of the enzyme and the substrate in deionized water or a minimal, non-interfering buffer.
-
Prepare a series of substrate dilutions in each of the test buffers. The concentration range should typically span from 0.1 x K_m to 10 x K_m (if K_m is known from the literature).
-
For each buffer system, set up a series of reactions in cuvettes or a microplate. Each reaction should contain the same final concentration of the enzyme and one of the substrate dilutions.
-
Initiate the reaction by adding the enzyme to the substrate solution (or vice versa) and immediately start recording the change in absorbance or fluorescence over time.
-
Determine the initial reaction velocity (v₀) for each substrate concentration by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for each buffer system.
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the K_m and V_max for the enzyme in each buffer.
-
Compare the kinetic parameters obtained in the different buffers to assess the impact of the buffering agent on enzyme activity.
By carefully considering the properties of different buffering agents and systematically evaluating their performance in specific assays, researchers can significantly enhance the quality and reliability of their experimental data. This guide serves as a foundational resource to aid in this critical aspect of experimental design.
References
A Comparative Analysis of Disodium Phthalate and EDTA as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, the selection of an appropriate chelating agent is paramount for ensuring the stability, efficacy, and safety of formulations. This guide provides a comprehensive comparison of two such agents: Disodium Phthalate and Ethylenediaminetetraacetic acid (EDTA). While both molecules exhibit the ability to sequester metal ions, their efficacy, driven by their distinct molecular structures and denticity, varies significantly. This analysis is supported by available experimental data and established theoretical principles.
Introduction to Chelation
Chelation is a chemical process in which a polydentate ligand, or chelating agent, bonds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. This sequestration of metal ions is critical in numerous applications, from preventing metal-catalyzed degradation of active pharmaceutical ingredients to removing toxic heavy metals from biological systems. The stability of the resulting metal-ligand complex is a key measure of a chelating agent's efficacy and is quantified by the stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex and a more effective chelating agent for a given metal ion.
This compound: A Bidentate Chelator
This compound, the sodium salt of phthalic acid, functions as a bidentate chelating agent. This means it uses two of its atoms, specifically the oxygen atoms of its two carboxylate groups, to coordinate with a metal ion. The phthalate anion forms a seven-membered ring with the metal ion. While it can form complexes with various metal ions, its chelating strength is inherently limited by its bidentate nature.
EDTA: The Hexadentate Gold Standard
Ethylenediaminetetraacetic acid (EDTA), typically used as its disodium or calcium disodium salt, is a hexadentate chelating agent. It possesses six donor atoms—two nitrogen atoms and four oxygen atoms from its carboxylate groups—that can wrap around a single metal ion. This multi-point attachment results in the formation of five stable, five-membered chelate rings, a phenomenon known as the chelate effect.
The Chelate Effect: A Thermodynamic Advantage
The significantly higher chelating efficacy of EDTA compared to bidentate ligands like this compound can be largely attributed to the chelate effect. Thermodynamically, the formation of a chelate complex from a polydentate ligand is entropically more favorable than the formation of a complex with a similar number of monodentate or bidentate ligands. When a single EDTA molecule displaces multiple water molecules from a hydrated metal ion, there is a net increase in the number of independent particles in the system, leading to a significant increase in entropy. This large positive entropy change contributes to a more negative Gibbs free energy of formation (ΔG = ΔH - TΔS), and consequently, a much larger stability constant.
Quantitative Comparison: Stability Constants
The stability constant (log K) is the equilibrium constant for the formation of the complex. The higher the log K value, the stronger the interaction between the chelating agent and the metal ion, and the more effective the chelation.
| Metal Ion | This compound (log K) | Disodium EDTA (log K) |
| Calcium (Ca²⁺) | Data not readily available | 10.7 |
| Magnesium (Mg²⁺) | Data not readily available | 8.7 |
| Iron (Fe³⁺) | Data not readily available | 25.1 |
| Copper (Cu²⁺) | ~3-4 (estimated) | 18.8 |
| Lanthanum (La³⁺) | ~3.5 | 15.5 |
| Gadolinium (Gd³⁺) | ~3.7 | 17.4 |
| Terbium (Tb³⁺) | ~3.8 | 17.9 |
| Dysprosium (Dy³⁺) | ~3.9 | 18.3 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are for comparative purposes. Data for this compound with several common divalent and trivalent metal ions is not widely reported in the literature, reflecting its less prominent role as a strong chelating agent compared to EDTA.
The available data clearly demonstrates the superior chelating ability of EDTA across a range of metal ions. For instance, the stability constant for the EDTA complex with Cu²⁺ is orders of magnitude higher than that estimated for the phthalate complex. This disparity is even more pronounced with trivalent ions like Fe³⁺.
pH Dependence of Chelation
The efficacy of both this compound and EDTA is pH-dependent. The chelating ability of these agents is contingent on the deprotonation of their acidic functional groups (carboxylate and, in the case of EDTA, amine groups) to make the lone pair of electrons available for coordination with the metal ion.
This compound: The pKa values for phthalic acid are approximately 2.95 and 5.41. Chelation is most effective at pH values above the second pKa, where the phthalate dianion is the predominant species.
EDTA: EDTA is a polyprotic acid with six pKa values. Its chelating ability increases significantly with increasing pH. At low pH, the carboxylate and amine groups are protonated, reducing their ability to bind to metal ions. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective chelating species and becomes significant at pH values above 10. However, EDTA can still form stable complexes at lower pH values, albeit with lower conditional stability constants.
Experimental Protocols for Efficacy Determination
The stability constants and, therefore, the chelating efficacy of agents like this compound and EDTA are typically determined using the following experimental methods:
Potentiometric Titration
This is a widely used method for determining stability constants.
Methodology:
-
Solution Preparation: Prepare solutions of the metal ion, the chelating agent (ligand), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.
-
Titration Setup: Place the solution containing the metal ion and the chelating agent in a thermostated vessel equipped with a pH electrode and a stirrer.
-
Titration: Titrate the solution with the standardized strong base. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration curve by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone. This analysis involves solving a series of simultaneous equations that describe the equilibria in the solution.
Spectrophotometry
This method is suitable when the formation of the metal-chelate complex results in a change in the solution's absorbance of light.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-chelate complex.
-
Job's Method of Continuous Variation: Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.
-
Measurement: Measure the absorbance of each solution at the λmax.
-
Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can then be calculated from the absorbance data.
Ion-Selective Electrodes (ISEs)
ISEs that are specific to the metal ion being studied can be used to measure the concentration of the free (uncomplexed) metal ion in solution at equilibrium.
Methodology:
-
Calibration: Calibrate the ion-selective electrode using a series of standard solutions of the metal ion.
-
Equilibrium Measurement: In a solution containing a known total concentration of the metal ion and the chelating agent, measure the potential using the ISE.
-
Data Analysis: Use the calibration curve to determine the concentration of the free metal ion from the measured potential. The concentrations of the complexed metal and the free ligand can then be calculated, allowing for the determination of the stability constant.
Visualizing Chelation Mechanisms
The fundamental difference in the chelation mechanism between the bidentate this compound and the hexadentate EDTA is a key determinant of their efficacy.
A Guide to Inter-laboratory Validation of Analytical Methods for Phthalate Determination
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Analytical Methods
The two most common and reliable methods for the determination of phthalates in various matrices are HPLC, often coupled with an ultraviolet (UV) or photodiode array (PDA) detector, and GC-MS. The choice of method often depends on the sample matrix, the specific phthalates of interest, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of phthalates. It is particularly suitable for less volatile phthalates and can be readily implemented in most analytical laboratories.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of phthalates. The mass spectrometry detector provides structural information, which aids in the definitive identification of individual phthalate esters.[3][4][5][6][7]
The following tables summarize typical performance data from single-laboratory validation studies for common phthalates. These tables can be used as templates for an inter-laboratory validation study of a Disodium phthalate analytical method.
Table 1: Illustrative Performance Data for HPLC-UV Analysis of Phthalates
| Parameter | Dimethyl Phthalate (DMP) | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Benzyl Butyl Phthalate (BBP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Linearity (r²) | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 | ≥0.999 |
| Range (µg/mL) | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 5.0 |
| Accuracy (% Recovery) | 94.8 - 99.6 | 94.8 - 99.6 | 94.8 - 99.6 | 94.8 - 99.6 | 94.8 - 99.6 |
| Precision (RSD%) | ≤6.2 | ≤6.2 | ≤6.2 | ≤6.2 | ≤6.2 |
| Limit of Quantification (LOQ) (µg/mL) | <0.64 | <0.64 | <0.64 | <0.64 | <0.64 |
Data synthesized from a representative single-laboratory HPLC-UV validation study for illustrative purposes.
Table 2: Illustrative Performance Data for GC-MS Analysis of Phthalates
| Parameter | Diethyl Phthalate (DEP) | Dibutyl Phthalate (DBP) | Benzyl Butyl Phthalate (BBP) | Di(2-ethylhexyl) Phthalate (DEHP) | Di-n-octyl Phthalate (DNOP) |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| Range (µg/mL) | 0.5 - 40 | 0.5 - 40 | 0.5 - 40 | 0.5 - 40 | 0.5 - 40 |
| Accuracy (% Recovery) | 94.9 - 105.6 | 94.9 - 105.6 | 94.9 - 105.6 | 94.9 - 105.6 | 94.9 - 105.6 |
| Precision (RSD%) | ≤4.06 | ≤4.06 | ≤4.06 | ≤4.06 | ≤4.06 |
| Limit of Detection (LOD) (µg/mL) | 0.0010 - 0.0021 | 0.0010 - 0.0021 | 0.0010 - 0.0021 | 0.0010 - 0.0021 | 0.0010 - 0.0021 |
Data synthesized from a representative single-laboratory GC-MS validation study for illustrative purposes.[6]
Experimental Protocols
The following are detailed methodologies for the analysis of phthalates, which can be adapted for this compound and used as the standardized protocols in an inter-laboratory validation study.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of phthalates in liquid samples and extracts.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV or PDA detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and 5 mM potassium dihydrogen phosphate (KH2PO4) is often employed.
-
Flow Rate: A typical flow rate is 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]
-
Detection Wavelength: Phthalates can be detected at 230 nm.[1]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and other relevant phthalates in a suitable solvent like methanol or acetonitrile at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 to 10 µg/mL).[8]
-
Sample Preparation: The sample preparation will be matrix-dependent. For liquid samples, a simple dilution may be sufficient. For solid samples, an extraction step (e.g., ultrasonic extraction with methanol) is necessary.[1] All samples should be filtered through a 0.45 µm filter before injection.[8]
3. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank samples, spiked samples, and standards to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by plotting the peak area against the concentration of the working standard solutions and performing a linear regression analysis.
-
Accuracy: Evaluated by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and is suitable for the analysis of phthalates in complex matrices.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
Column: A DB-5MS column (e.g., 30 m x 0.25 mm x 0.25 µm) is a common choice.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 0.8-1.0 mL/min).[4]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program: A temperature gradient is used to separate the phthalates, for example, start at 40°C, hold for 2 minutes, then ramp to 300°C at 20°C/min, and hold for 2 minutes.[4]
-
Transfer Line Temperature: 280°C.[4]
-
MS Detection: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[3][4]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and other phthalates in a suitable solvent like ethyl acetate or hexane at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: A liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) is typically required to isolate the phthalates from the sample matrix.
3. Validation Parameters:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, with data analysis based on the chromatographic peaks obtained from the GC-MS system.
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the logical workflow for conducting an inter-laboratory validation study of a this compound analytical method.
Caption: Workflow for an inter-laboratory analytical method validation study.
This guide provides the necessary framework and illustrative data to embark on an inter-laboratory validation for a this compound analytical method. Adherence to standardized protocols and rigorous statistical analysis are paramount to ensure the development of a robust and reliable analytical method for use across multiple laboratories.
References
- 1. m.youtube.com [m.youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. AOAC International (2023) Appendix D Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis. In Latimer Jr, G.W., ed., Official Methods of Analysis of AOAC International, 22nd edition, Oxford University Press, Oxford. - References - Scientific Research Publishing [scirp.org]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Navigating the Post-Phthalate Landscape: A Comparative Guide to Industrial Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success and product stability. Disodium phthalate, a common laboratory and industrial chemical, has served multiple functions, including as a buffering agent, chelating agent, primary standard, plasticizer component, and tanning agent. However, evolving regulatory landscapes and a growing emphasis on green chemistry have spurred the search for viable alternatives. This guide provides an objective comparison of the performance of this compound with its alternatives across its primary applications, supported by experimental data and detailed protocols.
Buffering Agents: A Head-to-Head Comparison
In biopharmaceutical and chemical research, maintaining a stable pH is critical. This compound has been utilized for its buffering capacity in the weakly acidic range. However, common and effective alternatives include citrate, phosphate, and acetate buffers.
A comparative analysis of their buffering performance reveals nuances in their efficacy and stability under different conditions.
Table 1: Comparison of Buffering Agent Performance
| Buffer System | pKa(s) | Buffering Range | Buffering Capacity (β) at 0.05 M, pH 4.5 | Temperature Effect (d(pH)/dT) |
| This compound | 2.95, 5.41 | 2.2-4.0, 4.9-6.2 | ~0.035 | -0.0018 |
| Citrate | 3.13, 4.76, 6.40 | 2.1-4.1, 3.8-5.8, 5.4-7.4 | ~0.042 | -0.0021 |
| Phosphate | 2.15, 7.20, 12.38 | 1.1-3.1, 6.2-8.2, 11.4-13.4 | Not effective at pH 4.5 | -0.0028 |
| Acetate | 4.76 | 3.8-5.8 | ~0.045 | +0.0002 |
Note: Data is compiled from various sources and standardized for comparison. Actual values may vary based on experimental conditions.
Citrate and acetate buffers generally exhibit a higher buffering capacity around pH 4.5 compared to this compound.[1][2] Phosphate buffers, while excellent at neutral pH, are not suitable for applications requiring buffering in the acidic range of this compound. The choice of buffer can also be influenced by its potential to interact with other components in a formulation. For instance, citrate has been observed to sometimes induce gelation in high-concentration antibody solutions.[1]
Experimental Protocol: Determination of Buffering Capacity
The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It can be determined experimentally through titration.
Objective: To determine and compare the buffering capacity of a 0.05 M this compound buffer and a 0.05 M citrate buffer at a target pH of 4.5.
Materials:
-
0.05 M this compound solution
-
0.05 M Citric acid and Sodium citrate solutions
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Burettes
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Buffer Preparation: Prepare 100 mL of a 0.05 M this compound buffer and a 0.05 M citrate buffer, both adjusted to pH 4.5.
-
Initial pH Measurement: Place 50 mL of one of the buffer solutions in a beaker with a stir bar. Immerse the pH electrode and record the initial pH.
-
Acid Titration: Fill a burette with 0.1 M HCl. Add the HCl in small increments (e.g., 0.5 mL) to the buffer solution while stirring. Record the pH after each addition.
-
Base Titration: Repeat the process with a fresh 50 mL sample of the same buffer, this time titrating with 0.1 M NaOH.
-
Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffering capacity (β) can be calculated using the formula: β = dC/dpH, where dC is the molar concentration of the added acid or base and dpH is the change in pH. The region where the pH changes the least upon addition of acid or base represents the highest buffering capacity.
-
Repeat the entire procedure for the other buffer solution and compare the results.
Chelating Agents: Performance and Environmental Considerations
This compound can act as a chelating agent, forming complexes with metal ions.[3] However, more potent and, in some cases, more environmentally friendly alternatives are widely used. Ethylenediaminetetraacetic acid (EDTA) is a powerful and versatile chelating agent, though its persistence in the environment is a concern.[4][5] Newer, biodegradable chelating agents are gaining traction in various industries.
Table 2: Comparison of Chelating Agent Performance
| Chelating Agent | Key Characteristics | Metal Ion Affinity (log K for Fe³⁺) | Biodegradability |
| This compound | Moderate chelator | ~5.4 | Readily biodegradable |
| EDTA | Strong, broad-spectrum chelator | ~25.1 | Poor |
| Sodium Gluconate | Good for alkaline conditions | ~18.3 | Readily biodegradable |
| Tetrasodium Glutamate Diacetate (GLDA) | Strong, biodegradable chelator | ~11.0 | Readily biodegradable |
| Sodium Phytate | Natural, plant-based chelator | High | Readily biodegradable |
EDTA's high affinity for a wide range of metal ions makes it a benchmark for chelation performance.[6] However, for applications where biodegradability is a key concern, agents like sodium gluconate, GLDA, and sodium phytate offer effective alternatives.[7][8] The choice of chelating agent will depend on the specific metal ions to be sequestered, the pH of the system, and the environmental requirements of the application.
Primary Standards in Titrimetry
Due to its high purity and stability, this compound can be used as a primary standard in acid-base titrations. However, potassium hydrogen phthalate (KHP) is more widely recognized and utilized for this purpose.
Table 3: Comparison of Primary Standards for Acid-Base Titration
| Primary Standard | Key Characteristics | Molar Mass ( g/mol ) | Hygroscopic? |
| This compound | High purity, stable | 210.10 | Slightly |
| Potassium Hydrogen Phthalate (KHP) | High purity, stable, air-stable, non-hygroscopic | 204.22 | No |
KHP is considered an ideal primary standard because it is readily available in a highly pure form, is not hygroscopic (meaning it does not readily absorb moisture from the air), and has a relatively high molar mass, which minimizes weighing errors.[9]
Experimental Protocol: Standardization of a Sodium Hydroxide Solution
Objective: To accurately determine the concentration of a sodium hydroxide solution using KHP as a primary standard.
Materials:
-
High-purity Potassium Hydrogen Phthalate (KHP), dried at 110°C
-
Sodium hydroxide (NaOH) solution of unknown concentration (approx. 0.1 M)
-
Phenolphthalein indicator
-
Analytical balance
-
Burette
-
Erlenmeyer flasks
-
Deionized water
Procedure:
-
Preparation of KHP solution: Accurately weigh approximately 0.4 g of dried KHP into an Erlenmeyer flask. Record the exact mass.
-
Dissolve the KHP in about 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution.
-
Titration: Fill the burette with the NaOH solution and record the initial volume.
-
Slowly add the NaOH solution to the KHP solution while swirling the flask until a faint, persistent pink color is observed. This is the endpoint.
-
Record the final volume of the NaOH solution.
-
Calculation: The concentration of the NaOH solution can be calculated using the following formula: Molarity of NaOH = (mass of KHP / molar mass of KHP) / volume of NaOH used (in L)
-
Repeat the titration at least two more times and calculate the average molarity.
Plasticizer Component Alternatives
While this compound is a salt and not a primary plasticizer in the same way as phthalate esters like DEHP, it can contribute to the plasticization of polymers. The search for alternatives to phthalate plasticizers is driven by health and environmental concerns.
Table 4: Comparison of Plasticizer Alternatives to Phthalates
| Plasticizer | Type | Key Performance Characteristics | Migration Potential |
| Phthalate Esters (e.g., DEHP) | Chemical | Good flexibility and durability, low cost | High |
| Bio-based (e.g., Epoxidized Soybean Oil - ESO) | Bio-based | Good thermal stability, can improve flexibility | Low to moderate |
| Citrates (e.g., Acetyl Tributyl Citrate - ATBC) | Bio-based | Good plasticizing efficiency, low toxicity | Low |
| Non-migratory Plasticizers | Chemical | Covalently bonded to the polymer, no leaching | Very low |
Bio-based plasticizers, such as those derived from vegetable oils and citric acid, offer a more sustainable and often less toxic alternative to traditional phthalates. A significant advancement is the development of non-migratory plasticizers that are chemically bonded to the polymer, thereby eliminating the issue of leaching.
Tanning Agent Alternatives
In the leather industry, this compound has been used as a complexing agent in some tanning processes. The primary alternatives to traditional chrome tanning include vegetable tannins and other chrome-free systems.
Table 5: Comparison of Tanning Agents
| Tanning Agent | Type | Key Characteristics of Leather | Environmental Considerations |
| Chromium(III) Salts | Mineral | Soft, high thermal stability | Concerns over chromium in effluent |
| Vegetable Tannins | Natural | Firm, good durability, ages well | Requires more water and produces higher BOD/COD in effluent |
| Synthetic Tannins (Syntans) | Chemical | Can be tailored for specific properties, good water resistance | Petrochemical-based |
| Zeolite-based Tanning Agents | Mineral | Chrome-free, aldehyde-free, heavy metal-free | More sustainable mineral tanning option |
Vegetable tanning is a long-established method that produces a unique and durable leather. Synthetic tannins offer versatility, while newer technologies like zeolite-based tanning provide a more environmentally friendly mineral tanning option.
References
- 1. Certified sec. standard reference buffer solution potassium hydrogen phthalate, directly traceable to primary SRM from NIST/PTB pH (S) = 4.005 (25°C) Certipur® | Sigma-Aldrich [merckmillipore.com]
- 2. umw.edu.pl [umw.edu.pl]
- 3. med.libretexts.org [med.libretexts.org]
- 4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 5. scribd.com [scribd.com]
- 6. Solstice Research Chemicals [lab.solstice.com]
- 7. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 8. Effects of pH control with phthalate buffers on hot-water extraction of hemicelluloses from spruce wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMN supplementation as a strategy to improve oocyte quality: a systematic review and transcriptomic analysis | springermedizin.de [springermedizin.de]
A Comparative Guide to HPLC and GC-MS for Phthalate Analysis in Research and Drug Development
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates—common plasticizers that can leach into pharmaceutical products—is a critical aspect of quality control and safety assessment. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
The choice between HPLC and GC-MS for phthalate analysis hinges on several factors, including the specific phthalates of interest, the sample matrix, required sensitivity, and the desired analytical throughput. While both are powerful separation techniques, they operate on different principles, leading to distinct advantages and limitations. GC-MS is a widely used technique for phthalate analysis due to its simplicity, speed, and the rich structural information provided by mass spectrometry.[1] Conversely, HPLC, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer, offers an orthogonal approach, particularly for less volatile or thermally sensitive compounds.[2]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is paramount in regulated environments. Key performance indicators from various studies are summarized below to offer a quantitative comparison between HPLC and GC-MS for the analysis of common phthalates.
Table 1: Performance Characteristics of HPLC Methods for Phthalate Analysis
| Analyte | Linearity Range (µg/L) | Limit of Quantification (LOQ) (µg/L) | Precision (RSD%) | Recovery (%) | Citation |
| DEHP | 300 - 1500 | 60 | < 5.0 | Not Reported | [3] |
| Multiple Phthalates | 10 - 250 | Not Reported | 3.3 - 12.9 | Not Reported | [4] |
| DMP, DEP, BBP, DBP, DEHP | Not Reported | < 640 | ≤ 6.2 | 94.8 - 99.6 | [5] |
| DEHP, MEHP | Not Reported | Not Reported | Inter/Intra-day < 10 | > 90 | [6] |
DEHP: Di(2-ethylhexyl) phthalate, MEHP: Mono(2-ethylhexyl) phthalate, DMP: Dimethyl phthalate, DEP: Diethyl phthalate, BBP: Benzyl butyl phthalate, DBP: Dibutyl phthalate. RSD: Relative Standard Deviation.
Table 2: Performance Characteristics of GC-MS Methods for Phthalate Analysis
| Analyte | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Precision (RSD%) | Recovery (%) | Citation |
| DBP, DEHP | Not Reported | Not Reported | 5.1 - 13.1 (Interlab) | 91.3 - 99.9 | [7] |
| DMP, DEP, DBP, BBP, DEHP, DIOP | Not Reported | 2.97 - 10.10 | 0.6 - 19 | 76 - 100 | [8][9] |
| Multiple Phthalates | Not Reported | 10 - 100 | 4.2 - 8.8 | 85 - 108 | [10] |
DBP: Dibutyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DMP: Dimethyl phthalate, DEP: Diethyl phthalate, BBP: Benzyl butyl phthalate, DIOP: Diisooctyl phthalate. RSD: Relative Standard Deviation.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of phthalates.
HPLC-UV Method for Phthalate Determination
This protocol is adapted from methodologies developed for the analysis of phthalates in various sample matrices.[3][5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the sample (e.g., a pharmaceutical formulation), add a suitable organic solvent such as n-hexane.
-
Vortex the mixture vigorously for several minutes to ensure efficient extraction of phthalates into the organic layer.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile/water mixture).[4]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1100 or 1260 Series HPLC system with a UV or DAD detector.[6][11]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and ultrapure water is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is then increased over the course of the run to elute the more hydrophobic phthalates.[4]
-
Flow Rate: 1.0 - 1.5 mL/min.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 20 µL.
GC-MS Method for Phthalate Determination
This protocol is a generalized procedure based on common practices for phthalate analysis in diverse samples.[1][7][12]
1. Sample Preparation (Solvent Extraction):
-
Similar to the HPLC protocol, perform a solvent extraction using a non-polar solvent like n-hexane. For solid samples, sonication-assisted extraction may be employed.[10]
-
After extraction and phase separation, the organic extract is concentrated.
-
An internal standard (e.g., a deuterated phthalate like DBP-d4) may be added to improve quantitative accuracy.[7]
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890A GC system coupled to a 5975C or 7000B Triple Quadrupole GC/MS.[13]
-
Column: A low-polarity capillary column such as a DB-1 or Rtx-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[1][7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode at a temperature of 280°C.[7]
-
Oven Temperature Program: A temperature gradient is essential for separating a range of phthalates. A typical program starts at a lower temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a final temperature of around 250-300°C.[7]
-
Mass Spectrometer:
Workflow and Method Comparison
To visually represent the processes and key decision points, the following diagrams have been generated.
Caption: Cross-validation workflow for phthalate analysis using HPLC and GC-MS.
Caption: Key characteristics of HPLC and GC-MS for phthalate analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of phthalates in pharmaceutical products and research samples.[2][10] GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry.[1] However, HPLC serves as an excellent orthogonal method, particularly when dealing with complex matrices or when concerns about the thermal stability of analytes exist.
The cross-validation of results from both methods, as depicted in the workflow diagram, provides the highest level of confidence in the analytical data. The choice of a primary method will depend on the specific application, available instrumentation, and the regulatory requirements governing the analysis. By understanding the comparative performance and methodological nuances presented in this guide, researchers and drug development professionals can make informed decisions to ensure the safety and quality of their products.
References
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 2. Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phthalates determination in pharmaceutical formulae used in parenteral nutrition by LC-ES-MS: importance in public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 8. redalyc.org [redalyc.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. opus.govst.edu [opus.govst.edu]
- 12. scispace.com [scispace.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to Stationary Phases for Gas Chromatographic Analysis of Phthalates
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of phthalates is critical due to their prevalence as plasticizers and their potential as endocrine disruptors. Gas chromatography (GC) coupled with mass spectrometry (MS) is a widely used and effective technique for this purpose. A crucial factor in achieving optimal separation and reliable quantification of phthalates is the selection of an appropriate GC stationary phase. This guide provides an objective comparison of the performance of various stationary phases, supported by experimental data, to aid in this selection process.
The structural similarities among different phthalates can pose a significant challenge for their chromatographic separation. Many phthalates share a common base peak ion (m/z 149), making the identification and quantification of co-eluting compounds difficult. Therefore, the choice of a GC column that provides high-resolution separation is paramount.
Performance Comparison of Stationary Phases
A study comparing seven different stationary phases for the GC-MS analysis of 18 regulated phthalates demonstrated significant differences in their separation capabilities. The stationary phases evaluated were Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, and Rtx-CLPesticides2.[1][2]
The results indicated that the Rtx-440 and Rxi-XLB columns provided the best resolution for a complex mixture of these phthalates.[1][2] For a rapid analysis of 18 EPA- and EU-listed phthalates, all seven phases achieved the separation in under six minutes. However, when analyzing a more extensive list of 37 phthalates, the Rtx-440 and Rxi-XLB columns were able to separate 34 out of 40 peaks (including isomers) in less than 40 minutes, with different co-elution patterns observed between the two.[1][2]
The most commonly employed GC columns for phthalate analysis, in descending order of popularity, are the 5-type (e.g., HP-5ms, DB-5ms), XLB-type, 35-type, 17-type, 50-type, and 1-type phases.[1][2] The 5-type columns, such as the HP-5ms, are often utilized for their robustness and general-purpose applicability in phthalate analysis.[3][4][5]
The following table summarizes the performance of different stationary phases based on the available data. The resolution is a critical parameter, with a value greater than 1.5 indicating baseline separation.
| Stationary Phase | Phthalate Mixture | Analysis Time | Resolution Performance | Key Observations |
| Rtx-440 | 18 EPA & EU listed | < 6 min | Excellent | Recommended for overall speed and high degree of separation.[1][2] |
| 37 Phthalates | < 40 min | Excellent (34 of 40 peaks resolved) | Different co-elutions compared to Rxi-XLB.[1][2] | |
| Rxi-XLB | 18 EPA & EU listed | < 6 min | Excellent | Recommended for overall speed and high degree of separation.[1][2] |
| 37 Phthalates | < 40 min | Excellent (34 of 40 peaks resolved) | Different co-elutions compared to Rtx-440.[1][2] | |
| Rxi-5ms | 18 EPA & EU listed | < 6 min | Good | A common "5-type" phase, shows good general performance.[1][2] |
| Rtx-50 | 18 EPA & EU listed | < 6 min | Moderate | May exhibit co-elutions for some critical pairs.[1][2] |
| Rxi-35Sil MS | 18 EPA & EU listed | < 6 min | Moderate | A mid-polarity phase with different selectivity.[1][2] |
| Rtx-CLPesticides | 18 EPA & EU listed | < 6 min | Application Specific | Optimized for pesticides, may not be ideal for all phthalates.[1][2] |
| Rtx-CLPesticides2 | 18 EPA & EU listed | < 6 min | Application Specific | Optimized for pesticides, may not be ideal for all phthalates.[1][2] |
| HP-5ms Ultra Inert | 17 Phthalates | Not specified | Good | Used with hydrogen carrier gas for faster analysis times.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are typical experimental protocols for phthalate analysis by GC-MS.
Method 1: Comparison of Seven Stationary Phases[1][2]
-
Instrument: Shimadzu QP2010 Plus GC-MS.[1]
-
Columns: Rtx-440, Rxi-XLB, Rxi-5ms, Rtx-50, Rxi-35Sil MS, Rtx-CLPesticides, and Rtx-CLPesticides2 (30 m x 0.25 mm x 0.25 µm, except Rtx-CLPesticides2 at 0.20 µm).[1]
-
Injection: 1 µL splitless injection.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.
-
Detector: Mass Spectrometer (MS).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 200 °C.
-
Scan Range: 45-500 amu.
Method 2: Analysis with Hydrogen Carrier Gas[3]
-
Instrument: Agilent 5977C GC/MSD.[3]
-
Column: J&W HP-5ms Ultra Inert column (20 m × 0.18 mm id, 0.18 μm).[3]
-
Injection: Pulsed splitless injection.[3]
-
Inlet Temperature: 280 °C (isothermal).[3]
-
Carrier Gas: Hydrogen (99.9999% purity).[3]
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 0.5 minutes.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 260 °C.
-
Ramp 3: 25 °C/min to 300 °C, hold for 1 minute.
-
-
Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.[3]
-
MSD EI Source: Inert Plus Extractor EI source.[3]
Visualizing the GC Workflow
The following diagram illustrates the typical experimental workflow for the analysis of phthalates using gas chromatography.
Caption: Experimental workflow for phthalate analysis by GC-MS.
Conclusion
The selection of the stationary phase is a critical decision in the development of a robust and reliable GC method for phthalate analysis. For comprehensive and high-resolution separation of a wide range of phthalates, stationary phases such as Rtx-440 and Rxi-XLB are highly recommended.[1][2] For routine analysis of a smaller number of target phthalates, a general-purpose "5-type" column like the HP-5ms or Rxi-5ms can provide satisfactory results.[1][2][3] The choice of carrier gas, such as hydrogen, can also significantly reduce analysis times while maintaining resolution.[3] Ultimately, the optimal stationary phase will depend on the specific analytical requirements, including the number and type of target phthalates, the complexity of the sample matrix, and the desired analysis time.
References
Is Disodium terephthalate a suitable alternative for specific applications
Disodium terephthalate, the sodium salt of terephthalic acid, is a versatile organic compound gaining significant attention across various high-technology sectors. Its rigid aromatic structure and the reactivity of its carboxylate groups make it a compelling candidate for use in next-generation sodium-ion batteries and as a fundamental building block for metal-organic frameworks (MOFs). This guide provides a comparative analysis of Disodium terephthalate's performance in these applications, supported by available experimental data, and explores its potential, albeit less direct, role in drug delivery systems.
High-Performance Anode Material for Sodium-Ion Batteries
Disodium terephthalate has emerged as a promising organic anode material for sodium-ion batteries (SIBs), offering a sustainable and low-cost alternative to conventional inorganic materials.[1] Its electrochemical performance is characterized by a high reversible capacity and stable cycling.
Performance Comparison: Disodium Terephthalate vs. Hard Carbon
Hard carbon is a common anode material for SIBs. The following table compares the electrochemical properties of Disodium terephthalate with those of hard carbon.
| Property | Disodium Terephthalate Anode | Hard Carbon Anode |
| Reversible Capacity | ~250 mAh/g[2] | ~330 mAh/g[3] |
| Average Voltage vs. Na+/Na | ~0.43 V[2] | <0.1 V (sloping profile) |
| Cycling Stability | Little capacity fading over 90 cycles.[4] A hybrid with 5 wt% reduced graphene oxide showed a reversible capacity of 235 mAh/g after 100 cycles.[5] | Capacity retention over 92% after 100 cycles has been reported for some hard carbons.[3] However, they can suffer from interphasial instability.[3] |
| Key Advantages | Dendrite-free cycling due to higher redox potential, structural diversity, and potentially lower cost.[2][6] | High reversible capacity and established production methods.[3] |
| Key Disadvantages | Lower electronic conductivity and potential dissolution in the electrolyte, which can affect long-term stability.[2][3] | Lower initial Coulombic efficiency and voltage hysteresis.[3] |
Experimental Protocol: Slurry Casting of a Disodium Terephthalate Anode
The following is a general experimental protocol for the preparation of a Disodium terephthalate anode for a sodium-ion battery, based on common laboratory practices.
Materials:
-
Disodium terephthalate powder
-
Conductive carbon black (e.g., Super P)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
Procedure:
-
Slurry Preparation: A slurry is prepared by mixing Disodium terephthalate, conductive carbon, and PVDF binder in NMP. A typical weight ratio is 80:10:10 (active material:conductive carbon:binder).
-
Coating: The slurry is then cast onto an aluminum foil current collector using a doctor blade to ensure a uniform thickness.
-
Drying: The coated electrode is first dried on a hotplate at approximately 80°C and then further dried in a vacuum oven at around 120°C overnight to completely remove the solvent.[7]
-
Cell Assembly: The dried electrode is then assembled into a coin cell or other battery configuration within a dry room or glovebox, along with a sodium metal counter electrode, a separator, and an appropriate electrolyte (e.g., 1 M NaPF6 in a mixture of ethylene carbonate and diethyl carbonate).[7]
Caption: Experimental workflow for the preparation and assembly of a sodium-ion battery with a Disodium terephthalate anode.
Organic Linker for Metal-Organic Frameworks (MOFs)
Disodium terephthalate serves as a deprotonated source of terephthalic acid, a common and important ditopic organic linker used in the synthesis of a wide range of Metal-Organic Frameworks (MOFs). The geometry and rigidity of the terephthalate linker are crucial in defining the structure and properties of the resulting MOF.
Performance Comparison: Terephthalate-based MOFs vs. Other MOFs
The properties of a MOF are highly dependent on both the metal node and the organic linker. The table below compares the properties of a well-known terephthalate-based MOF, UiO-66, with a MOF constructed from a different type of linker, ZIF-8.
| Property | UiO-66 (Terephthalate Linker) | ZIF-8 (2-methylimidazolate Linker) |
| Metal Node | Zirconium (Zr) | Zinc (Zn) |
| BET Surface Area | ~1395 m²/g[8] | ~1300-1600 m²/g |
| Pore Size | Octahedral cages (~9 Å) and tetrahedral cages (~7 Å)[9] | Large cavities (~12 Å) interconnected by narrow windows (~3.3 Å)[10] |
| Thermal Stability | Decomposes above 450°C[8] | Stable up to ~400°C |
| Chemical Stability | High stability in water and various solvents, though some linker leaching can occur depending on pH.[8] | Stable in water and alkaline solutions, but degrades in acidic conditions. |
It is important to note that direct substitution of a terephthalate linker with another in the same MOF structure, while keeping the metal node constant, will also significantly impact the MOF's properties. For instance, functionalizing the terephthalate ring can modulate the electronic properties and pore environment of the MOF.[11]
Experimental Protocol: Hydrothermal Synthesis of a Terephthalate-based MOF
The following is a generalized protocol for the hydrothermal synthesis of a MOF using a terephthalate linker, inspired by methods for synthesizing materials like MIL-101.[12]
Materials:
-
Metal salt (e.g., Chromium(III) nitrate nonahydrate)
-
Terephthalic acid (can be sourced from Disodium terephthalate by acidification)
-
Solvent (e.g., deionized water)
-
Optional: Modulator (e.g., hydrofluoric acid)
Procedure:
-
Mixture Preparation: The metal salt, terephthalic acid, and deionized water are mixed in a Teflon-lined autoclave. The molar ratios of the reactants are critical and need to be optimized for the specific MOF being synthesized.
-
Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to a specific temperature (e.g., 220°C) for a set period (e.g., 8 hours).[12]
-
Product Recovery and Purification: After cooling, the solid product is collected by filtration. The product is then typically washed and purified, for example, by Soxhlet extraction with ethanol, to remove unreacted terephthalic acid and other impurities.[12]
Caption: Generalized workflow for the hydrothermal synthesis of a terephthalate-based Metal-Organic Framework.
Potential in Drug Delivery Systems
While Disodium terephthalate itself is not typically used directly as a drug delivery vehicle, its precursor, terephthalic acid, is a component of polymers and MOFs that have been investigated for such applications.
The biocompatibility of materials is a critical factor in drug delivery. Polyethylene terephthalate (PET), a polymer synthesized from terephthalic acid, is widely used in biomedical applications and is generally considered biocompatible.[13] Furthermore, certain terephthalate-based MOFs, such as UiO-66, have shown promise as drug carriers due to their high porosity and potential biocompatibility.[14] These MOFs can be loaded with therapeutic agents and are being explored for various delivery routes, including pulmonary delivery.[14]
The role of Disodium terephthalate in this context is primarily as a readily available and high-purity source of the terephthalate linker for the synthesis of these advanced drug delivery systems. The development of drug delivery vehicles often involves the formulation of nanoparticles from polymers.
Experimental Protocol: Nanoparticle Formulation by Emulsion Solvent Evaporation
This is a general method for preparing polymeric nanoparticles for drug delivery.
Materials:
-
Polymer (e.g., a polyester containing terephthalate units)
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase containing a surfactant/stabilizer (e.g., polyvinyl alcohol)
Procedure:
-
Organic Phase Preparation: The polymer and the drug are dissolved in an organic solvent.
-
Emulsification: The organic phase is added to the aqueous phase and emulsified using high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is then removed by evaporation, leading to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated.
-
Nanoparticle Collection: The nanoparticles are collected by centrifugation, washed to remove excess surfactant, and can be freeze-dried for long-term storage.
Caption: Workflow for the preparation of drug-loaded polymeric nanoparticles using the emulsion solvent evaporation technique.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium terephthalate as an organic anode material for sodium ion batteries (Journal Article) | ETDEWEB [osti.gov]
- 5. A Reduced Graphene Oxide/Disodium Terephthalate Hybrid as a High-Performance Anode for Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Operando visualisation of battery chemistry in a sodium-ion battery by 23Na magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ethz.ch [ethz.ch]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the reversible capacity and cycling stability of sodium cathode materials by Li+ reversible migration - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Disodium phthalate
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Disodium phthalate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Overview and Exposure Limits
This compound is generally considered to have low acute toxicity. However, as with any chemical, it is crucial to handle it with care to minimize potential health risks. Most safety data sheets (SDS) indicate that it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).
Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound. For reference, exposure limits for a related compound, Diethyl Phthalate, are provided below.
| Parameter | Value | Agency |
| NIOSH REL for Diethyl Phthalate | 5 mg/m³ (10-hour TWA) | NIOSH |
| ACGIH TLV for Diethyl Phthalate | 5 mg/m³ (8-hour TWA) | ACGIH |
TWA: Time-Weighted Average; TLV: Threshold Limit Value.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety principles and data for related phthalates.
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides good chemical resistance against various phthalates. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form, especially if there is a potential for generating dust. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Glove Chemical Resistance for Phthalates
| Glove Material | Dibutyl Phthalate | Dioctyl Phthalate |
| Nitrile | Good | Good |
| Neoprene | Good | Good |
| Natural Rubber/Latex | Poor | Poor |
| PVC | Good | Good |
This data is for related phthalate compounds and should be used as a guideline. It is always recommended to consult the glove manufacturer's specific chemical resistance data.
Operational and Handling Plan
A systematic approach to handling this compound will ensure a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: PPE Selection Workflow for this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a well-ventilated work area, such as a fume hood, is used, especially when handling the powder.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling:
-
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Procedure:
-
Chemical Waste:
-
Dispose of unused this compound in accordance with local, state, and federal regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do not allow the chemical to enter drains or sewer systems.[1]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed (or equivalent) before disposal.
-
The rinsed containers can then be offered for recycling or reconditioning.
-
Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if permitted by local regulations.[1]
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe working environment when handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
